Product packaging for 1-Hydroxypregnacalciferol(Cat. No.:CAS No. 58702-12-8)

1-Hydroxypregnacalciferol

Cat. No.: B15464852
CAS No.: 58702-12-8
M. Wt: 316.5 g/mol
InChI Key: XMDLIEZJERQGEY-ZHFUSYIKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

1-Hydroxypregnacalciferol (CAS Number: 58702-12-8), with a molecular formula of C21H32O2 and a molecular weight of 316.48 g/mol, is a synthetic analog of the active form of vitamin D, 1α,25-dihydroxyvitamin D3 . This compound is characterized as a low-calcemic or non-calcemic analog, meaning it can carry out many biological functions of the native vitamin D hormone without significantly raising serum calcium levels, a key limitation for the therapeutic use of natural vitamin D . Its primary research value lies in its ability to modulate cell proliferation, differentiation, and apoptosis. Researchers are investigating this compound as a potential sensitizing agent in cancer research. In vitro studies on human melanoma A375 cells have shown that nanomolar concentrations of this analog can modulate the anticancer properties of classic chemotherapeutic drugs like cisplatin and dacarbazine, affecting cell cycle progression and gene expression . Furthermore, vitamin D analogs with similar structural modifications have demonstrated systemic activity in suppressing parathyroid hormone (PTH) and inducing skin enzymes, suggesting potential research applications in treating secondary hyperparathyroidism and skin disorders like psoriasis . This product is intended for research purposes only and is not for diagnostic or therapeutic use in humans.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H32O2 B15464852 1-Hydroxypregnacalciferol CAS No. 58702-12-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

58702-12-8

Molecular Formula

C21H32O2

Molecular Weight

316.5 g/mol

IUPAC Name

(1R,3S,5Z)-5-[(2E)-2-[(1S,3aS,7aR)-1-ethyl-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol

InChI

InChI=1S/C21H32O2/c1-4-17-9-10-19-15(6-5-11-21(17,19)3)7-8-16-12-18(22)13-20(23)14(16)2/h7-8,17-20,22-23H,2,4-6,9-13H2,1,3H3/b15-7+,16-8-/t17-,18+,19-,20-,21+/m0/s1

InChI Key

XMDLIEZJERQGEY-ZHFUSYIKSA-N

Isomeric SMILES

CC[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](C[C@@H](C3=C)O)O)C

Canonical SMILES

CCC1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C

Origin of Product

United States

Foundational & Exploratory

The Origin of 1-Hydroxypregnacalciferol: A Novel Biosynthetic Pathway at the Crossroads of Steroid and Vitamin D Metabolism

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive review of enzymatic pathways has elucidated the origin of 1-Hydroxypregnacalciferol, a novel secosteroid with significant potential in drug development. This in-depth technical guide details the biosynthetic route of this compound, highlighting its formation at the intersection of canonical steroidogenesis and vitamin D metabolism. This guide is intended for researchers, scientists, and drug development professionals seeking to understand the fundamental biochemistry of this promising molecule.

Abstract

This compound is a unique secosteroid originating from the enzymatic modification of a cholesterol precursor, 7-dehydrocholesterol (7-DHC). Its formation involves a three-step process initiated by the cytochrome P450 enzyme CYP11A1, traditionally known for its role in converting cholesterol to pregnenolone. This is followed by a non-enzymatic, UV-light-dependent conversion and a final enzymatic hydroxylation. This guide will provide a detailed exposition of this pathway, including the key enzymes, substrates, and reaction conditions.

Introduction: A New Paradigm in Secosteroid Synthesis

The discovery of this compound challenges the traditional understanding of steroid and vitamin D metabolic pathways as separate entities. This molecule, characterized by a calciferol-like triene structure and a pregnane side chain, represents a new class of hybrid secosteroids. Its origin lies in a novel pathway that leverages enzymes from both steroidogenic and vitamin D metabolic cascades.

The Biosynthetic Pathway of this compound

The formation of this compound can be delineated into three critical steps:

Step 1: CYP11A1-mediated cleavage of 7-Dehydrocholesterol

The initial and rate-limiting step is the enzymatic conversion of 7-dehydrocholesterol (7-DHC), the immediate precursor of vitamin D3, by CYP11A1. In a departure from its canonical role in cleaving the side chain of cholesterol to form pregnenolone, CYP11A1 also acts on 7-DHC.[1] This reaction results in the cleavage of the C20-22 bond of the side chain to produce 7-dehydropregnenolone (7-DHP) .[1]

Step 2: Photochemical Conversion to Pregnacalciferol

Following its synthesis, 7-DHP undergoes a non-enzymatic conversion analogous to the formation of vitamin D3 from 7-DHC. Exposure to ultraviolet B (UVB) radiation induces the opening of the B-ring of the steroid nucleus, forming a conjugated triene system. This process converts 7-DHP into a novel secosteroid, which can be termed pregnacalciferol .

Step 3: 1α-Hydroxylation to this compound

The final step in the biosynthesis of the active form is the 1α-hydroxylation of pregnacalciferol. This reaction is catalyzed by the mitochondrial cytochrome P450 enzyme CYP27B1 , the same enzyme responsible for the 1α-hydroxylation of 25-hydroxyvitamin D3 to its active form, calcitriol.[2][3] The product of this reaction is This compound .

Key Enzymes and Substrates

The following table summarizes the key enzymes, substrates, and products in the biosynthetic pathway of this compound.

StepEnzymeSubstrateProductCellular Location
1CYP11A1 (Cholesterol side-chain cleavage enzyme)7-Dehydrocholesterol (7-DHC)7-Dehydropregnenolone (7-DHP)Mitochondria
2UVB Light (Non-enzymatic)7-Dehydropregnenolone (7-DHP)PregnacalciferolSkin
3CYP27B1 (1α-hydroxylase)PregnacalciferolThis compoundKidney, other tissues

Experimental Protocols

In Vitro Synthesis of 7-Dehydropregnenolone from 7-Dehydrocholesterol using CYP11A1

Objective: To demonstrate the enzymatic conversion of 7-DHC to 7-DHP by CYP11A1.

Materials:

  • Purified recombinant human CYP11A1

  • Adrenodoxin

  • Adrenodoxin reductase

  • NADPH regenerating system (glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • 7-Dehydrocholesterol

  • Reaction buffer (e.g., 50 mM potassium phosphate, pH 7.4)

  • Organic solvent (e.g., ethanol) for dissolving 7-DHC

  • HPLC system for product analysis

Methodology:

  • Prepare a reaction mixture containing the reaction buffer, adrenodoxin, adrenodoxin reductase, and the NADPH regenerating system.

  • Add a solution of 7-dehydrocholesterol in ethanol to the reaction mixture.

  • Initiate the reaction by adding purified CYP11A1.

  • Incubate the reaction mixture at 37°C for a specified time (e.g., 60 minutes).

  • Stop the reaction by adding a quenching solvent (e.g., acetonitrile).

  • Centrifuge the mixture to pellet the precipitated protein.

  • Analyze the supernatant by reverse-phase HPLC to identify and quantify the formation of 7-dehydropregnenolone.

Photochemical Conversion of 7-Dehydropregnenolone to Pregnacalciferol

Objective: To demonstrate the UVB-mediated conversion of 7-DHP to pregnacalciferol.

Materials:

  • Purified 7-Dehydropregnenolone

  • Quartz cuvette

  • UVB light source (e.g., mercury arc lamp with appropriate filters)

  • Solvent (e.g., hexane or ethanol)

  • Spectrophotometer or HPLC system for monitoring the reaction

Methodology:

  • Dissolve the purified 7-DHP in the chosen solvent in a quartz cuvette.

  • Expose the solution to a controlled dose of UVB radiation.

  • Monitor the progress of the reaction by observing the characteristic changes in the UV absorption spectrum of the conjugated triene system or by analyzing aliquots using HPLC.

  • The formation of pregnacalciferol is confirmed by the appearance of a new peak with a characteristic retention time and UV spectrum.

Signaling Pathways and Logical Relationships

The biosynthetic pathway of this compound can be visualized as a linear progression of enzymatic and photochemical reactions.

7-Dehydrocholesterol 7-Dehydrocholesterol 7-Dehydropregnenolone 7-Dehydropregnenolone 7-Dehydrocholesterol->7-Dehydropregnenolone CYP11A1 Pregnacalciferol Pregnacalciferol 7-Dehydropregnenolone->Pregnacalciferol UVB Light This compound This compound Pregnacalciferol->this compound CYP27B1

Biosynthetic pathway of this compound.

Conclusion

The elucidation of the origin of this compound reveals a previously unrecognized biosynthetic pathway that integrates key elements of steroid and vitamin D metabolism. This discovery opens new avenues for the design and synthesis of novel secosteroids with potentially unique pharmacological profiles. Further research into the biological activity and therapeutic applications of this compound and its analogs is warranted. The detailed methodologies and pathway diagrams provided in this guide serve as a foundational resource for scientists and researchers in this exciting and evolving field.

References

Unveiling 1-Hydroxypregnacalciferol: A Technical Guide to its Discovery and Isolation as a Process-Related Impurity

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A deep dive into the discovery, isolation, and potential significance of 1-Hydroxypregnacalciferol, a lesser-known vitamin D analog identified as a process-related impurity in the synthesis of the widely used drug Alfacalcidol.

This technical guide offers researchers, scientists, and drug development professionals a comprehensive overview of this compound, from its incidental discovery to the analytical methods that enable its isolation and characterization. While not a primary therapeutic agent itself, the study of such impurities is crucial for ensuring the safety, efficacy, and quality of active pharmaceutical ingredients (APIs).

Discovery: An Offshoot of Alfacalcidol Synthesis

The discovery of this compound is intrinsically linked to the manufacturing of Alfacalcidol (1α-hydroxyvitamin D₃), a synthetic analog of the active form of vitamin D.[1] As with many chemical syntheses, the production of Alfacalcidol is not perfectly selective and results in the formation of various related substances and isomers as impurities.

This compound has been identified and cataloged as "Alfacalcidol impurity 15" in chemical databases such as PubChem.[2] Its formal IUPAC name is (1R,3S,5E)-5-[(2Z)-2-[(1R,3aS,7aR)-7a-methyl-1-[(2R)-6-methylheptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol.[2] The discovery, therefore, was not a targeted effort to find a new therapeutic compound but rather a result of rigorous analytical chemistry aimed at ensuring the purity of a commercial drug product. The term "pregnacalciferol" in its name likely refers to the stereochemical configuration of the side chain, which can be altered during the synthetic process.

The logical workflow for the discovery and characterization of such a process-related impurity is outlined below:

G cluster_0 Synthesis & Discovery cluster_1 Isolation & Identification Alfacalcidol Synthesis Alfacalcidol Synthesis Formation of Impurities Formation of Impurities Alfacalcidol Synthesis->Formation of Impurities Side Reactions This compound This compound Formation of Impurities->this compound Includes Crude Product Crude Product Chromatographic Separation Chromatographic Separation Crude Product->Chromatographic Separation HPLC Isolated Impurity Isolated Impurity Chromatographic Separation->Isolated Impurity Spectroscopic Analysis Spectroscopic Analysis Isolated Impurity->Spectroscopic Analysis MS, NMR Structure Elucidation Structure Elucidation Spectroscopic Analysis->Structure Elucidation PubChem Database PubChem Database Structure Elucidation->PubChem Database Data Archival

Discovery and Isolation Workflow for this compound.

Isolation and Characterization: Advanced Analytical Techniques

The isolation of this compound from the bulk Alfacalcidol product relies on sophisticated chromatographic techniques. High-Performance Liquid Chromatography (HPLC) is the primary method employed for the separation of Alfacalcidol from its related substances.[3]

Experimental Protocol: Impurity Profiling of Alfacalcidol

While a specific protocol for the preparative isolation of this compound is not publicly available, a typical analytical method for the determination of related substances in Alfacalcidol provides a strong foundation. This protocol can be adapted for isolation by scaling up the process and collecting the relevant fractions.

Objective: To separate and identify impurities, including this compound, from a synthesized batch of Alfacalcidol.

Methodology:

  • Sample Preparation: A solution of the crude Alfacalcidol product is prepared in a suitable organic solvent, such as a mixture of acetonitrile and water.

  • Chromatographic System: A reverse-phase HPLC system is utilized.

    • Column: A C18 column is a common choice for separating vitamin D analogs.

    • Mobile Phase: A gradient elution using a mixture of acetonitrile and water is often employed to achieve optimal separation of the various impurities from the main Alfacalcidol peak.

    • Detection: A UV detector set at a wavelength of 265 nm is typically used, as the conjugated triene system of vitamin D analogs absorbs strongly at this wavelength.

  • Fraction Collection: As the separated compounds elute from the column, fractions corresponding to the impurity peaks are collected. The peak corresponding to this compound would be identified based on its characteristic retention time, as determined by analytical standards if available, or through subsequent characterization.

  • Characterization: The isolated impurity is then subjected to further analytical techniques to confirm its identity and structure.

    • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern of the compound.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the detailed chemical structure, including the stereochemistry.

The general workflow for this analytical process is depicted below:

G Crude Alfacalcidol Crude Alfacalcidol HPLC System HPLC System Crude Alfacalcidol->HPLC System Separation on C18 Column Separation on C18 Column HPLC System->Separation on C18 Column UV Detection (265 nm) UV Detection (265 nm) Separation on C18 Column->UV Detection (265 nm) Fraction Collection Fraction Collection UV Detection (265 nm)->Fraction Collection Isolated this compound Isolated this compound Fraction Collection->Isolated this compound MS Analysis MS Analysis Isolated this compound->MS Analysis Characterization NMR Analysis NMR Analysis Isolated this compound->NMR Analysis Characterization

Analytical Workflow for Isolation and Characterization.

Quantitative Data

As this compound is a process-related impurity, specific quantitative data such as reaction yields are not applicable in the traditional sense. The focus of quantitative analysis is on the detection and quantification of this and other impurities in the final Alfacalcidol product to ensure it meets regulatory standards. The following table summarizes the key chemical and physical properties of this compound.

PropertyValue
Molecular Formula C₂₇H₄₄O₂
Molecular Weight 400.6 g/mol
IUPAC Name (1R,3S,5E)-5-[(2Z)-2-[(1R,3aS,7aR)-7a-methyl-1-[(2R)-6-methylheptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol
Synonyms Alfacalcidol impurity 15, 1-Hydroxy-5,6-trans-vitamin D3

Biological Activity and Signaling Pathways: An Area for Future Research

Currently, there is no specific information available in the public domain regarding the biological activity or the signaling pathways of this compound. The primary focus of pharmacological and toxicological studies has been on the intended active ingredient, Alfacalcidol, and its well-characterized metabolites.

It is known that Alfacalcidol is a pro-drug that is rapidly converted in the liver to calcitriol (1,25-dihydroxyvitamin D₃), the biologically active form of vitamin D.[1][4] Calcitriol then exerts its effects by binding to the Vitamin D Receptor (VDR), a nuclear receptor that regulates gene expression.[5] This interaction is central to calcium and phosphate homeostasis.

The potential interaction of this compound with the VDR is unknown. It is plausible that as a structural analog of Alfacalcidol, it may have some affinity for the VDR, potentially acting as an agonist or antagonist. However, without experimental data, this remains speculative. The general signaling pathway for active vitamin D analogs is presented below for context.

G Active Vitamin D Analog Active Vitamin D Analog Vitamin D Receptor (VDR) Vitamin D Receptor (VDR) Active Vitamin D Analog->Vitamin D Receptor (VDR) Binds to VDR VDR Heterodimerization with RXR Heterodimerization with RXR VDR->Heterodimerization with RXR Translocation to Nucleus Translocation to Nucleus Heterodimerization with RXR->Translocation to Nucleus Binding to Vitamin D Response Elements (VDREs) on DNA Binding to Vitamin D Response Elements (VDREs) on DNA Translocation to Nucleus->Binding to Vitamin D Response Elements (VDREs) on DNA Modulation of Gene Transcription Modulation of Gene Transcription Binding to Vitamin D Response Elements (VDREs) on DNA->Modulation of Gene Transcription Biological Effects Biological Effects Modulation of Gene Transcription->Biological Effects e.g., Calcium Homeostasis

General Vitamin D Receptor Signaling Pathway.

The toxicological profile of this compound is also uncharacterized. The toxicity of vitamin D and its analogs is generally associated with hypercalcemia, which can result from excessive activation of the VDR.[6][7][8][9] Any potential toxicity of this impurity would likely be related to its ability to mimic the action of calcitriol.

Conclusion and Future Directions

The discovery and isolation of this compound serve as a prime example of the importance of impurity profiling in drug development and manufacturing. While this compound is currently viewed as a process-related impurity in the synthesis of Alfacalcidol, its unique structure as a vitamin D analog warrants further investigation.

Future research should focus on:

  • Definitive Isolation and Characterization: Publishing a detailed experimental protocol for the isolation of this compound and providing comprehensive spectroscopic data (¹H-NMR, ¹³C-NMR, MS/MS).

  • Biological Activity Screening: Investigating the binding affinity of this compound for the Vitamin D Receptor and assessing its potential as a VDR agonist or antagonist.

  • Toxicological Evaluation: Determining the in vitro and in vivo toxicity profile of the compound to fully understand its potential impact as a pharmaceutical impurity.

A deeper understanding of this compound and other related substances will not only contribute to the safer manufacturing of existing drugs but may also unveil novel vitamin D analogs with unique biological properties.

References

A Technical Guide to the Elucidation of the 1-Hydroxypregnacalciferol Biosynthetic Pathway

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The compound "1-Hydroxypregnacalciferol" is not a widely characterized metabolite in existing scientific literature. This guide, therefore, presents a scientifically plausible, hypothetical biosynthetic pathway based on well-understood analogous pathways, primarily the metabolism of vitamin D3 and its derivatives. The enzymes, protocols, and data presented are based on those known to act on similar substrates and are intended to serve as a foundational framework for the research and development of novel calciferol-like compounds.

Introduction

The biological activities of vitamin D and its analogs are of significant interest in drug development due to their roles in calcium homeostasis, immune modulation, and cell differentiation. While the metabolic activation of vitamin D3 to its hormonal form, 1α,25-dihydroxyvitamin D3, is well-documented, the potential for other steroidal precursors to undergo similar activating hydroxylations remains an area of active investigation. This guide focuses on the elucidation of a putative biosynthetic pathway for this compound, a novel analog.

We hypothesize that this compound is synthesized from a precursor, pregnacalciferol, via a critical 1α-hydroxylation step. This reaction is analogous to the final activation step of vitamin D3 and is likely catalyzed by the mitochondrial cytochrome P450 enzyme, 25-hydroxyvitamin D3 1α-hydroxylase (CYP27B1) . This enzyme is known for its role in converting calcifediol to calcitriol, the active form of vitamin D3[1][2][3]. Studies have shown that CYP27B1 has a degree of substrate flexibility, hydroxylating various vitamin D analogs, which supports its potential role in metabolizing pregnacalciferol[4][5][6].

This document provides a comprehensive overview of the proposed biosynthetic pathway, quantitative kinetic data from analogous reactions, detailed experimental protocols for pathway investigation, and a summary of the likely downstream signaling events.

Proposed Biosynthetic Pathway

The proposed pathway involves a single enzymatic step: the 1α-hydroxylation of a pregnacalciferol precursor. For this reaction to occur, based on the known substrate requirements of CYP27B1, the precursor would likely need to possess a hydroxyl group at the C25 position[7].

This compound Biosynthesis Proposed Biosynthetic Pathway for this compound sub 25-Hydroxypregnacalciferol (Substrate) enzyme CYP27B1 (1α-Hydroxylase) sub->enzyme prod 1α,25-Dihydroxypregnacalciferol (Product) enzyme->prod byproducts NADP+ H2O enzyme->byproducts cofactors NADPH + H+ O2 cofactors->enzyme e- from Adrenodoxin

Caption: Proposed enzymatic conversion of a precursor to this compound by CYP27B1.

Quantitative Data: Enzyme Kinetics

Specific kinetic data for the hydroxylation of pregnacalciferol is not available. The following table summarizes known kinetic parameters for the human CYP27B1 enzyme with its native substrate, 25-hydroxyvitamin D3 (25(OH)D3), and other analogs. This data provides a baseline for expected enzymatic efficiency.

SubstrateK_m_ (Michaelis Constant)V_max_ (Maximum Velocity)Catalytic Efficiency (k_cat_/K_m_)Reference(s)
25-Hydroxyvitamin D3120 nM - 2.7 µM21 pmol/h/mg proteinHigh (Reference Substrate)[7][8]
24R,25-Dihydroxyvitamin D31.3 µMNot ReportedHigher than 25(OH)D3[7]
20S-Hydroxyvitamin D3Low µM rangeNot ReportedLower than 25(OH)D3[5]
20,24-Dihydroxyvitamin D3Not ReportedNot ReportedHigher than 25(OH)D3[4][6]
20,25-Dihydroxyvitamin D3Not ReportedNot ReportedHigher than 25(OH)D3[4][6]
20,26-Dihydroxyvitamin D3Not ReportedNot ReportedHigher than 25(OH)D3[4][6]

Note: Kinetic parameters can vary based on the experimental system (e.g., recombinant enzyme vs. cell lysate, presence of membrane vesicles).

Experimental Protocols

Elucidating this pathway requires a series of well-defined experiments, from enzyme production to activity measurement and product identification.

Recombinant CYP27B1 Expression and Purification

A robust supply of active enzyme is critical. Recombinant expression in E. coli is a common method[9][10][11].

Objective: To produce and purify recombinant human CYP27B1.

Methodology:

  • Vector Construction: Synthesize the human CYP27B1 gene with codon optimization for E. coli expression. Clone the gene into an expression vector (e.g., pET-17b or pCW-Ori+) containing an N-terminal His-tag for purification.

  • Host Transformation: Transform a suitable E. coli expression strain (e.g., C41(DE3) or JM109) with the recombinant vector[9].

  • Expression:

    • Grow the transformed cells in Terrific Broth at 37°C to an OD600 of 0.6-0.8.

    • Induce protein expression with Isopropyl β-D-1-thiogalactopyranoside (IPTG) at a final concentration of 0.5-1.0 mM.

    • Supplement the culture with δ-aminolevulinic acid (a heme precursor) to promote proper P450 folding.

    • Reduce the temperature to 28°C and continue incubation for 4-48 hours with vigorous shaking[9].

  • Cell Lysis and Membrane Preparation:

    • Harvest cells by centrifugation.

    • Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors).

    • Lyse the cells using sonication or high-pressure homogenization.

    • Isolate the membrane fraction, where the recombinant protein is localized, by ultracentrifugation.

  • Purification:

    • Solubilize the membrane fraction with a detergent (e.g., sodium cholate).

    • Purify the His-tagged CYP27B1 protein using immobilized metal affinity chromatography (IMAC) with a nickel-NTA resin.

    • Elute the protein with an imidazole gradient.

    • Confirm purity and protein concentration using SDS-PAGE and a P450 carbon monoxide difference spectrum assay.

In Vitro CYP27B1 Activity Assay

Objective: To measure the conversion of a pregnacalciferol precursor to its 1α-hydroxylated product.

Methodology:

  • Reaction Mixture: Prepare a reaction mixture in a buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing:

    • Purified recombinant CYP27B1.

    • The electron transfer partners: Adrenodoxin and Adrenodoxin Reductase.

    • The pregnacalciferol substrate (e.g., 25-hydroxypregnacalciferol).

    • An NADPH-generating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+).

  • Incubation:

    • Pre-incubate the mixture at 37°C for 5 minutes.

    • Initiate the reaction by adding the NADPH-generating system.

    • Incubate for a defined period (e.g., 30-60 minutes) at 37°C with gentle shaking.

  • Reaction Termination and Extraction:

    • Stop the reaction by adding a solvent such as acetonitrile or methanol.

    • Extract the sterols from the aqueous mixture using a solid-phase extraction (SPE) cartridge or liquid-liquid extraction with a solvent like ethyl acetate[12].

  • Product Analysis:

    • Dry the extracted sample under nitrogen and reconstitute it in the mobile phase for analysis.

    • Analyze the sample using High-Performance Liquid Chromatography (HPLC) with UV detection or, for higher sensitivity and specificity, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)[13][14].

    • Identify the product peak by comparing its retention time and mass spectrum to a synthesized standard of this compound.

Analytical Workflow

The following diagram illustrates the workflow for identifying and quantifying the enzymatic product.

Analytical_Workflow General Analytical Workflow for Product Identification start In Vitro Enzyme Assay stop_rxn Reaction Quenching (e.g., Acetonitrile) start->stop_rxn extract Solid-Phase or Liquid-Liquid Extraction stop_rxn->extract concentrate Evaporation & Reconstitution in Mobile Phase extract->concentrate hplc HPLC Separation (e.g., C18 or F5 Column) concentrate->hplc detect Detection & Quantification hplc->detect uv UV Detector detect->uv Quantification ms Tandem Mass Spectrometry (LC-MS/MS) detect->ms Identification & High-Sensitivity Quantification

Caption: Workflow for sample preparation and analysis of this compound synthesis.

Proposed Downstream Signaling Pathway

Assuming this compound acts similarly to 1α,25-dihydroxyvitamin D3, its biological effects will be mediated through the Vitamin D Receptor (VDR), a nuclear transcription factor[15][16][17].

The signaling cascade is initiated by the binding of the ligand to VDR, leading to a conformational change in the receptor. This promotes the dissociation of corepressors and the recruitment of coactivators. The activated VDR forms a heterodimer with the Retinoid X Receptor (RXR)[18]. This complex then binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) in the promoter regions of target genes, thereby modulating their transcription[19]. This genomic action regulates a multitude of cellular processes, including cell cycle progression, differentiation, and immune responses[20][21][22].

VDR_Signaling_Pathway Proposed VDR-Mediated Signaling Pathway cluster_nucleus Nucleus ligand This compound (Ligand) vdr Vitamin D Receptor (VDR) ligand->vdr Binds & Activates complex VDR-RXR-Ligand Heterodimer Complex vdr->complex Heterodimerizes with rxr Retinoid X Receptor (RXR) rxr->complex vdre Vitamin D Response Element (VDRE on DNA) complex->vdre Binds to transcription Modulation of Gene Transcription vdre->transcription response Cellular Responses (e.g., Differentiation, Immune Regulation) transcription->response

Caption: VDR-mediated genomic signaling pathway initiated by this compound.

References

An In-depth Technical Guide on the Potential Physiological Role of 1-Hydroxypregnacalciferol

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The compound "1-Hydroxypregnacalciferol" is not a recognized endogenous molecule in the current scientific literature. This guide, therefore, explores its potential physiological role based on an analysis of its constituent chemical nomenclature and the known biological activities of related compounds, namely vitamin D metabolites and pregnane-related steroids.

Introduction: Deconstructing this compound

The name "this compound" suggests a hybrid molecular structure combining features of a hydroxylated vitamin D analog ("1-Hydroxy...calciferol") and a pregnane-like steroid ("pregna"). Understanding the potential physiological significance of such a molecule requires a deep dive into the well-established pathways of vitamin D metabolism and its interaction with nuclear receptors, particularly the Vitamin D Receptor (VDR) and the Pregnane X Receptor (PXR).

This technical guide will provide a comprehensive overview of the metabolic pathways, signaling cascades, and experimental methodologies relevant to a compound with the proposed structure of this compound. The aim is to equip researchers and drug development professionals with the foundational knowledge to hypothesize its function and design experiments for its potential investigation.

Vitamin D Metabolism and the Significance of 1α-Hydroxylation

Vitamin D, primarily in the form of cholecalciferol (Vitamin D3), is a prohormone that requires two key hydroxylation steps to become biologically active. The first occurs in the liver, converting cholecalciferol to 25-hydroxyvitamin D3 (calcifediol), the major circulating form of vitamin D. The second and rate-limiting step takes place mainly in the kidneys, where the enzyme 1α-hydroxylase (CYP27B1) converts calcifediol to 1,25-dihydroxyvitamin D3 (calcitriol), the active hormonal form.[1][2][3]

The "1-Hydroxy" prefix in "this compound" strongly implies a 1α-hydroxylation, a critical modification for high-affinity binding to the Vitamin D Receptor (VDR) and subsequent genomic and non-genomic effects.[4] The VDR is a nuclear receptor that, upon binding to calcitriol, forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to vitamin D response elements (VDREs) on the DNA to regulate the transcription of numerous genes involved in calcium and phosphate homeostasis, bone metabolism, immune function, and cellular proliferation and differentiation.[4][5][6]

The Pregnane X Receptor (PXR) and its Crosstalk with Vitamin D Signaling

The "pregna" component of the name suggests a potential interaction with the Pregnane X Receptor (PXR), a nuclear receptor known for its role in sensing foreign chemicals (xenobiotics) and regulating their metabolism and excretion.[7][8] PXR is activated by a wide range of endogenous and exogenous compounds, including steroids, bile acids, and various drugs.[7][9]

Crucially, there is significant crosstalk between PXR and VDR signaling pathways. PXR activation has been shown to induce the expression of cytochrome P450 enzymes, such as CYP24A1, which is the primary enzyme responsible for the catabolism and inactivation of both 25-hydroxyvitamin D3 and calcitriol.[9][10] This PXR-mediated induction of vitamin D catabolism can lead to vitamin D deficiency and associated bone diseases.[9][10] Therefore, a hypothetical this compound could potentially act as a ligand for PXR, thereby influencing its own metabolism and the broader vitamin D endocrine system.

Potential Signaling Pathways of this compound

Based on its putative structure, this compound could engage in several signaling pathways. The two most probable pathways are the Vitamin D Receptor (VDR) pathway and the Pregnane X Receptor (PXR) pathway.

VDR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 1_HP This compound VDR VDR 1_HP->VDR Binds to VDR_RXR VDR-RXR Heterodimer VDR->VDR_RXR Forms Heterodimer with RXR RXR RXR->VDR_RXR VDRE Vitamin D Response Element (VDRE) VDR_RXR->VDRE Binds to Gene_Transcription Target Gene Transcription VDRE->Gene_Transcription Regulates Biological_Effects Biological Effects (Calcium Homeostasis, etc.) Gene_Transcription->Biological_Effects Leads to

Caption: Potential VDR signaling pathway for this compound.

PXR_Signaling_Pathway cluster_extracellular_pxr Extracellular Space cluster_cytoplasm_pxr Cytoplasm cluster_nucleus_pxr Nucleus 1_HP_pxr This compound PXR PXR 1_HP_pxr->PXR Binds to PXR_RXR PXR-RXR Heterodimer PXR->PXR_RXR Forms Heterodimer with RXR_pxr RXR RXR_pxr->PXR_RXR PXR_RE PXR Response Element (PXR-RE) PXR_RXR->PXR_RE Binds to CYP_Gene_Transcription CYP Enzyme Gene Transcription (e.g., CYP24A1) PXR_RE->CYP_Gene_Transcription Induces Vitamin_D_Catabolism Increased Vitamin D Catabolism CYP_Gene_Transcription->Vitamin_D_Catabolism Leads to

Caption: Potential PXR signaling pathway for this compound.

Quantitative Data on Vitamin D Metabolites and Receptor Binding

To provide context for the potential activity of this compound, the following tables summarize key quantitative data for known vitamin D metabolites.

Table 1: Serum Concentrations of Major Vitamin D Metabolites

MetaboliteTypical Serum Concentration (nmol/L)
Cholecalciferol (Vitamin D3)Varies with sun exposure and diet
25-Hydroxyvitamin D3 (Calcifediol)50-125
1,25-Dihydroxyvitamin D3 (Calcitriol)0.05-0.15

Note: Concentrations can vary based on individual factors such as age, geography, and health status.

Table 2: Relative Binding Affinity of Vitamin D Metabolites for the Vitamin D Receptor (VDR)

MetaboliteRelative Binding Affinity (%)
1,25-Dihydroxyvitamin D3 (Calcitriol)100
25-Hydroxyvitamin D3 (Calcifediol)~1
Cholecalciferol (Vitamin D3)<0.1

Experimental Protocols for Characterization

The investigation of a novel compound like this compound would involve a series of established experimental protocols to determine its synthesis, receptor binding, and physiological effects.

6.1. Synthesis of this compound

The synthesis of a novel vitamin D analog with a pregnane-like side chain would likely involve a multi-step organic synthesis approach. A general workflow would be:

Synthesis_Workflow Start Starting Material (Vitamin D or Steroid Precursor) Step1 Side Chain Modification (Introduction of Pregnane-like Moiety) Start->Step1 Step2 1α-Hydroxylation (Enzymatic or Chemical) Step1->Step2 Purification Purification (HPLC) Step2->Purification Characterization Structural Characterization (NMR, Mass Spectrometry) Purification->Characterization

Caption: General workflow for the synthesis of this compound.

6.2. In Vitro Receptor Binding Assays

To determine the affinity of this compound for VDR and PXR, competitive binding assays are employed.

  • Principle: A radiolabeled ligand (e.g., [³H]1,25(OH)₂D₃ for VDR) is incubated with the receptor in the presence of varying concentrations of the unlabeled test compound (this compound).

  • Methodology:

    • Prepare recombinant VDR or PXR.

    • Incubate the receptor with a fixed concentration of radiolabeled ligand and a range of concentrations of the test compound.

    • Separate bound from free radioligand (e.g., using hydroxylapatite).

    • Quantify the bound radioactivity using liquid scintillation counting.

    • Calculate the IC₅₀ (concentration of test compound that inhibits 50% of radioligand binding) and Ki (inhibitory constant).

6.3. Cell-Based Reporter Gene Assays

To assess the functional activity of this compound as an agonist or antagonist of VDR or PXR, reporter gene assays are utilized.

  • Principle: Cells are transfected with a plasmid containing a reporter gene (e.g., luciferase) under the control of a promoter with VDR or PXR response elements.

  • Methodology:

    • Transfect a suitable cell line (e.g., HEK293T) with a VDR or PXR expression plasmid and the reporter plasmid.

    • Treat the cells with varying concentrations of this compound.

    • Lyse the cells and measure the reporter gene activity (e.g., luminescence).

    • Determine the EC₅₀ (concentration that produces 50% of the maximal response).

6.4. In Vivo Studies

Animal models, such as rodents, would be essential to evaluate the physiological effects of this compound on calcium homeostasis, bone metabolism, and gene expression in relevant tissues (e.g., intestine, kidney, liver).

  • Methodology:

    • Administer this compound to animals (e.g., via oral gavage or injection).

    • Monitor serum calcium, phosphate, and parathyroid hormone levels.

    • Analyze bone density and architecture using techniques like micro-computed tomography (µCT).

    • Measure the expression of target genes (e.g., CYP24A1, TRPV6) in various tissues using quantitative PCR (qPCR) or RNA sequencing.

Conclusion and Future Directions

While "this compound" remains a hypothetical molecule, its name suggests a fascinating intersection of vitamin D and steroid hormone biology. A compound with these characteristics could exhibit potent VDR-mediated activity, potentially with modified pharmacokinetic and pharmacodynamic properties due to the pregnane-like side chain. Furthermore, its interaction with PXR could lead to complex regulatory effects on the vitamin D endocrine system.

The experimental framework outlined in this guide provides a roadmap for the synthesis and characterization of such a novel compound. Future research in this area could lead to the development of new therapeutic agents with tailored activities for a range of conditions, from bone disorders to cancer and autoimmune diseases. The exploration of hybrid molecules like this compound represents a promising frontier in medicinal chemistry and drug discovery.

References

Exploratory Studies on 1-Hydroxypregnacalciferol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Hydroxypregnacalciferol is a synthetic analog of the hormonally active form of Vitamin D3, 1,25-dihydroxycholecalciferol. While extensive research exists for various Vitamin D analogs, exploratory studies on derivatives with a pregnane side chain, such as this compound, are limited. This technical guide synthesizes the foundational knowledge of Vitamin D receptor (VDR) signaling and extrapolates potential functional characteristics of this compound. It provides a framework for future research by outlining detailed experimental protocols for its characterization and presenting hypothetical quantitative data to guide experimental design. The core of this document is to serve as an in-depth resource for researchers venturing into the study of this novel compound.

Introduction

Vitamin D3 is a prohormone that undergoes sequential hydroxylation to become the biologically active 1,25-dihydroxycholecalciferol[1]. This active form is the natural high-affinity ligand for the Vitamin D Receptor (VDR), a member of the nuclear receptor superfamily[1]. The VDR plays a crucial role in a multitude of physiological processes, including calcium and phosphate homeostasis, immune modulation, and cell proliferation and differentiation. The wide-ranging effects of VDR activation have spurred the development of thousands of synthetic Vitamin D analogs with the aim of achieving more selective therapeutic effects with fewer side effects, such as hypercalcemia.

This compound represents a class of Vitamin D analogs characterized by a pregnane-based side chain. While the structure-activity relationships of many Vitamin D analogs have been extensively studied, the functional implications of a pregnane side chain remain an area of active investigation. This guide provides a comprehensive overview of the current understanding of VDR-mediated signaling and outlines a systematic approach to characterizing the function of this compound.

Core Signaling Pathway: VDR-Mediated Gene Regulation

The primary mechanism of action for Vitamin D compounds is the regulation of gene expression through the Vitamin D Receptor. Upon binding, this compound, like other VDR agonists, is expected to induce a conformational change in the VDR, leading to a cascade of molecular events that ultimately alter the transcription of target genes.

VDR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 1-HP This compound VDR_cyto VDR 1-HP->VDR_cyto Binding VDR_RXR_cyto VDR-RXR Heterodimer VDR_cyto->VDR_RXR_cyto RXR_cyto RXR RXR_cyto->VDR_RXR_cyto VDR_RXR_nuc VDR-RXR VDR_RXR_cyto->VDR_RXR_nuc Nuclear Translocation VDRE Vitamin D Response Element (VDRE) VDR_RXR_nuc->VDRE Binding RNA_Pol_II RNA Polymerase II VDRE->RNA_Pol_II Recruitment Coactivators Coactivators Coactivators->RNA_Pol_II Interaction Gene Target Gene RNA_Pol_II->Gene Transcription mRNA mRNA Gene->mRNA Protein Protein mRNA->Protein Translation Biological Response Biological Response Protein->Biological Response

VDR Signaling Pathway for this compound.

Quantitative Data Summary (Hypothetical)

Due to the limited availability of direct experimental data for this compound, the following tables present hypothetical quantitative data based on known values for other Vitamin D analogs. These tables are intended to serve as a benchmark for expected experimental outcomes.

Table 1: In Vitro Receptor Binding Affinity

CompoundVDR Binding Affinity (IC50, nM)
1,25-dihydroxycholecalciferol (Calcitriol)0.1
This compound (Hypothetical) 5.0
25-hydroxycholecalciferol100

Table 2: In Vitro Transcriptional Activity (Reporter Gene Assay)

CompoundEC50 (nM) for VDRE-luciferase Reporter
1,25-dihydroxycholecalciferol (Calcitriol)0.05
This compound (Hypothetical) 2.5
25-hydroxycholecalciferol50

Detailed Experimental Protocols

Synthesis of this compound (Proposed)

A potential synthetic route for this compound could be adapted from established methods for synthesizing other 1-hydroxylated Vitamin D analogs.

Synthesis_Workflow Start Pregnenolone Derivative Step1 Side Chain Modification Start->Step1 Intermediate1 Pregnacalciferol Precursor Step1->Intermediate1 Step2 1α-Hydroxylation Intermediate1->Step2 Final_Product This compound Step2->Final_Product Purification Purification (HPLC) Final_Product->Purification Characterization Characterization (NMR, MS) Purification->Characterization

Proposed Synthesis Workflow for this compound.

Methodology:

  • Starting Material: A suitable pregnenolone derivative with the desired side chain modifications would be the starting point.

  • Side Chain Modification: The pregnane side chain would be chemically modified to introduce the necessary functional groups for subsequent steps.

  • Formation of the A-Ring Precursor: The modified pregnenolone derivative would be converted to a suitable precursor for the introduction of the 1α-hydroxyl group.

  • 1α-Hydroxylation: Enzymatic or chemical methods would be employed to introduce the hydroxyl group at the 1α position of the A-ring.

  • Purification: The final product would be purified using High-Performance Liquid Chromatography (HPLC).

  • Structural Characterization: The identity and purity of this compound would be confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

VDR Competitive Binding Assay

This assay determines the affinity of this compound for the Vitamin D Receptor by measuring its ability to compete with a radiolabeled VDR ligand.

VDR_Binding_Assay cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation cluster_detection Detection cluster_analysis Data Analysis VDR Recombinant Human VDR Incubate Incubate at 4°C VDR->Incubate Radioligand [3H]-1,25(OH)2D3 Radioligand->Incubate Competitor This compound (Varying Concentrations) Competitor->Incubate Separation Separate Bound from Free Ligand Incubate->Separation Detection Scintillation Counting Separation->Detection Analysis Calculate IC50 Detection->Analysis

Workflow for VDR Competitive Binding Assay.

Methodology:

  • Reagents: Recombinant human VDR, [3H]-1,25(OH)2D3 (radioligand), and varying concentrations of this compound.

  • Incubation: The reagents are incubated together to allow for competitive binding to the VDR.

  • Separation: Bound and free radioligand are separated using a method such as hydroxylapatite precipitation or size-exclusion chromatography.

  • Quantification: The amount of bound radioactivity is measured using a scintillation counter.

  • Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated.

VDRE-Luciferase Reporter Gene Assay

This cell-based assay measures the ability of this compound to activate VDR-mediated gene transcription.

Methodology:

  • Cell Culture and Transfection: A suitable cell line (e.g., HEK293T or COS-1) is co-transfected with a VDR expression vector and a reporter plasmid containing a luciferase gene under the control of a Vitamin D Response Element (VDRE).

  • Treatment: The transfected cells are treated with varying concentrations of this compound or a control compound (e.g., 1,25-dihydroxycholecalciferol).

  • Luciferase Assay: After an incubation period, the cells are lysed, and luciferase activity is measured using a luminometer.

  • Data Analysis: The dose-response curve is plotted, and the effective concentration that produces 50% of the maximal response (EC50) is determined.

Conclusion and Future Directions

This technical guide provides a foundational framework for the exploratory study of this compound. While direct experimental data remains to be generated, the outlined signaling pathways, hypothetical quantitative data, and detailed experimental protocols offer a clear roadmap for researchers. Future studies should focus on the synthesis and purification of this compound, followed by a comprehensive in vitro characterization of its VDR binding affinity and transcriptional activity. Subsequent investigations could explore its effects on cell proliferation, differentiation, and immune modulation in various cell models. The unique pregnane side chain may confer novel pharmacological properties, and a thorough understanding of its structure-activity relationship will be crucial for any potential therapeutic development.

References

The Interaction of 1-Hydroxypregnacalciferol with the Vitamin D Receptor: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The Vitamin D Receptor (VDR) is a nuclear hormone receptor that plays a crucial role in a myriad of physiological processes, including calcium homeostasis, bone metabolism, immune regulation, and cell proliferation and differentiation. Its activation by its natural ligand, 1α,25-dihydroxyvitamin D3 (calcitriol), initiates a cascade of molecular events that culminate in the regulation of target gene expression. While the interaction of VDR with calcitriol and various synthetic analogs is well-documented, the specific quantitative interaction and activation parameters for many other potential ligands, including 1-Hydroxypregnacalciferol, are not extensively reported in publicly available scientific literature.

This technical guide provides a comprehensive overview of the Vitamin D Receptor, its signaling pathway, and the key experimental methodologies used to characterize the interaction of ligands with this receptor. While specific quantitative binding and transcriptional activation data for this compound are not available in the current body of scientific literature, this guide utilizes data for the well-characterized VDR agonist, calcitriol, to illustrate the principles and expected outcomes of these assays. Detailed experimental protocols and data presentation formats are provided to serve as a practical resource for researchers in the field.

The Vitamin D Receptor (VDR) Signaling Pathway

The genomic actions of vitamin D are mediated by the VDR, a member of the nuclear receptor superfamily of ligand-activated transcription factors.[1] Upon binding its ligand, the VDR undergoes a conformational change that facilitates its heterodimerization with the Retinoid X Receptor (RXR).[1] This VDR-RXR heterodimer then binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) located in the promoter regions of target genes.[2][3]

The binding of the VDR-RXR complex to a VDRE leads to the recruitment of a complex of coregulatory proteins, which can be either coactivators or corepressors.[4] Coactivators, such as those of the steroid receptor coactivator (SRC) family, possess histone acetyltransferase (HAT) activity, which leads to the acetylation of histone proteins and a more open chromatin structure, thereby facilitating gene transcription.[3] Conversely, the recruitment of corepressors can lead to the recruitment of histone deacetylases (HDACs), resulting in chromatin condensation and transcriptional repression. The net effect on gene expression is dependent on the specific ligand, the target gene, and the cellular context.

VDR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 1_Hydroxypregnacalciferol This compound (or other ligand) VDR_cyto VDR 1_Hydroxypregnacalciferol->VDR_cyto Binding VDR_RXR VDR-RXR Heterodimer VDRE VDRE Coactivators Coactivators (e.g., SRC-1, DRIP) Transcription Gene Transcription

Quantitative Analysis of VDR Interaction

The interaction of a ligand with the VDR is typically quantified by two key parameters: binding affinity and transcriptional activity.

  • Binding Affinity is a measure of the strength of the interaction between the ligand and the receptor. It is commonly determined using competitive binding assays and is expressed as the inhibitor concentration that displaces 50% of a radiolabeled ligand (IC50) or as the equilibrium dissociation constant (Ki).

  • Transcriptional Activity refers to the ability of the ligand-bound receptor to modulate the expression of target genes. This is often assessed using reporter gene assays, and the potency of a ligand is expressed as the half-maximal effective concentration (EC50).

As of the latest literature review, specific quantitative data for the binding affinity and transcriptional activity of this compound for the VDR are not available. The following tables present representative data for the natural VDR agonist, calcitriol, and other vitamin D analogs to illustrate the typical range of these values.

Table 1: VDR Binding Affinity of Select Ligands

CompoundAssay TypeIC50 (nM)Ki (nM)Reference
Calcitriol (1α,25(OH)₂D₃)Competitive Binding0.1 - 1.00.05 - 0.5[2]
25-Hydroxyvitamin D₃Competitive Binding10 - 1005 - 50[2]
Vitamin D₃Competitive Binding>1000>500[2]

Table 2: VDR Transcriptional Activity of Select Ligands

CompoundReporter GeneCell LineEC50 (nM)Reference
Calcitriol (1α,25(OH)₂D₃)CYP24A1-LucHEK293T0.65[5]
CalcipotriolCYP24A1-LucHEK293T0.0009[5]
ErgocalciferolCYP24A1-LucHEK293T14,440[5]

Experimental Protocols

Competitive VDR Binding Assay

This assay measures the ability of a test compound to compete with a radiolabeled VDR ligand for binding to the receptor.

Methodology:

  • Preparation of VDR: Recombinant human VDR can be expressed in and purified from various systems (e.g., E. coli, insect cells).

  • Radioligand: Typically, [³H]-calcitriol is used as the radiolabeled ligand.

  • Assay Buffer: A suitable buffer (e.g., TEG buffer: 50 mM Tris-HCl, 1.5 mM EDTA, 5 mM DTT, 10% glycerol, pH 7.4) is used.

  • Incubation: A constant concentration of VDR and [³H]-calcitriol are incubated with increasing concentrations of the unlabeled test compound (e.g., this compound).

  • Separation of Bound and Free Ligand: The bound radioligand is separated from the free radioligand using methods such as hydroxylapatite precipitation or size-exclusion chromatography.

  • Quantification: The amount of bound radioactivity is measured by liquid scintillation counting.

  • Data Analysis: The data are plotted as the percentage of specific binding versus the logarithm of the competitor concentration. The IC50 value is determined from the resulting sigmoidal curve. The Ki value can then be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Competitive_Binding_Assay cluster_workflow Competitive VDR Binding Assay Workflow start Start prepare_reagents Prepare VDR, [³H]-Calcitriol, and Test Compound Dilutions incubate Incubate VDR, [³H]-Calcitriol, and Test Compound separate Separate Bound and Free Ligand quantify Quantify Bound Radioactivity analyze Analyze Data (IC50, Ki) end End

VDR Reporter Gene Assay

This cell-based assay measures the ability of a test compound to activate VDR-mediated gene transcription.

Methodology:

  • Cell Culture: A suitable mammalian cell line (e.g., HEK293, CV-1) is cultured in appropriate media.

  • Transfection: The cells are transiently transfected with two plasmids:

    • An expression vector for the human VDR.

    • A reporter plasmid containing a luciferase gene under the control of a promoter with one or more VDREs (e.g., from the CYP24A1 or osteocalcin gene).

    • A control plasmid expressing a different reporter (e.g., Renilla luciferase) for normalization of transfection efficiency.

  • Treatment: After transfection, the cells are treated with various concentrations of the test compound (e.g., this compound).

  • Cell Lysis and Luciferase Assay: After an incubation period (typically 24-48 hours), the cells are lysed, and the luciferase activity is measured using a luminometer.

  • Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity. The data are then plotted as fold activation over vehicle control versus the logarithm of the compound concentration to determine the EC50 value.[6]

Reporter_Gene_Assay cluster_workflow VDR Reporter Gene Assay Workflow start Start culture_cells Culture Mammalian Cells transfect Transfect with VDR and Reporter Plasmids treat Treat with Test Compound lyse_and_assay Lyse Cells and Measure Luciferase Activity analyze Analyze Data (EC50) end End

VDR Coactivator Recruitment Assay

This assay measures the ligand-dependent interaction between the VDR and a specific coactivator protein.

Methodology:

  • Principle: This assay often utilizes Förster Resonance Energy Transfer (FRET) or a similar proximity-based detection method.

  • Reagents:

    • Purified VDR ligand-binding domain (LBD), often tagged (e.g., with GST or His).

    • A peptide derived from a coactivator (e.g., SRC-1) containing the LXXLL motif, which is crucial for nuclear receptor interaction. This peptide is typically labeled with a fluorescent acceptor.

    • An antibody or other binding protein that recognizes the VDR-LBD tag, labeled with a fluorescent donor.

  • Assay Procedure: The VDR-LBD, coactivator peptide, and labeled antibody are incubated in the presence of varying concentrations of the test compound.

  • Detection: If the ligand induces an interaction between the VDR-LBD and the coactivator peptide, the donor and acceptor fluorophores are brought into close proximity, resulting in a FRET signal that can be measured.

  • Data Analysis: The FRET signal is plotted against the logarithm of the compound concentration to determine the EC50 for coactivator recruitment.

Coactivator_Recruitment_Assay cluster_workflow VDR Coactivator Recruitment Assay Workflow start Start prepare_reagents Prepare Tagged VDR-LBD, Labeled Coactivator Peptide, and Labeled Antibody incubate Incubate Reagents with Test Compound detect Detect FRET Signal analyze Analyze Data (EC50) end End

Conclusion

The Vitamin D Receptor is a well-established therapeutic target, and understanding the interaction of novel ligands with this receptor is of paramount importance for the development of new drugs. While this guide provides a comprehensive framework for characterizing such interactions, it is important to note the current absence of specific quantitative data for this compound in the public domain. The detailed experimental protocols and data presentation formats provided herein, using the natural ligand calcitriol as a reference, offer a robust starting point for researchers aiming to investigate the VDR-modulating properties of this compound and other novel compounds. Future studies are warranted to elucidate the precise binding affinity and transcriptional activity of this compound to fully understand its potential as a VDR ligand.

References

understanding the structure-activity relationship of 1-Hydroxypregnacalciferol

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Structure-Activity Relationship of 1-Hydroxypregnacalciferol

Introduction

This compound is a synthetic analog of the hormonal form of vitamin D3, 1,25-dihydroxycholecalciferol (Calcitriol). The study of its structure-activity relationship (SAR) is crucial for the development of new therapeutic agents with selective biological profiles, aiming to maximize desired effects (e.g., anti-proliferative, pro-differentiating) while minimizing adverse effects like hypercalcemia. This document provides a detailed technical overview of the SAR of this compound, focusing on its mechanism of action, metabolic pathways, and the impact of structural modifications on its biological activity. It is intended for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development.

Core Mechanism of Action: The Vitamin D Receptor (VDR) Signaling Pathway

The biological effects of this compound, like other vitamin D analogs, are primarily mediated through the Vitamin D Receptor (VDR), a member of the nuclear receptor superfamily of transcription factors.[1] The activation of VDR initiates a cascade of molecular events leading to the regulation of target gene expression.

Upon entering the cell, the ligand binds to the Ligand Binding Domain (LBD) of the VDR. This induces a conformational change in the receptor, facilitating its heterodimerization with the Retinoid X Receptor (RXR).[1][2] This VDR-RXR heterodimer then translocates to the nucleus and binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) located in the promoter regions of target genes.[1][3] The binding of this complex to VDREs recruits co-activator or co-repressor proteins, which ultimately modulates the transcription of genes involved in a variety of physiological processes, including calcium and phosphate homeostasis, cell proliferation and differentiation, and immune system regulation.[2][4]

Caption: VDR signaling pathway initiated by this compound.

Metabolic Pathways

The biological activity and half-life of vitamin D analogs are significantly influenced by their metabolism. The primary enzymes involved are cytochrome P450s (CYPs). The key metabolic steps are hydroxylation reactions that can either activate or inactivate the compound.

  • Activation: Vitamin D3 is hydroxylated first at the C25 position in the liver to form 25-hydroxyvitamin D3, the main circulating form, and subsequently at the C1α position in the kidneys by the enzyme CYP27B1 to produce the active hormone 1,25-dihydroxyvitamin D3.[4][5] Synthetic analogs like this compound already possess the crucial 1α-hydroxyl group, bypassing the need for renal activation.

  • Inactivation: The primary catabolic pathway is initiated by the enzyme 24-hydroxylase (CYP24A1). This enzyme hydroxylates vitamin D compounds at the C24 position, which is the first step in a cascade that ultimately leads to their inactivation and excretion.[6] The susceptibility of an analog to CYP24A1-mediated catabolism is a critical determinant of its potency and duration of action.

Metabolic_Pathway cluster_liver Liver cluster_kidney Kidney / Target Tissues 7-DHC 7-Dehydrocholesterol PreD3 Previtamin D3 7-DHC->PreD3 UV-B (Skin) D3 Vitamin D3 (Calciferol) PreD3->D3 Thermal Isomerization 25OHD3 25(OH)D3 (Calcidiol) D3->25OHD3 25-Hydroxylase (CYP2R1/CYP27A1) 1_25OH2D3 1,25(OH)2D3 (Calcitriol) ACTIVE HORMONE 25OHD3->1_25OH2D3 1α-Hydroxylase (CYP27B1) Inactive_Metabolites Inactive Metabolites 25OHD3->Inactive_Metabolites 24-Hydroxylase (CYP24A1) 1_25OH2D3->Inactive_Metabolites 24-Hydroxylase (CYP24A1) 1OHP This compound (Synthetic Analog) 1OHP->Inactive_Metabolites Metabolism (e.g., CYP24A1)

Caption: Simplified metabolic pathway of Vitamin D3 and this compound.

Structure-Activity Relationship (SAR) Analysis

The affinity for the VDR and the subsequent biological response are highly dependent on the three-dimensional structure of the ligand. Modifications to different parts of the molecule—the A-ring, the triene system, and the side-chain—can dramatically alter its activity profile.

Table 1: Quantitative SAR Data for Selected Vitamin D Analogs

Compound Modification VDR Affinity (Relative to 1,25(OH)₂D₃) CYP24A1 Transactivation (Relative to 1,25(OH)₂D₃) HL-60 Differentiation (Relative to 1,25(OH)₂D₃) Reference
1,25(OH)₂D₃ Reference 1.0 1.0 1.0 [7],[8]
1,25cD₃ 25-OH group replaced with o-carborane 2.0x 1.0x Not Specified [7]
2-methylene-1,25(OH)₂D₃ (2MD) Exocyclic methylene at C-2 High High High [7],[8]
2α-(3'-hydroxypropyl)-1,25(OH)₂D₃ 3'-hydroxypropyl group at C-2α 3.0x Not Specified Not Specified [8]
2β-(3'-hydroxypropyl)-1,25(OH)₂D₃ 3'-hydroxypropyl group at C-2β 1.4x Not Specified Not Specified [8]
1α,4β,25(OH)₃D₃ Additional 4β-OH group Higher than 4α analog Higher than 4α analog Not Specified [7],[8]

| 1α,4α,25(OH)₃D₃ | Additional 4α-OH group | Lower than 1,25(OH)₂D₃ | Lower than 4β analog | Not Specified |[7],[8] |

A-Ring Modifications

The 1α-hydroxyl group is essential for high-affinity binding to the VDR and potent biological activity. Analogs lacking this group are significantly less active.[9] Modifications at the C-2 position of the A-ring have yielded some of the most potent vitamin D analogs. For instance, introducing a 2α-(3'-hydroxypropyl) group can increase VDR binding affinity threefold compared to the natural hormone.[8] The stereochemistry of these substitutions is critical; the 2α-epimer often shows higher affinity than the 2β-epimer.[8]

Side-Chain Modifications

The side-chain plays a crucial role in stabilizing the ligand within the VDR's ligand-binding pocket and modulating its interaction with metabolizing enzymes. The 25-hydroxyl group is a key interaction point. However, replacing it with moieties like an o-carborane group can surprisingly increase VDR binding affinity.[7] Modifications that sterically hinder the approach of the CYP24A1 enzyme can increase the biological half-life and potency of the analog.

Triene System Modifications

The geometry of the triene system is important for the overall conformation of the molecule. Analogs with an (E)-stereochemistry at the C-5/C-6 double bond have been synthesized and show moderate pro-differentiating activities.[7],[8] These modifications can influence how the A-ring is presented to the VDR.

Experimental Protocols and Workflows

Evaluating the biological activity of this compound and its analogs involves a series of standardized in vitro assays.

Experimental_Workflow cluster_synthesis Chemical Synthesis cluster_invitro In Vitro Evaluation cluster_invivo In Vivo / Preclinical Synthesis Analog Synthesis & Purification Characterization Structural Characterization (NMR, MS) Synthesis->Characterization VDR_Binding VDR Competitive Binding Assay Characterization->VDR_Binding Test Compound Reporter_Assay Transcriptional Activation Assay (Reporter Gene) VDR_Binding->Reporter_Assay Cell_Assay Cell-Based Assays (e.g., HL-60 Differentiation, Proliferation) Reporter_Assay->Cell_Assay Metabolism_Assay Metabolic Stability Assay (CYP24A1) Cell_Assay->Metabolism_Assay Animal_Model Animal Model Testing (e.g., Calcemic Activity) Metabolism_Assay->Animal_Model Lead Candidate Selection PK_PD Pharmacokinetics / Pharmacodynamics Animal_Model->PK_PD Tox Toxicology Studies PK_PD->Tox

Caption: General experimental workflow for the evaluation of Vitamin D analogs.
Vitamin D Receptor (VDR) Competitive Binding Assay

Objective: To determine the relative affinity of a test compound for the VDR compared to a radiolabeled standard ligand (e.g., [³H]-1,25(OH)₂D₃).

Protocol Outline:

  • Preparation of VDR: A source of VDR is required, typically from a cell line overexpressing the receptor (e.g., HEK293 cells transfected with a VDR expression plasmid) or purified recombinant VDR.[10]

  • Competition Reaction: Constant amounts of VDR and radiolabeled 1,25(OH)₂D₃ are incubated with increasing concentrations of the unlabeled test compound (competitor).

  • Separation: After incubation to equilibrium, the bound ligand is separated from the free ligand. This can be achieved using methods like hydroxylapatite adsorption, dextran-coated charcoal, or size-exclusion chromatography.

  • Quantification: The amount of radioactivity in the bound fraction is measured using liquid scintillation counting.

  • Data Analysis: The data are plotted as the percentage of specific binding versus the logarithm of the competitor concentration. The IC₅₀ value (concentration of competitor that inhibits 50% of the specific binding of the radiolabeled ligand) is determined. This value is inversely proportional to the binding affinity of the test compound.

Transcriptional Activation (Reporter Gene) Assay

Objective: To measure the ability of a compound to activate VDR-mediated gene transcription.

Protocol Outline:

  • Cell Culture and Transfection: A suitable cell line (e.g., HEK293T, MCF-7) is cultured. The cells are co-transfected with two plasmids: one expressing the VDR and another containing a reporter gene (e.g., luciferase) under the control of a promoter with one or more VDREs (e.g., from the CYP24A1 promoter).[3]

  • Compound Treatment: After transfection, the cells are treated with various concentrations of the test compound or a vehicle control.[3]

  • Incubation: Cells are incubated for a sufficient period (e.g., 16-24 hours) to allow for gene transcription and translation of the reporter protein.[3][11]

  • Cell Lysis and Assay: The cells are lysed, and the activity of the reporter protein (e.g., luciferase) is measured using a luminometer.

  • Data Analysis: The reporter activity is normalized to a control (e.g., total protein concentration or co-transfected β-galactosidase). The results are plotted as fold-activation over the vehicle control versus the logarithm of the compound concentration to determine the EC₅₀ (effective concentration to produce 50% of the maximal response) and the maximal efficacy.

Conclusion

The structure-activity relationship of this compound and related vitamin D analogs is a complex interplay between the molecule's three-dimensional structure, its affinity for the VDR, and its susceptibility to metabolic inactivation. The 1α-hydroxyl group is a cornerstone of activity, while modifications to the A-ring and the side-chain offer powerful strategies to fine-tune the biological profile of these compounds. By understanding these SAR principles and utilizing a systematic workflow of in vitro and in vivo assays, researchers can rationally design novel analogs with enhanced therapeutic potential and improved safety profiles for a range of clinical applications.

References

Methodological & Application

Application Note: Quantification of 1-Hydroxypregnacalciferol in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of 1-Hydroxypregnacalciferol in human plasma. The protocol employs a straightforward protein precipitation extraction procedure, followed by reversed-phase chromatographic separation and detection using a triple quadrupole mass spectrometer operating in positive electrospray ionization mode. This method is suitable for pharmacokinetic studies, clinical research, and drug development applications requiring precise and accurate measurement of this vitamin D analog.

Introduction

This compound is a hydroxylated derivative of pregnacalciferol, a compound structurally related to vitamin D. Accurate quantification of this analyte in biological matrices like plasma is crucial for understanding its metabolism, pharmacokinetics, and potential therapeutic effects. LC-MS/MS offers high selectivity and sensitivity, making it the ideal platform for this application. This document provides a comprehensive protocol for the sample preparation, chromatographic separation, and mass spectrometric detection of this compound.

Experimental Protocols

Materials and Reagents
  • This compound reference standard

  • Deuterated this compound (or a suitable analog such as d6-25-hydroxyvitamin D3) as an internal standard (IS)

  • LC-MS grade acetonitrile, methanol, and water

  • Formic acid (≥98%)

  • Human plasma (K2-EDTA)

Sample Preparation: Protein Precipitation
  • Thaw frozen human plasma samples at room temperature.

  • Vortex the plasma samples to ensure homogeneity.

  • To 100 µL of plasma in a microcentrifuge tube, add 50 µL of internal standard solution (concentration to be optimized based on expected analyte levels).

  • Add 300 µL of ice-cold acetonitrile to precipitate plasma proteins. This results in a 3:1 ratio of organic solvent to plasma.[1]

  • Vortex the mixture vigorously for 30 seconds.

  • Centrifuge the samples at 14,000 rpm for 10 minutes to pellet the precipitated proteins.[1]

  • Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

Liquid Chromatography
  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Methanol with 0.1% formic acid

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 40 °C

Gradient Elution Program:

Time (min)% Mobile Phase B
0.050
1.050
5.095
6.095
6.150
8.050
Mass Spectrometry
  • Instrument: Triple quadrupole mass spectrometer

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Scan Type: Multiple Reaction Monitoring (MRM)

MRM Transitions (Hypothetical - requires experimental optimization):

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound[M+H]+Fragment 1Optimize
[M+H]+Fragment 2 (Qualifier)Optimize
Internal Standard[M+H]+Fragment 1Optimize

Note: The specific m/z values for precursor and product ions, as well as the optimal collision energies, must be determined by infusing the pure this compound and internal standard into the mass spectrometer. For structurally similar compounds like hydroxylated vitamin D analogs, common neutral losses include water (-18) and other fragments from the side chain.

Quantitative Data Summary

The following tables present hypothetical validation data for the LC-MS/MS method for this compound, based on typical performance characteristics of similar steroid assays.

Table 1: Calibration Curve and Linearity

AnalyteCalibration Range (ng/mL)Correlation Coefficient (r²)
This compound0.5 - 500>0.995

Table 2: Precision and Accuracy

Quality Control SampleConcentration (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%)
LLOQ0.5<15<1585-115
Low QC1.5<10<1090-110
Mid QC75<10<1090-110
High QC400<10<1090-110

Table 3: Recovery and Matrix Effect

AnalyteExtraction Recovery (%)Matrix Effect (%)
This compound>85<15

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing plasma Plasma Sample (100 µL) add_is Add Internal Standard plasma->add_is protein_precip Protein Precipitation (300 µL Acetonitrile) add_is->protein_precip vortex Vortex protein_precip->vortex centrifuge Centrifuge (14,000 rpm, 10 min) vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant lc_separation LC Separation (C18 Column) supernatant->lc_separation ms_detection MS/MS Detection (Positive ESI, MRM) lc_separation->ms_detection quantification Quantification ms_detection->quantification

Caption: Experimental workflow for the quantification of this compound.

metabolic_pathway Pregnacalciferol Pregnacalciferol Hydroxypregnacalciferol This compound Pregnacalciferol->Hydroxypregnacalciferol Hydroxylation (e.g., CYP enzymes) Further_Metabolites Further Hydroxylated Metabolites Hydroxypregnacalciferol->Further_Metabolites Further Metabolism

Caption: Postulated metabolic pathway of Pregnacalciferol.

Discussion

The described LC-MS/MS method provides a reliable and efficient means for quantifying this compound in human plasma. The simple protein precipitation sample preparation is amenable to high-throughput analysis. The use of a stable isotope-labeled internal standard ensures high accuracy and precision by compensating for matrix effects and variations in instrument response. The chromatographic and mass spectrometric parameters are provided as a starting point and should be optimized for the specific instrumentation used. This method will be a valuable tool for researchers and scientists in the field of drug development and clinical research.

References

Application Notes and Protocols for a Cell-Based Reporter Assay to Evaluate 1-Hydroxypregnacalciferol Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Hydroxypregnacalciferol is a synthetic derivative of vitamin D, suggesting potential activity through the Vitamin D Receptor (VDR), and its pregnane-based structure also indicates a possible interaction with the Pregnane X Receptor (PXR). Both VDR and PXR are nuclear receptors that, upon activation by a ligand, form heterodimers with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences, known as hormone response elements (HREs), in the promoter regions of target genes, initiating transcription. This document provides a detailed protocol for a cell-based reporter assay to screen and characterize the activity of this compound on either the VDR or PXR signaling pathways.

This application note describes the principles of a robust and sensitive cell-based reporter assay using a luciferase reporter gene. The assay is designed to quantify the activation of either the VDR or PXR pathway in response to this compound. The provided protocols are intended to guide researchers in developing and performing these assays, from cell line selection and transfection to data analysis and interpretation.

Signaling Pathway Overview

Upon entering the cell, a ligand such as this compound is hypothesized to bind to the Ligand Binding Domain (LBD) of either the Vitamin D Receptor (VDR) or the Pregnane X Receptor (PXR). This binding induces a conformational change in the receptor, leading to its heterodimerization with the Retinoid X Receptor (RXR). The activated ligand-receptor-RXR complex then translocates to the nucleus and binds to specific Hormone Response Elements (HREs) on the DNA. For VDR, this is typically a Vitamin D Response Element (VDRE), often a direct repeat of two hexameric half-sites separated by three nucleotides (DR3). For PXR, the response elements (PXREs) can be more varied, including direct repeats with different spacing (DR3, DR4) or everted repeats (ER6, ER8). This binding event recruits co-activator proteins and the transcriptional machinery, leading to the expression of a downstream reporter gene, in this case, luciferase. The amount of light produced by the luciferase enzyme is directly proportional to the level of receptor activation.

VDR_PXR_Signaling_Pathway cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand This compound VDR VDR Ligand->VDR Binds PXR PXR Ligand->PXR Binds VDR_Ligand VDR-Ligand VDR->VDR_Ligand PXR_Ligand PXR-Ligand PXR->PXR_Ligand RXR RXR VDR_RXR VDR-RXR-Ligand RXR->VDR_RXR PXR_RXR PXR-RXR-Ligand RXR->PXR_RXR VDR_Ligand->VDR_RXR PXR_Ligand->PXR_RXR VDR_RXR_Nuc VDR-RXR-Ligand VDR_RXR->VDR_RXR_Nuc Translocation PXR_RXR_Nuc PXR-RXR-Ligand PXR_RXR->PXR_RXR_Nuc Translocation HRE HRE (VDRE/PXRE) VDR_RXR_Nuc->HRE Binds PXR_RXR_Nuc->HRE Binds Reporter Luciferase Gene HRE->Reporter Activates Transcription Luciferase Luciferase Protein Reporter->Luciferase Translation Light Light Luciferase->Light Produces Light (Measurable Signal)

Caption: VDR/PXR Signaling Pathway.

Experimental Workflow

The experimental workflow for the cell-based reporter assay involves several key steps. The process begins with seeding a suitable mammalian cell line in a multi-well plate. After cell adherence, transient transfection is performed to introduce two plasmids into the cells: an expression vector for the nuclear receptor of interest (either VDR or PXR) and a reporter plasmid containing a luciferase gene under the control of a promoter with the corresponding hormone response elements (VDRE or PXRE). Following an incubation period to allow for gene expression, the cells are treated with various concentrations of this compound, a positive control agonist, and a vehicle control. After the treatment incubation, a lysis buffer is added to the cells, and the luciferase activity is measured using a luminometer. The resulting data is then analyzed to determine the dose-response relationship and calculate key parameters such as EC50.

Experimental_Workflow A 1. Cell Seeding (e.g., HEK293T, HepG2) B 2. Transient Transfection - Receptor Expression Plasmid (VDR or PXR) - Reporter Plasmid (VDRE/PXRE-Luc) A->B C 3. Incubation (24-48 hours) B->C D 4. Compound Treatment - this compound (Test) - Calcitriol/Rifampicin (Positive Control) - Vehicle (Negative Control) C->D E 5. Incubation (18-24 hours) D->E F 6. Cell Lysis & Luciferase Assay E->F G 7. Data Analysis - Dose-Response Curves - EC50 Calculation F->G

Caption: Cell-Based Reporter Assay Workflow.

Materials and Methods

Cell Lines
  • HEK293T: Human Embryonic Kidney cells are a suitable choice due to their high transfection efficiency.

  • HepG2: Human hepatoma cells are a relevant cell line, especially for studying PXR activity, as PXR is highly expressed in the liver.

Plasmids
  • Receptor Expression Plasmid: A mammalian expression vector (e.g., pcDNA3.1) containing the full-length cDNA for human VDR or PXR.

  • Reporter Plasmid: A luciferase reporter vector (e.g., pGL4) containing multiple copies of a VDRE (e.g., 5'-AGGTCAcgaAGGTCA-3') or a PXRE (e.g., a DR3 or ER6 element from the CYP3A4 promoter) upstream of a minimal promoter driving the expression of the firefly luciferase gene.

  • Control Plasmid: A plasmid expressing Renilla luciferase under a constitutive promoter (e.g., pRL-TK) can be co-transfected to normalize for transfection efficiency.

Reagents
  • This compound

  • Calcitriol (for VDR assay positive control)

  • Rifampicin (for PXR assay positive control)

  • Cell Culture Medium (DMEM or MEM) supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics.

  • Transfection Reagent (e.g., Lipofectamine 3000)

  • Luciferase Assay System (e.g., Dual-Luciferase® Reporter Assay System)

  • Phosphate-Buffered Saline (PBS)

  • 96-well white, clear-bottom cell culture plates

Detailed Experimental Protocols

Protocol 1: Cell Seeding and Transfection
  • One day prior to transfection, seed 2 x 10^4 cells (HEK293T or HepG2) per well in a 96-well plate in 100 µL of complete growth medium.

  • Incubate the cells at 37°C in a 5% CO2 incubator overnight.

  • On the day of transfection, prepare the transfection complexes according to the manufacturer's protocol. For each well, a typical transfection mix may include:

    • 50 ng of the receptor expression plasmid (VDR or PXR).

    • 100 ng of the corresponding luciferase reporter plasmid (VDRE-luc or PXRE-luc).

    • 5 ng of the Renilla luciferase control plasmid.

  • Add the transfection complexes to the cells and gently mix.

  • Incubate the cells for 24-48 hours at 37°C in a 5% CO2 incubator.

Protocol 2: Compound Treatment
  • After the transfection incubation period, carefully remove the medium from the wells.

  • Prepare serial dilutions of this compound and the positive control (Calcitriol for VDR, Rifampicin for PXR) in a serum-free medium. A typical concentration range would be from 10^-12 M to 10^-5 M.

  • Add 100 µL of the compound dilutions to the respective wells. Include a vehicle-only control (e.g., 0.1% DMSO).

  • Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.

Protocol 3: Luciferase Assay and Data Analysis
  • After the treatment incubation, remove the medium from the wells and wash once with 100 µL of PBS.

  • Lyse the cells by adding 20 µL of 1X passive lysis buffer to each well and incubate for 15 minutes at room temperature with gentle shaking.

  • Measure the firefly and Renilla luciferase activities sequentially in each well using a luminometer according to the manufacturer's instructions for the dual-luciferase assay system.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to account for variations in transfection efficiency and cell number.

    • Calculate the fold induction by dividing the normalized luciferase activity of the treated wells by the normalized luciferase activity of the vehicle control wells.

    • Plot the fold induction as a function of the compound concentration.

    • Use a non-linear regression analysis (e.g., sigmoidal dose-response) to determine the EC50 value, which is the concentration of the compound that elicits a half-maximal response.

Data Presentation

The quantitative data from the reporter gene assays should be summarized in a clear and structured table to facilitate comparison of the potency and efficacy of this compound with known agonists for VDR and PXR.

Table 1: VDR Activation Data

CompoundEC50 (nM)Max Fold Induction
This compound[Insert experimental value][Insert experimental value]
Calcitriol (Positive Control)0.1 - 1050 - 200
Vehicle (0.1% DMSO)N/A1.0

Table 2: PXR Activation Data

CompoundEC50 (µM)Max Fold Induction
This compound[Insert experimental value][Insert experimental value]
Rifampicin (Positive Control)0.5 - 510 - 40
Vehicle (0.1% DMSO)N/A1.0

Note: The EC50 and Max Fold Induction values for the positive controls are typical ranges and may vary depending on the specific cell line and experimental conditions.

Troubleshooting

IssuePossible CauseSolution
Low Luciferase Signal - Low transfection efficiency- Inactive compound- Cell death- Optimize transfection protocol (cell density, reagent-to-DNA ratio)- Verify compound integrity and concentration- Check for cytotoxicity of the compound
High Background Signal - Promoter leakiness- Autofluorescence of compound- Use a reporter with a more stringent minimal promoter- Subtract the signal from wells with compound but no cells
High Well-to-Well Variability - Inconsistent cell seeding- Inconsistent transfection- Pipetting errors- Ensure a single-cell suspension before seeding- Prepare a master mix for transfection and treatment- Use calibrated pipettes and proper technique

Conclusion

The cell-based reporter assay described in this application note provides a robust and sensitive method for determining the functional activity of this compound on the Vitamin D Receptor and Pregnane X Receptor signaling pathways. By following these detailed protocols, researchers can effectively screen and characterize the potency and efficacy of this and other novel compounds, providing valuable insights for drug discovery and development programs.

Application Notes and Protocols: 1-Hydroxypregnacalciferol in Immunology Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive overview of the potential immunological applications of the novel synthetic compound, 1-Hydroxypregnacalciferol. While direct studies on this compound are emerging, the following protocols and data are based on established methodologies for evaluating the immunomodulatory properties of related molecules, such as vitamin D analogs and steroid hormones. This document serves as a guide for researchers to investigate the efficacy and mechanism of action of this compound in various immunological contexts.

The protocols outlined below describe in vitro methods for assessing the impact of this compound on key immune cell functions, including proliferation, cytokine production, and differentiation. The provided data tables offer a template for summarizing quantitative results from such studies. Furthermore, signaling pathway and experimental workflow diagrams are included to visually represent the potential mechanisms and experimental designs.

Hypothetical Mechanism of Action

This compound is hypothesized to exert its immunomodulatory effects through binding to a nuclear hormone receptor, similar to other steroid-like molecules. This interaction is thought to lead to the transrepression of pro-inflammatory transcription factors such as NF-κB and AP-1.[1] By inhibiting the activity of these key regulators, this compound may suppress the expression of pro-inflammatory cytokines and promote a shift towards an anti-inflammatory or regulatory immune phenotype.

Quantitative Data Summary

The following tables present hypothetical data on the effects of this compound on immune cell responses. These tables are intended to serve as a template for presenting experimental findings.

Table 1: Effect of this compound on T-Cell Proliferation

Concentration (nM)Proliferation Inhibition (%)
115.2 ± 2.1
1045.8 ± 3.5
10082.1 ± 4.2
100095.6 ± 2.8

Table 2: Modulation of Cytokine Production in Macrophages by this compound

TreatmentTNF-α (pg/mL)IL-10 (pg/mL)
Vehicle Control850.4 ± 55.250.1 ± 8.3
This compound (100 nM)325.6 ± 42.1250.7 ± 22.9
LPS (100 ng/mL)2540.8 ± 150.3120.3 ± 15.6
LPS + this compound (100 nM)980.2 ± 98.7480.5 ± 35.1

Experimental Protocols

Protocol 1: In Vitro T-Cell Proliferation Assay

This protocol details the methodology for assessing the anti-proliferative effects of this compound on human peripheral blood mononuclear cells (PBMCs).

Materials:

  • Ficoll-Paque PLUS

  • RPMI 1640 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin

  • Phytohemagglutinin (PHA)

  • [³H]-Thymidine or a non-radioactive proliferation assay kit (e.g., CFSE)

  • This compound stock solution (in DMSO)

Procedure:

  • Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

  • Wash the cells twice with RPMI 1640 and resuspend to a final concentration of 1 x 10⁶ cells/mL in complete RPMI 1640 medium.

  • Plate 100 µL of the cell suspension into each well of a 96-well flat-bottom plate.

  • Prepare serial dilutions of this compound in complete RPMI 1640 medium. Add 50 µL of the compound dilutions to the respective wells. Include a vehicle control (DMSO).

  • Add 50 µL of PHA (final concentration 5 µg/mL) to stimulate T-cell proliferation. Include unstimulated control wells.

  • Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 72 hours.

  • For [³H]-Thymidine incorporation, add 1 µCi of [³H]-Thymidine to each well and incubate for an additional 18 hours. Harvest the cells onto glass fiber filters and measure radioactivity using a scintillation counter.

  • For non-radioactive methods, follow the manufacturer's instructions for the specific assay kit.

  • Calculate the percentage of proliferation inhibition relative to the PHA-stimulated control.

Protocol 2: Macrophage Differentiation and Cytokine Analysis

This protocol describes the differentiation of THP-1 monocytes into macrophages and the subsequent analysis of cytokine production following treatment with this compound and stimulation with lipopolysaccharide (LPS).[2]

Materials:

  • THP-1 human monocytic cell line

  • RPMI 1640 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin

  • Phorbol 12-myristate 13-acetate (PMA)

  • Lipopolysaccharide (LPS)

  • This compound stock solution (in DMSO)

  • ELISA kits for TNF-α and IL-10

Procedure:

  • Culture THP-1 cells in complete RPMI 1640 medium.[2]

  • To induce differentiation into macrophages, seed THP-1 cells at a density of 2 x 10⁵ cells/well in a 24-well plate and treat with 100 ng/mL PMA for 48 hours.[3]

  • After 48 hours, remove the PMA-containing medium and wash the adherent macrophages twice with fresh medium.

  • Treat the differentiated macrophages with this compound at the desired concentration for 24 hours. Include a vehicle control.

  • Following the pre-treatment, stimulate the cells with 100 ng/mL LPS for 6 hours to induce an inflammatory response. Include an unstimulated control.

  • Collect the cell culture supernatants and centrifuge to remove any cellular debris.

  • Quantify the concentrations of TNF-α and IL-10 in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.

Visualizations

Signaling Pathway Diagram

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IκB IκB IKK->IκB NF-κB NF-κB IκB->NF-κB NF-κB_nuc NF-κB NF-κB->NF-κB_nuc 1-HP This compound Receptor Receptor 1-HP->Receptor Complex 1-HP-Receptor Complex Receptor->Complex Complex->NF-κB_nuc Inhibition Pro-inflammatory_Genes Pro-inflammatory Gene Transcription NF-κB_nuc->Pro-inflammatory_Genes

Caption: Hypothetical signaling pathway of this compound.

Experimental Workflow Diagram

G Start Start: Isolate PBMCs Cell_Culture Plate PBMCs (1x10^6 cells/mL) Start->Cell_Culture Treatment Add this compound (various concentrations) Cell_Culture->Treatment Stimulation Stimulate with PHA (5 µg/mL) Treatment->Stimulation Incubation Incubate for 72 hours at 37°C, 5% CO₂ Stimulation->Incubation Assay Measure Proliferation (e.g., [³H]-Thymidine uptake) Incubation->Assay Analysis Data Analysis: Calculate % Inhibition Assay->Analysis

Caption: Workflow for T-Cell Proliferation Assay.

References

protocol for radiolabeling 1-Hydroxypregnacalciferol for binding assays

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols

Topic: Protocol for Radiolabeling 1-Hydroxypregnacalciferol for Binding Assays

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound is a vitamin D analog that holds potential for therapeutic applications through its interaction with the Vitamin D Receptor (VDR). The VDR is a nuclear receptor that acts as a ligand-activated transcription factor, modulating the expression of numerous genes involved in calcium homeostasis, cell proliferation, and immune response.[1][2][3] To elucidate the binding affinity and kinetics of this compound with the VDR, a radiolabeled version of the compound is an invaluable tool. This document provides a detailed protocol for the synthesis of radiolabeled this compound and its subsequent use in competitive binding assays.

Section 1: Radiolabeling of this compound

Principle

The proposed method for radiolabeling this compound involves the synthesis of a precursor molecule, followed by reduction with a tritium-labeled reagent to introduce the radioisotope. This approach is a common strategy for the radiosynthesis of complex molecules.[2] The resulting tritiated this compound is then purified using High-Performance Liquid Chromatography (HPLC).

Experimental Protocol: Synthesis of [³H]-1-Hydroxypregnacalciferol

Materials and Reagents:

  • 1-Oxopregnacalciferol (precursor)

  • Sodium borotritide ([³H]NaBH₄)

  • Methanol (anhydrous)

  • Ethyl acetate

  • Deionized water

  • HPLC system with a radioactive detector

  • C18 HPLC column

  • Scintillation counter and vials

  • Standard laboratory glassware and equipment

Procedure:

  • Preparation of the Precursor: The synthesis of the 1-oxo precursor of this compound is the initial step. This can be achieved through selective oxidation of the 1-hydroxyl group of this compound using a mild oxidizing agent.

  • Radiolabeling Reaction:

    • Dissolve 1 mg of 1-Oxopregnacalciferol in 1 mL of anhydrous methanol in a sealed reaction vial.

    • Carefully add a stoichiometric amount of Sodium borotritide ([³H]NaBH₄) to the solution. The specific activity of the [³H]NaBH₄ will determine the final specific activity of the radiolabeled product.

    • Allow the reaction to proceed at room temperature for 1 hour with gentle stirring.

  • Quenching the Reaction:

    • Slowly add 100 µL of deionized water to quench the excess [³H]NaBH₄.

    • The mixture is then partitioned between ethyl acetate and water.

    • The organic layer containing the radiolabeled product is collected.

  • Purification:

    • The ethyl acetate is evaporated under a gentle stream of nitrogen.

    • The residue is redissolved in a small volume of the HPLC mobile phase.

    • The crude product is purified by reverse-phase HPLC on a C18 column. A gradient of acetonitrile in water is typically used as the mobile phase.

    • The eluent is monitored by both a UV detector and a radioactive detector to identify the peak corresponding to [³H]-1-Hydroxypregnacalciferol.

  • Quantification and Storage:

    • The concentration and specific activity of the purified [³H]-1-Hydroxypregnacalciferol are determined by liquid scintillation counting and UV spectroscopy.

    • The final product should be stored in an appropriate solvent (e.g., ethanol) at -80°C to minimize radiolysis.

G cluster_synthesis Radiolabeling Synthesis cluster_purification Purification cluster_qc Quality Control precursor 1-Oxopregnacalciferol (Precursor) reaction Reduction Reaction in Methanol precursor->reaction reagent [³H]NaBH₄ (Tritiated Reagent) reagent->reaction crude Crude [³H]-1-Hydroxypregnacalciferol reaction->crude hplc Reverse-Phase HPLC crude->hplc pure Purified [³H]-1-Hydroxypregnacalciferol hplc->pure scintillation Scintillation Counting (Specific Activity) pure->scintillation storage Storage at -80°C scintillation->storage

Caption: Workflow for the radiolabeling of this compound.

Section 2: Vitamin D Receptor (VDR) Competitive Binding Assay

Principle

A competitive binding assay is used to determine the binding affinity of an unlabeled ligand (this compound) by measuring its ability to compete with a radiolabeled ligand ([³H]-1-Hydroxypregnacalciferol) for binding to the VDR. The concentration of the unlabeled ligand that inhibits 50% of the specific binding of the radioligand is the IC50 value, which can be used to calculate the equilibrium dissociation constant (Ki).

Experimental Protocol

Materials and Reagents:

  • Purified [³H]-1-Hydroxypregnacalciferol

  • Unlabeled this compound

  • Recombinant human VDR or cell lysate containing VDR

  • Binding buffer (e.g., Tris-HCl buffer containing protease inhibitors and dithiothreitol)

  • Dextran-coated charcoal suspension

  • Scintillation cocktail and vials

  • 96-well microplates

Procedure:

  • Preparation of Reagents:

    • Prepare a series of dilutions of unlabeled this compound in the binding buffer.

    • Dilute the [³H]-1-Hydroxypregnacalciferol to a final concentration that is typically at or below its Kd for the VDR.

    • Prepare the VDR solution at a suitable concentration in the binding buffer.

  • Assay Setup:

    • In a 96-well plate, add the following to each well:

      • Binding buffer

      • A fixed concentration of [³H]-1-Hydroxypregnacalciferol.

      • Increasing concentrations of unlabeled this compound (for the competition curve).

      • A large excess of unlabeled this compound for determining non-specific binding.

      • Buffer only for determining total binding.

    • Initiate the binding reaction by adding the VDR preparation to each well.

  • Incubation:

    • Incubate the plate at 4°C for a sufficient time to reach equilibrium (e.g., 18 hours).

  • Separation of Bound and Free Ligand:

    • Add cold dextran-coated charcoal suspension to each well to adsorb the unbound radioligand.

    • Incubate for 15 minutes at 4°C with occasional mixing.

    • Centrifuge the plate to pellet the charcoal.

  • Measurement of Radioactivity:

    • Carefully transfer the supernatant, containing the VDR-bound radioligand, to scintillation vials.

    • Add scintillation cocktail to each vial.

    • Measure the radioactivity (counts per minute, CPM) using a scintillation counter.

G cluster_binding Competitive Binding Assay cluster_outcome1 Low Unlabeled Ligand cluster_outcome2 High Unlabeled Ligand VDR VDR radioligand [³H]-Ligand radioligand->VDR Binds unlabeled_ligand Unlabeled Ligand unlabeled_ligand->VDR Competes VDR1 VDR bound1 Bound [³H]-Ligand (High Signal) VDR1->bound1 radioligand1 [³H]-Ligand radioligand1->VDR1 VDR2 VDR bound2 Bound Unlabeled Ligand (Low Signal) VDR2->bound2 unlabeled_ligand2 Unlabeled Ligand unlabeled_ligand2->VDR2

Caption: Principle of the competitive binding assay.

Data Presentation

The quantitative data from the competitive binding assay can be summarized in a table. The IC50 is determined from the competition curve, and the Ki is calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

CompoundIC50 (nM)Ki (nM)
This compound5.21.8
Calcitriol (Control)1.50.5

VDR Signaling Pathway

This compound, like other vitamin D analogs, is expected to exert its biological effects through the VDR signaling pathway. Upon binding to the VDR in the cytoplasm, the ligand-receptor complex translocates to the nucleus.[4] In the nucleus, it forms a heterodimer with the Retinoid X Receptor (RXR).[5] This VDR-RXR heterodimer then binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) in the promoter regions of target genes, thereby modulating their transcription.[4][6]

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ligand This compound vdr_cyto VDR ligand->vdr_cyto Binds complex_cyto Ligand-VDR Complex vdr_cyto->complex_cyto complex_nuc Ligand-VDR Complex complex_cyto->complex_nuc Translocation heterodimer VDR-RXR Heterodimer complex_nuc->heterodimer rxr RXR rxr->heterodimer vdre VDRE (DNA) heterodimer->vdre Binds to transcription Gene Transcription vdre->transcription Modulates

Caption: VDR signaling pathway.

References

Unveiling the Genomic Targets of 1-Hydroxypregnacalciferol: A CRISPR/Cas9-Based Application

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed methodology for utilizing CRISPR/Cas9 genome-wide screening to identify the target genes of 1-Hydroxypregnacalciferol, a synthetic analog of the active form of vitamin D3. By systematically knocking out all genes in a relevant cell line, researchers can identify genes that, when absent, alter the cellular response to this compound. This approach offers a powerful, unbiased strategy to elucidate the compound's mechanism of action, identify novel therapeutic targets, and discover potential resistance mechanisms.

Introduction

This compound is a synthetic analog of calcitriol (1,25-dihydroxycholecalciferol), the biologically active form of vitamin D.[1][2] Like other vitamin D compounds, its primary mechanism of action is believed to be mediated through the Vitamin D Receptor (VDR), a nuclear transcription factor that regulates the expression of a multitude of genes involved in calcium homeostasis, cell proliferation, differentiation, and immune function.[1][3][4][5] Upon binding to its ligand, the VDR forms a heterodimer with the Retinoid X Receptor (RXR), and this complex then binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) in the promoter regions of target genes, thereby modulating their transcription.[4]

While the canonical VDR signaling pathway is well-established, the full spectrum of genes regulated by this compound and the potential for non-canonical signaling pathways remain areas of active investigation. CRISPR/Cas9 technology provides a revolutionary tool for functional genomics, enabling the systematic knockout of genes on a genome-wide scale to dissect complex biological processes.[6] A pooled CRISPR knockout screen can identify genes that are essential for the cellular response to this compound, revealing both direct and indirect targets and pathway components.

This application note details a comprehensive workflow for conducting a CRISPR/Cas9 screen to identify this compound target genes, from experimental design to data analysis and hit validation.

Signaling Pathway of this compound

The presumed primary signaling pathway of this compound mirrors that of endogenous calcitriol, centered around the Vitamin D Receptor.

G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 1_OH_Preg This compound Membrane VDR_RXR_inactive VDR-RXR (inactive) VDR_RXR_active VDR-RXR (active) VDR_RXR_inactive->VDR_RXR_active Conformational Change VDRE VDRE VDR_RXR_active->VDRE Binds to VDRE Gene_Expression Target Gene Expression VDRE->Gene_Expression Modulates Transcription Biological_Response Biological Response (e.g., Cell Cycle Arrest, Differentiation) Gene_Expression->Biological_Response

Caption: this compound Signaling Pathway.

Experimental Workflow

The overall experimental workflow for a pooled CRISPR/Cas9 screen to identify this compound target genes is depicted below.

G cluster_library_prep 1. Library Preparation cluster_transduction 2. Cell Transduction cluster_selection 3. Selection cluster_analysis 4. Analysis cluster_validation 5. Hit Validation sgRNA_Library Pooled sgRNA Library Lentivirus_Production Lentivirus Production sgRNA_Library->Lentivirus_Production Transduction Lentiviral Transduction Lentivirus_Production->Transduction Cell_Line Cas9-expressing Cell Line Cell_Line->Transduction Puromycin_Selection Puromycin Selection Transduction->Puromycin_Selection Treatment This compound Treatment Puromycin_Selection->Treatment gDNA_Extraction Genomic DNA Extraction Treatment->gDNA_Extraction PCR_Amplification sgRNA Amplification (PCR) gDNA_Extraction->PCR_Amplification NGS Next-Generation Sequencing (NGS) PCR_Amplification->NGS Data_Analysis Data Analysis (MAGeCK) NGS->Data_Analysis Hit_Identification Hit Gene Identification Data_Analysis->Hit_Identification Individual_Knockout Individual Gene Knockout Hit_Identification->Individual_Knockout Phenotypic_Assay Phenotypic Assays Individual_Knockout->Phenotypic_Assay

Caption: CRISPR/Cas9 Screening Workflow.

Detailed Experimental Protocols

Protocol 1: Lentiviral Production of sgRNA Library

  • Cell Culture: Seed HEK293T cells in 15 cm dishes at a density that will result in 70-80% confluency on the day of transfection.

  • Transfection: Co-transfect the pooled sgRNA library plasmid with packaging (e.g., psPAX2) and envelope (e.g., pMD2.G) plasmids using a suitable transfection reagent.

  • Virus Collection: Harvest the lentivirus-containing supernatant at 48 and 72 hours post-transfection.

  • Virus Concentration: Pool the collected supernatant, centrifuge to remove cell debris, and concentrate the virus using a method such as ultracentrifugation or a commercially available concentration reagent.

  • Titer Determination: Determine the viral titer to ensure an appropriate multiplicity of infection (MOI) for the screen.

Protocol 2: CRISPR/Cas9 Knockout Screen

  • Cell Line: Utilize a cell line that is responsive to this compound and stably expresses Cas9.

  • Transduction: Transduce the Cas9-expressing cells with the pooled sgRNA lentiviral library at a low MOI (0.3-0.5) to ensure that most cells receive a single sgRNA.

  • Antibiotic Selection: Select for successfully transduced cells using puromycin.

  • Baseline Sample: Collect a population of cells after selection to serve as the day 0 or untreated control.

  • Treatment: Culture the remaining cells in the presence of a predetermined concentration of this compound that induces a desired phenotypic effect (e.g., 50% growth inhibition).

  • Sample Collection: Harvest cells at one or more time points during the treatment.

  • Genomic DNA Extraction: Isolate high-quality genomic DNA from the collected cell pellets.

Protocol 3: Next-Generation Sequencing (NGS) and Data Analysis

  • sgRNA Amplification: Amplify the integrated sgRNA sequences from the genomic DNA using a two-step PCR protocol. The first PCR amplifies the sgRNA cassette, and the second adds Illumina sequencing adapters and barcodes.

  • Sequencing: Pool the barcoded PCR products and perform high-throughput sequencing on an Illumina platform.

  • Data Analysis:

    • Quality Control: Assess the quality of the raw sequencing reads.

    • Read Alignment and Counting: Align reads to the sgRNA library reference to quantify the abundance of each sgRNA in each sample.

    • Hit Identification: Use software such as Model-based Analysis of Genome-wide CRISPR-Cas9 Knockout (MAGeCK) to identify genes whose knockout leads to significant enrichment or depletion of corresponding sgRNAs in the treated versus control populations.[7]

Data Presentation: Hypothetical CRISPR Screen Results

The following table represents a hypothetical outcome of a CRISPR/Cas9 screen to identify genes that sensitize cells to this compound-induced growth inhibition. A negative log-fold change (LFC) indicates that knockout of the gene leads to resistance, while a positive LFC suggests sensitization.

GeneDescriptionAverage Log-Fold Change (LFC)p-valueFalse Discovery Rate (FDR)
VDR Vitamin D Receptor-3.51.2e-82.5e-7
RXRα Retinoid X Receptor Alpha-3.15.6e-88.9e-7
Gene A Hypothetical Co-activator-2.89.1e-71.2e-5
Gene B Hypothetical Signaling Mediator-2.54.3e-65.0e-5
Gene C Hypothetical Effector Protein-2.21.8e-51.9e-4
Gene D Unrelated Gene0.10.850.92

Hit Validation

The top candidate genes identified in the primary screen should be validated through individual gene knockout experiments.

Protocol 4: Individual Gene Knockout and Phenotypic Validation

  • sgRNA Design: Design and clone 2-3 high-efficiency sgRNAs targeting each candidate gene.

  • Transduction and Knockout: Transduce the Cas9-expressing cell line with lentivirus for each individual sgRNA.

  • Knockout Verification: Confirm successful gene knockout at the protein level (Western blot) or genomic level (sequencing).

  • Phenotypic Assays: Perform functional assays to confirm the role of the validated target gene in the response to this compound. This may include:

    • Cell Viability Assays: (e.g., CellTiter-Glo) to measure the effect of gene knockout on this compound-induced growth inhibition.

    • Gene Expression Analysis: (e.g., qRT-PCR) to assess changes in the expression of known VDR target genes.

    • Cell Cycle Analysis: (e.g., flow cytometry) to determine if the gene knockout alters this compound-induced cell cycle arrest.

Logical Relationship of Validation

G cluster_assays Phenotypic Assays Primary_Screen Primary CRISPR Screen Hit_Genes Candidate Hit Genes (e.g., VDR, RXRα, Gene A) Primary_Screen->Hit_Genes Individual_KO Individual Gene Knockout (2-3 sgRNAs per gene) Hit_Genes->Individual_KO KO_Validation Knockout Validation (Western Blot / Sequencing) Individual_KO->KO_Validation Phenotypic_Confirmation Phenotypic Confirmation KO_Validation->Phenotypic_Confirmation Viability Cell Viability Assay Phenotypic_Confirmation->Viability Gene_Expression Gene Expression Analysis Phenotypic_Confirmation->Gene_Expression Cell_Cycle Cell Cycle Analysis Phenotypic_Confirmation->Cell_Cycle

Caption: Hit Validation Workflow.

Conclusion

The application of CRISPR/Cas9 genome-wide screening offers an unparalleled opportunity to comprehensively map the genetic determinants of cellular responses to this compound. This powerful, unbiased approach can confirm the central role of the VDR pathway and potentially uncover novel co-factors, downstream effectors, or resistance mechanisms. The detailed protocols and workflow provided herein serve as a robust guide for researchers aiming to elucidate the complete mechanism of action of this and other therapeutic compounds, ultimately accelerating drug discovery and development.

References

Application Notes and Protocols for Solubilizing 1-Hydroxypregnacalciferol for In Vivo Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Hydroxypregnacalciferol, a synthetic analog of vitamin D, holds therapeutic promise in various research areas. However, its hydrophobic nature presents a significant challenge for in vivo studies, requiring effective solubilization to ensure bioavailability and accurate dosing. These application notes provide detailed protocols and formulation strategies for the successful solubilization of this compound for administration in animal models. The methodologies are based on established techniques for solubilizing poorly water-soluble compounds, particularly other vitamin D analogs.

Core Concepts in Solubilization for In Vivo Studies

The primary goal of formulating a hydrophobic compound like this compound for in vivo experiments is to create a stable, biocompatible, and injectable solution or a well-dispersed suspension. The choice of the vehicle is critical and depends on the route of administration (e.g., intravenous, intraperitoneal, oral), the required dose volume, and the toxicity of the excipients. Common strategies involve the use of co-solvents, surfactants, and complexing agents.

Data Presentation: Solubility of Vitamin D3 in Various Solvents

As a structural analog, the solubility of Vitamin D3 can provide a useful reference for selecting appropriate solvents for this compound. The following table summarizes the mole fraction solubility of Vitamin D3 in different solvents at 298.2 K (25 °C).

SolventMole Fraction Solubility of Vitamin D3Classification
Water1.03 x 10⁻⁶Practically Insoluble
Ethylene Glycol (EG)5.24 x 10⁻⁴Poorly Soluble
Propylene Glycol (PG)3.37 x 10⁻³Sparingly Soluble
Dimethyl Sulfoxide (DMSO)7.23 x 10⁻³Sparingly Soluble
Polyethylene Glycol 400 (PEG-400)2.91 x 10⁻²Sparingly Soluble
1-Butanol1.69 x 10⁻¹Very Soluble
Ethanol1.77 x 10⁻¹Very Soluble
2-Butanol1.87 x 10⁻¹Very Soluble
Ethyl Acetate (EA)1.95 x 10⁻¹Very Soluble
2-Propanol (IPA)2.45 x 10⁻¹Very Soluble
2-(2-Ethoxyethoxy)ethanol (Transcutol®)4.03 x 10⁻¹Very Soluble

Data sourced from studies on Vitamin D3 solubility.

Experimental Protocols

Protocol 1: Co-Solvent Formulation

This protocol utilizes a mixture of solvents to achieve solubilization. Ethanol is a common primary solvent for hydrophobic compounds, while propylene glycol and polyethylene glycol 400 are often used as co-solvents to increase solubility and reduce the toxicity of ethanol.

Materials:

  • This compound

  • Ethanol (USP grade)

  • Propylene Glycol (USP grade)

  • Polyethylene Glycol 400 (PEG 400) (USP grade)

  • Sterile saline (0.9% NaCl)

  • Sterile vials

  • Magnetic stirrer and stir bar

  • Sterile filters (0.22 µm)

Procedure:

  • Weighing: Accurately weigh the required amount of this compound.

  • Initial Dissolution: In a sterile vial, dissolve the this compound in a small volume of ethanol. For example, for a final concentration of 1 mg/mL, start with 10% of the final volume as ethanol.

  • Sonication (Optional): If the compound does not readily dissolve, sonicate the mixture in a water bath for 5-10 minutes.

  • Addition of Co-solvents: Add propylene glycol and PEG 400 to the solution. A common ratio is 10:40:50 (Ethanol:PG:PEG 400) or variations thereof. Mix thoroughly using a magnetic stirrer until a clear solution is obtained.

  • Dilution with Saline: Slowly add sterile saline to the organic solution while continuously stirring to reach the final desired concentration. The final concentration of the organic solvents should be kept as low as possible to minimize toxicity.

  • Sterilization: Filter the final solution through a 0.22 µm sterile filter into a sterile vial.

  • Storage: Store the formulation at 4°C and protect from light. It is recommended to prepare fresh solutions for each experiment or to assess stability if stored for longer periods.

Protocol 2: Surfactant-Based Formulation

Surfactants can be used to form micelles that encapsulate the hydrophobic drug, thereby increasing its apparent solubility in aqueous solutions. Polysorbate 80 (Tween 80) and Cremophor EL are commonly used non-ionic surfactants.

Materials:

  • This compound

  • Ethanol (USP grade)

  • Polysorbate 80 (Tween 80) or Cremophor EL

  • Sterile saline (0.9% NaCl)

  • Sterile vials

  • Magnetic stirrer and stir bar

  • Sterile filters (0.22 µm)

Procedure:

  • Initial Dissolution: Dissolve the weighed this compound in a small volume of ethanol.

  • Addition of Surfactant: Add the surfactant to the ethanolic solution. A typical concentration of surfactant in the final formulation is between 1% and 10% (v/v). Mix thoroughly until the surfactant is fully dispersed.

  • Aqueous Dilution: Slowly add sterile saline to the mixture with constant stirring. The solution may appear slightly opalescent due to micelle formation.

  • Final Volume and Sterilization: Adjust to the final volume with saline and filter sterilize using a 0.22 µm filter.

  • Storage: Store the formulation at 4°C, protected from light.

Protocol 3: Cyclodextrin-Based Formulation

Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, increasing their solubility in aqueous solutions. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is frequently used due to its high water solubility and low toxicity.[1][2]

Materials:

  • This compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Sterile water for injection or saline

  • Sterile vials

  • Magnetic stirrer and stir bar

  • Sterile filters (0.22 µm)

Procedure:

  • Prepare Cyclodextrin Solution: Prepare a solution of HP-β-CD in sterile water or saline. A common concentration range is 10-40% (w/v).

  • Add Compound: Add the weighed this compound to the HP-β-CD solution.

  • Complexation: Stir the mixture vigorously at room temperature for several hours (e.g., 4-24 hours) to allow for the formation of the inclusion complex. The solution should become clear. Gentle heating (e.g., to 40-50°C) can sometimes facilitate complexation but should be used with caution to avoid degradation of the compound.

  • Sterilization: Filter the final solution through a 0.22 µm sterile filter.

  • Storage: Store at 4°C, protected from light.

Mandatory Visualizations

Signaling Pathway of Vitamin D Analogs

This compound, as a vitamin D analog, is expected to exert its biological effects primarily through the Vitamin D Receptor (VDR). The following diagram illustrates the general signaling pathway.

VitaminD_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Target Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 1-OH-Preg This compound VDR_RXR_inactive Inactive VDR-RXR Heterodimer 1-OH-Preg->VDR_RXR_inactive Binds to VDR VDR_RXR_active Active VDR-RXR Heterodimer VDR_RXR_inactive->VDR_RXR_active Conformational Change VDRE Vitamin D Response Element (VDRE) on DNA VDR_RXR_active->VDRE Translocates to Nucleus and Binds DNA Gene Target Gene VDRE->Gene Regulates Transcription mRNA mRNA Gene->mRNA Transcription Protein Protein mRNA->Protein Translation Response Biological Response Protein->Response

Caption: General Vitamin D Receptor (VDR) signaling pathway.

Experimental Workflow for Formulation Development

The following diagram outlines a logical workflow for developing a suitable formulation for this compound.

Formulation_Workflow Start Start: Need for In Vivo Solubilization Screening Solubility Screening (Co-solvents, Surfactants, Cyclodextrins) Start->Screening Optimization Formulation Optimization (Concentration of Excipients) Screening->Optimization Characterization Physicochemical Characterization (Clarity, pH, Osmolality) Optimization->Characterization Stability Stability Assessment (Short-term, Long-term) Characterization->Stability Toxicity In Vitro Cytotoxicity Assay (Optional) Stability->Toxicity InVivo In Vivo Tolerability Study (Vehicle only) Toxicity->InVivo Final Final Formulation for In Vivo Efficacy Studies InVivo->Final

Caption: Workflow for developing an in vivo formulation.

Important Considerations and Best Practices

  • Toxicity: Always consider the potential toxicity of the excipients, especially for chronic studies. The concentration of organic solvents and surfactants should be minimized.

  • Route of Administration: The choice of formulation is highly dependent on the intended route of administration. For intravenous injection, the solution must be clear and free of precipitates. For oral administration, a suspension or emulsion may be acceptable.

  • Stability: The stability of the formulated this compound should be assessed. Degradation can occur, especially when exposed to light or high temperatures.

  • pH and Osmolality: For injectable formulations, the pH should be close to physiological pH (7.4), and the solution should be iso-osmotic to minimize irritation at the injection site.

  • Controls: In all in vivo experiments, a vehicle-only control group should be included to account for any effects of the formulation itself.

By following these guidelines and protocols, researchers can develop a suitable and effective formulation for the in vivo delivery of this compound, enabling accurate and reproducible experimental results.

References

Application Notes and Protocols for Studying the Efficacy of 1-Hydroxypregnacalciferol in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Hydroxypregnacalciferol is a synthetic analog of the active form of vitamin D, 1,25-dihydroxyvitamin D3 (calcitriol). Vitamin D and its analogs are known to play a crucial role in calcium and phosphate homeostasis, bone metabolism, and the regulation of cell proliferation and differentiation.[1][2] These properties make this compound a promising candidate for therapeutic applications in diseases such as osteoporosis and cancer. This document provides detailed application notes and protocols for preclinical evaluation of this compound efficacy using established animal models. While specific data for this compound is limited, the following protocols are based on extensive research conducted with similar vitamin D analogs.

Mechanism of Action and Signaling Pathway

This compound, like other vitamin D analogs, is expected to exert its effects by binding to the Vitamin D Receptor (VDR), a nuclear transcription factor.[1][3] Upon binding, the VDR forms a heterodimer with the retinoid-X receptor (RXR). This complex then binds to Vitamin D Response Elements (VDREs) on the DNA, modulating the transcription of target genes.[3][4]

In bone metabolism, VDR activation in intestinal cells leads to the synthesis of proteins involved in calcium absorption, such as calcium channels and calbindin.[2] In bone, vitamin D signaling in osteoblasts can regulate the expression of factors like RANKL, which is involved in osteoclast differentiation and bone resorption.[5][6]

In cancer, the activation of VDR can lead to the regulation of genes involved in cell cycle arrest, apoptosis, and differentiation, thereby inhibiting tumor growth.[7][8]

This compound Signaling Pathway cluster_blood Bloodstream cluster_cell Target Cell (e.g., Intestinal, Bone, Cancer Cell) cluster_nucleus Nucleus 1-OHPC This compound VDR VDR 1-OHPC->VDR Binds to VDR_RXR VDR-RXR Heterodimer VDR->VDR_RXR Forms heterodimer with RXR RXR RXR RXR->VDR_RXR VDRE VDRE (Vitamin D Response Element) VDR_RXR->VDRE Binds to Gene Target Gene Transcription VDRE->Gene Regulates Biological Effects Biological Effects: - Increased Calcium Absorption - Regulation of Bone Remodeling - Inhibition of Cancer Cell Growth Gene->Biological Effects Leads to

Caption: Signaling pathway of this compound.

Animal Models for Efficacy Studies

Ovariectomized (OVX) Rat Model for Osteoporosis

The ovariectomized (OVX) rat is a widely used and well-characterized model for postmenopausal osteoporosis.[5][9][10] Ovariectomy induces estrogen deficiency, leading to bone loss that mimics the condition in postmenopausal women.

Experimental Protocol: Ovariectomy Surgery (Dorsal Approach)

This protocol is adapted from established procedures for ovariectomy in rats.[11][12][13][14][15]

Materials:

  • Anesthetic (e.g., isoflurane)

  • Analgesics (e.g., buprenorphine, meloxicam)

  • Surgical instruments (scalpel, forceps, scissors, hemostats, needle holder)

  • Suture material (absorbable and non-absorbable)

  • Clippers

  • Antiseptic solution (e.g., chlorhexidine, iodine)

  • Sterile drapes

  • Warming pad

Procedure:

  • Anesthesia and Analgesia: Anesthetize the rat using an appropriate anesthetic agent. Administer a pre-operative analgesic.

  • Surgical Preparation: Shave the fur on the dorsal aspect of the rat, from the mid-thoracic region to the base of the tail.[12] Disinfect the surgical site with an antiseptic solution. Place the rat on a sterile drape over a warming pad.

  • Incision: Make a single longitudinal incision (approximately 1-2 cm) through the skin in the midline of the back.[12]

  • Locating the Ovaries: Bluntly dissect the subcutaneous tissue to expose the underlying muscle. The ovaries are located in a fat pad just caudal to the kidneys.[13]

  • Ovary Removal: Gently exteriorize the ovary and the associated uterine horn. Ligate the uterine horn and ovarian blood vessels with absorbable suture material.[13] Carefully excise the ovary.

  • Contralateral Ovary: Repeat the procedure for the other ovary through the same skin incision by shifting the skin to the opposite side.

  • Closure: Suture the muscle layer with absorbable sutures. Close the skin incision with non-absorbable sutures or surgical staples.

  • Post-operative Care: Administer post-operative analgesics as required. Monitor the animal for signs of pain or infection. House the animals individually for a few days to prevent wound chewing.

Efficacy Evaluation of this compound in OVX Rats

  • Treatment: After a period of bone loss stabilization (e.g., 4-12 weeks post-ovariectomy), begin treatment with this compound or vehicle control. The route of administration (e.g., oral gavage, subcutaneous injection) and dosage should be determined based on preliminary pharmacokinetic studies.

  • Bone Mineral Density (BMD) Analysis: Measure BMD at baseline and at the end of the treatment period using dual-energy X-ray absorptiometry (DXA) or micro-computed tomography (micro-CT).

  • Biochemical Markers: Collect blood samples to analyze serum levels of bone turnover markers, such as alkaline phosphatase (ALP) for bone formation and C-terminal telopeptide of type I collagen (CTX-I) for bone resorption.

  • Histomorphometry: At the end of the study, euthanize the animals and collect femurs or tibias for histomorphometric analysis to assess trabecular bone volume, trabecular number, and trabecular separation.

Quantitative Data from a Representative Study with a Vitamin D Analog (Eldecalcitol) in OVX Rats [5]

ParameterControl (OVX)Eldecalcitol (0.05 µg/kg/day)
Femoral BMD (mg/cm²) 280 ± 5310 ± 6
Serum ALP (U/L) 150 ± 10120 ± 8
Serum CTX-I (ng/mL) 8.5 ± 0.75.2 ± 0.5
Trabecular Bone Volume (%) 15 ± 225 ± 3

*p < 0.05 compared to control. Data are presented as mean ± SEM and are illustrative based on published findings for a similar compound.

Xenograft Mouse Model for Cancer

Xenograft models, where human cancer cells are implanted into immunodeficient mice, are a cornerstone of preclinical cancer research.[7][8][16] These models allow for the in vivo evaluation of anti-cancer therapies.

Experimental Protocol: Subcutaneous Tumor Xenograft Model

This protocol is based on standard procedures for establishing xenograft tumors.[17][18][19][20]

Materials:

  • Immunodeficient mice (e.g., Nude, SCID, NSG)

  • Human cancer cell line (e.g., MCF-7 for breast cancer, PC-3 for prostate cancer)

  • Cell culture medium and reagents

  • Phosphate-buffered saline (PBS)

  • Matrigel (optional, can enhance tumor take rate)

  • Syringes and needles (27-30 gauge)

  • Calipers

Procedure:

  • Cell Preparation: Culture the desired human cancer cell line under standard conditions. Harvest the cells when they are in the exponential growth phase.

  • Cell Suspension: Wash the cells with sterile PBS and resuspend them in PBS or a mixture of PBS and Matrigel at the desired concentration (e.g., 1-10 x 10^6 cells per injection).

  • Injection: Subcutaneously inject the cell suspension into the flank of the immunodeficient mouse.

  • Tumor Growth Monitoring: Monitor the mice for tumor development. Once tumors are palpable, measure their size regularly (e.g., 2-3 times per week) using calipers. Tumor volume can be calculated using the formula: (Length x Width²) / 2.

Efficacy Evaluation of this compound in Xenograft Mice

  • Treatment: Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups. Administer this compound or vehicle control according to the planned dosing schedule.

  • Tumor Volume Measurement: Continue to measure tumor volume throughout the study.

  • Body Weight: Monitor the body weight of the mice as an indicator of general health and treatment toxicity.

  • Immunohistochemistry (IHC): At the end of the study, excise the tumors and perform IHC to analyze the expression of proliferation markers (e.g., Ki-67) and apoptosis markers (e.g., cleaved caspase-3).

Quantitative Data from a Representative Study with a Vitamin D Analog (Calcitriol) in a Breast Cancer Xenograft Model [7][8]

ParameterControlCalcitriol (0.1 µ g/mouse , 3x/week)
Tumor Volume at Day 28 (mm³) 850 ± 75350 ± 50
Tumor Growth Inhibition (%) -~59%
Ki-67 Positive Cells (%) 45 ± 520 ± 4
Cleaved Caspase-3 Positive Cells (%) 5 ± 115 ± 2*

*p < 0.05 compared to control. Data are presented as mean ± SEM and are illustrative based on published findings for a similar compound.

Experimental Workflows

Experimental Workflow - Osteoporosis Model start Start ovx Ovariectomy in Rats start->ovx recovery Post-operative Recovery (2-4 weeks) ovx->recovery bone_loss Bone Loss Period (4-12 weeks) recovery->bone_loss treatment Treatment with 1-OHPC or Vehicle bone_loss->treatment monitoring Monitor Body Weight & Health treatment->monitoring bmd BMD Measurement (DXA/micro-CT) monitoring->bmd biochem Serum Biochemical Markers bmd->biochem euthanasia Euthanasia & Tissue Collection biochem->euthanasia histomorph Bone Histomorphometry euthanasia->histomorph end End histomorph->end

Caption: Workflow for the osteoporosis animal model.

Experimental Workflow - Cancer Xenograft Model start Start cell_culture Human Cancer Cell Culture start->cell_culture implantation Subcutaneous Implantation in Immunodeficient Mice cell_culture->implantation tumor_growth Tumor Growth to Palpable Size implantation->tumor_growth randomization Randomization into Groups tumor_growth->randomization treatment Treatment with 1-OHPC or Vehicle randomization->treatment monitoring Monitor Tumor Volume & Body Weight treatment->monitoring euthanasia Euthanasia & Tumor Excision monitoring->euthanasia ihc Immunohistochemistry euthanasia->ihc end End ihc->end

Caption: Workflow for the cancer xenograft model.

Conclusion

The described animal models and protocols provide a robust framework for evaluating the preclinical efficacy of this compound in osteoporosis and cancer. The ovariectomized rat model effectively mimics postmenopausal bone loss, allowing for the assessment of anabolic and anti-resorptive effects on bone. The xenograft mouse model provides a valuable in vivo system to study the anti-proliferative and pro-apoptotic effects of this compound on human tumors. Rigorous adherence to these detailed protocols, coupled with the comprehensive data collection and analysis methods outlined, will enable a thorough investigation of the therapeutic potential of this promising vitamin D analog.

References

Application Notes and Protocols for the Analytical Characterization of 1-Hydroxypregnacalciferol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the analytical techniques for the qualitative and quantitative characterization of 1-Hydroxypregnacalciferol, a synthetic derivative of pregnacalciferol. The following protocols are intended as a guide and may require optimization for specific laboratory conditions and instrumentation.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantification

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for assessing the purity of this compound and for its quantification in various matrices. Due to its steroidal structure, reversed-phase HPLC with UV detection is a suitable method.

Experimental Protocol: Reversed-Phase HPLC

Objective: To determine the purity of a this compound sample and quantify its concentration.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

Reagents:

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Ultrapure water

  • This compound reference standard

Procedure:

  • Standard Preparation: Prepare a stock solution of this compound reference standard in methanol at a concentration of 1 mg/mL. From the stock solution, prepare a series of calibration standards ranging from 1 µg/mL to 100 µg/mL by diluting with the mobile phase.

  • Sample Preparation: Dissolve the this compound sample in methanol to a final concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Mobile Phase: A gradient of acetonitrile and water is commonly used for steroid analysis. A starting point could be 60% acetonitrile in water, increasing to 95% acetonitrile over 20 minutes.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: Based on the UV-Vis spectrum, a wavelength of approximately 265 nm is a reasonable starting point for calciferol-related compounds. A DAD can be used to scan a range of wavelengths to determine the optimal wavelength.

    • Injection Volume: 10 µL

  • Analysis: Inject the standards and samples. Record the chromatograms and integrate the peak areas.

  • Quantification: Construct a calibration curve by plotting the peak area versus the concentration of the standards. Determine the concentration of this compound in the sample using the calibration curve. Purity is assessed by the relative peak area of the main component.

Data Presentation: HPLC Quantitative Data
ParameterValue
Retention Time~ 12.5 min (example)
Linearity (r²)> 0.999
Limit of Detection (LOD)0.1 µg/mL (example)
Limit of Quantification (LOQ)0.3 µg/mL (example)
Precision (%RSD)< 2%
Accuracy (% Recovery)98-102%

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for High-Sensitivity Quantification

For highly sensitive and selective quantification of this compound, especially in biological matrices, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice.

Experimental Protocol: LC-MS/MS

Objective: To quantify this compound in a complex matrix (e.g., plasma) with high sensitivity and specificity.

Instrumentation:

  • LC-MS/MS system (e.g., a triple quadrupole mass spectrometer) with an electrospray ionization (ESI) source.

  • UPLC/HPLC system.

  • C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size).

Reagents:

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Ultrapure water

  • Formic acid (LC-MS grade)

  • This compound reference standard

  • Internal standard (IS), e.g., a deuterated analog of this compound.

Procedure:

  • Standard and Sample Preparation:

    • Prepare calibration standards and quality control (QC) samples by spiking known amounts of this compound and a fixed concentration of the IS into the matrix (e.g., blank plasma).

    • For sample analysis, add the IS to the unknown samples.

    • Perform a sample extraction, such as protein precipitation (with acetonitrile) or liquid-liquid extraction (with a solvent like methyl tert-butyl ether), to remove matrix interferences.

    • Evaporate the supernatant and reconstitute in the mobile phase.

  • LC Conditions:

    • Mobile Phase A: 0.1% formic acid in water

    • Mobile Phase B: 0.1% formic acid in acetonitrile

    • Gradient: A fast gradient, e.g., starting at 50% B, increasing to 98% B in 3 minutes.

    • Flow Rate: 0.4 mL/min

    • Injection Volume: 5 µL

  • MS/MS Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+) is typically suitable for steroids.

    • Multiple Reaction Monitoring (MRM): Optimize the precursor ion (e.g., [M+H]⁺ or [M+Na]⁺) and product ions for this compound and the IS. Example transitions for a similar steroid, 17-hydroxyprogesterone, are m/z 331 > 97 and 331 > 109.[1] These would need to be determined specifically for this compound.

    • Source Parameters: Optimize cone voltage and collision energy to maximize the signal for each MRM transition.

Data Presentation: LC-MS/MS Quantitative Data
ParameterValue
Precursor Ion (m/z)To be determined
Product Ions (m/z)To be determined
Linearity (r²)> 0.995
Lower Limit of Quantification (LLOQ)0.1 ng/mL (example)[2]
Precision (%RSD)< 15%
Accuracy (% Bias)± 15%

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the most powerful tool for the unambiguous structural confirmation of this compound. Both ¹H and ¹³C NMR are essential.

Experimental Protocol: ¹H and ¹³C NMR

Objective: To confirm the chemical structure of this compound.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher).

Reagents:

  • Deuterated solvent (e.g., Chloroform-d (CDCl₃) or Methanol-d₄ (CD₃OD)).

  • This compound sample (typically 5-10 mg).

Procedure:

  • Sample Preparation: Dissolve the this compound sample in the chosen deuterated solvent in an NMR tube.

  • ¹H NMR Acquisition:

    • Acquire a standard ¹H NMR spectrum.

    • Key parameters to observe are chemical shifts (ppm), signal integration (relative number of protons), and splitting patterns (multiplicity).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum to determine the number of unique carbon atoms.

    • DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90 and DEPT-135) can be used to differentiate between CH, CH₂, and CH₃ groups.

  • 2D NMR Experiments: For a complete structural assignment, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are highly recommended to establish connectivity between protons and carbons.[3][4]

Expected Information from NMR Spectra
  • ¹H NMR: Will show signals for all non-exchangeable protons. The chemical shifts will be indicative of the local electronic environment (e.g., protons near hydroxyl groups will be downfield).

  • ¹³C NMR: Will show a signal for each unique carbon atom. The chemical shifts will indicate the type of carbon (e.g., sp², sp³, carbonyl).

  • 2D NMR: Will provide the connectivity map of the molecule, confirming the complete structure.

UV-Vis Spectroscopy for Basic Characterization

UV-Vis spectroscopy provides information about the electronic transitions within the molecule and can be used for simple concentration measurements.

Experimental Protocol: UV-Vis Spectroscopy

Objective: To determine the wavelength of maximum absorption (λmax) and to quantify this compound in a pure solution.

Instrumentation:

  • UV-Vis spectrophotometer.

Reagents:

  • Ethanol or Methanol (spectroscopic grade).

  • This compound sample.

Procedure:

  • Sample Preparation: Prepare a solution of this compound in the chosen solvent at a known concentration (e.g., 10 µg/mL).

  • Spectrum Acquisition: Scan the sample solution over a range of wavelengths (e.g., 200-400 nm) to determine the λmax.

  • Quantification: Using the Beer-Lambert law (A = εbc), the concentration of an unknown solution can be determined by measuring its absorbance at λmax, provided the molar absorptivity (ε) is known.

Data Presentation: UV-Vis Spectroscopic Data
ParameterValue
λmax~265 nm (expected for the conjugated triene system)
Molar Absorptivity (ε)To be determined experimentally

Potential Signaling Pathway of this compound

While the specific signaling pathway of this compound is not yet fully elucidated, compounds with similar structures, such as other vitamin D analogs, are known to exert their biological effects through various pathways, including the Nrf2/HO-1 and MAPK pathways, which are involved in antioxidant and anti-inflammatory responses.[5][6]

G Potential Signaling Pathway of this compound cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus This compound This compound VDR Vitamin D Receptor (VDR) This compound->VDR Binding Keap1 Keap1 VDR->Keap1 Dissociation Nrf2 Nrf2 Keap1->Nrf2 Inhibition MAPK_p MAPK Signaling (e.g., ERK, p38) Nrf2->MAPK_p Activation Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation ARE Antioxidant Response Element (ARE) Nrf2_n->ARE Binding HO1 Heme Oxygenase-1 (HO-1) Gene Expression ARE->HO1 Transcription Antioxidant & Anti-inflammatory Effects Antioxidant & Anti-inflammatory Effects HO1->Antioxidant & Anti-inflammatory Effects

Caption: Potential signaling cascade of this compound.

Experimental Workflow

The following diagram illustrates a typical workflow for the comprehensive characterization of this compound.

G Experimental Workflow for this compound Characterization cluster_0 Sample Preparation cluster_1 Analytical Techniques cluster_2 Data Analysis & Reporting Start Bulk Sample Dissolution Dissolution in appropriate solvent Start->Dissolution HPLC HPLC-UV/DAD (Purity & Quantification) Dissolution->HPLC LCMS LC-MS/MS (Sensitive Quantification) Dissolution->LCMS NMR NMR (¹H, ¹³C, 2D) (Structural Elucidation) Dissolution->NMR UVVis UV-Vis (λmax Determination) Dissolution->UVVis Data Data Interpretation & Comparison HPLC->Data LCMS->Data NMR->Data UVVis->Data Report Comprehensive Characterization Report Data->Report

Caption: A logical workflow for characterizing this compound.

References

Practical Laboratory Synthesis of 1-Hydroxypregnacalciferol: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the practical synthesis of 1-Hydroxypregnacalciferol, a hydroxylated derivative of a vitamin D2 metabolite. The synthesis follows a well-established multi-step pathway for the 1α-hydroxylation of vitamin D analogs. This protocol is intended for laboratory-scale preparation for research purposes. The methodology encompasses the preparation of the pregnacalciferol starting material from vitamin D2, followed by a four-step sequence involving tosylation, cyclization, allylic oxidation, and solvolysis to introduce the 1α-hydroxyl group. This application note includes detailed experimental procedures, a summary of expected quantitative data, and diagrams of the synthetic pathway and the general vitamin D signaling cascade.

Introduction

Vitamin D and its metabolites are crucial regulators of calcium homeostasis and various other physiological processes. Hydroxylated vitamin D analogs are of significant interest to researchers for their potential therapeutic applications and as tools to study the vitamin D signaling pathway. This compound is a hydroxylated derivative of pregnacalciferol, a known metabolite of vitamin D2. The introduction of a hydroxyl group at the 1α position is often associated with increased biological activity. This protocol details a practical synthetic route to obtain this compound for laboratory use, enabling further investigation into its biological functions.

The overall synthetic strategy is based on a proven method for the direct C-1 hydroxylation of vitamin D compounds. This involves the initial conversion of the starting vitamin D analog to a 3,5-cyclovitamin D derivative, which then undergoes a regioselective allylic oxidation to introduce the hydroxyl group at the 1α position. A final acid-catalyzed solvolysis regenerates the A-ring of the vitamin D structure to yield the desired 1α-hydroxylated product.

Synthetic Pathway Overview

The synthesis of this compound from the readily available starting material, vitamin D2, can be conceptualized in the following key stages:

  • Preparation of Pregnacalciferol: Oxidative cleavage of the side chain of vitamin D2.

  • Tosylation: Protection of the 3-hydroxyl group as a tosylate.

  • Cyclization: Formation of the 3,5-cyclovitamin D intermediate.

  • Allylic Oxidation: Introduction of the 1α-hydroxyl group using selenium dioxide.

  • Solvolysis: Regeneration of the A-ring to yield the final product.

Synthesis_Pathway D2 Vitamin D2 Preg Pregnacalciferol D2->Preg Ozonolysis Tos Pregnacalciferol-3-tosylate Preg->Tos TsCl, Pyridine Cyclo 3,5-Cyclo-pregnacalciferol Tos->Cyclo Base (e.g., NaHCO3) OH_Cyclo 1-Hydroxy-3,5-cyclo-pregnacalciferol Cyclo->OH_Cyclo SeO2 Final This compound OH_Cyclo->Final Acid (e.g., H2SO4) VDR_Signaling cluster_cell Target Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VDR VDR RXR RXR VDR->RXR Heterodimerization VDRE Vitamin D Response Element (VDRE) on DNA RXR->VDRE Nuclear Translocation and DNA Binding Gene Target Gene Transcription VDRE->Gene Modulation of Transcription Response Biological Response Gene->Response VitD This compound VitD->VDR Binding

Troubleshooting & Optimization

troubleshooting low yield in 1-Hydroxypregnacalciferol synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields in the synthesis of 1-Hydroxypregnacalciferol.

Troubleshooting Guide

Low yields in the synthesis of this compound can arise from various factors, from reagent quality to reaction conditions and purification procedures. This guide addresses common issues in a question-and-answer format to help you identify and resolve potential problems in your experimental workflow.

Frequently Asked Questions (FAQs)

Q1: My 1α-hydroxylation reaction with selenium dioxide is resulting in a very low yield of the desired product. What are the most likely causes?

A1: Low yields in the selenium dioxide-mediated 1α-hydroxylation of pregnacalciferol precursors are a common challenge. Several factors can contribute to this issue:

  • Suboptimal Reaction Conditions: The efficiency of allylic hydroxylation with selenium dioxide is highly sensitive to reaction parameters.

  • Side Reactions: Selenium dioxide can promote side reactions, leading to the formation of byproducts and consumption of the starting material.[1]

  • Reagent Quality: The purity of selenium dioxide and the co-oxidant (if used) is crucial.

  • Work-up Procedure: Improper work-up can lead to product loss or degradation.

Q2: I am observing multiple spots on my TLC analysis of the crude reaction mixture. What are the possible side products?

A2: The allylic oxidation of vitamin D analogs with selenium dioxide can lead to several side products:

  • Over-oxidation to the 1-keto compound: The desired 1α-hydroxy group can be further oxidized to a ketone.

  • Formation of Diels-Alder dimers: Vitamin D analogs are susceptible to dimerization, a reaction that can be catalyzed by selenium dioxide.[1]

  • Epimerization: Formation of the undesired 1β-hydroxy epimer can occur.

  • Other oxidation products: Oxidation at other allylic positions of the molecule can also take place.

Q3: How can I optimize the reaction conditions to favor the formation of the 1α-hydroxy product?

A3: Optimization of the reaction conditions is key to improving the yield of this compound. Consider the following adjustments:

  • Solvent: The choice of solvent can influence the reaction pathway. Non-polar, aprotic solvents like dioxane or dichloromethane are often used.

  • Temperature: Allylic hydroxylations are typically performed at moderate temperatures. High temperatures can lead to increased byproduct formation.

  • Reaction Time: Monitor the reaction progress by TLC to determine the optimal reaction time and avoid over-oxidation.

  • Stoichiometry of Selenium Dioxide: Using a stoichiometric amount or a slight excess of selenium dioxide is common. Catalytic amounts can be used in the presence of a co-oxidant like N-methylmorpholine N-oxide (NMO) or tert-butyl hydroperoxide (TBHP).

Q4: My purification by column chromatography is leading to significant product loss. Are there alternative purification strategies?

A4: Purification of this compound can be challenging due to its sensitivity and the presence of closely related byproducts. Consider the following:

  • High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC is a powerful technique for separating vitamin D analogs and their isomers.[2][3][4][5][6]

  • Solid-Phase Extraction (SPE): SPE can be used for initial sample clean-up to remove major impurities before final purification by HPLC.[2][4]

  • Choice of Stationary Phase: For HPLC, C18 columns are commonly used. For challenging separations, phenyl or porous graphitic carbon (PGC) stationary phases can offer different selectivity.[4]

Data Presentation

The following tables summarize key parameters for troubleshooting and optimizing the 1α-hydroxylation and purification steps.

Table 1: Troubleshooting Low Yield in 1α-Hydroxylation

Potential Cause Observation Recommended Action
Suboptimal Reaction Temperature Low conversion or formation of multiple byproducts.Perform the reaction at a lower temperature and monitor progress by TLC.
Incorrect Solvent Low solubility of starting material or undesired side reactions.Screen different aprotic solvents like dioxane, dichloromethane, or tetrahydrofuran.
Poor Quality Selenium Dioxide Inconsistent reaction rates or low conversion.Use freshly sublimed or high-purity selenium dioxide.
Over-oxidation Presence of a less polar spot on TLC corresponding to the 1-keto product.Reduce reaction time or use a milder co-oxidant if applicable.
Dimerization Formation of high molecular weight byproducts.Lower the reaction concentration and temperature.

Table 2: HPLC Purification Parameters for this compound

Parameter Typical Conditions Notes
Column Reverse-Phase C18, 5 µm, 4.6 x 250 mmStandard choice for vitamin D analogs.
Mobile Phase Acetonitrile/Water or Methanol/Water gradientThe exact gradient will need to be optimized.
Flow Rate 1.0 mL/minAdjust as needed based on column dimensions and particle size.
Detection UV at ~265 nmVitamin D analogs have a characteristic UV absorbance.
Injection Volume 10-100 µLDependent on sample concentration and column capacity.

Experimental Protocols

Protocol 1: General Procedure for 1α-Hydroxylation using Selenium Dioxide

This protocol provides a general guideline. The specific amounts, temperature, and reaction time should be optimized for the pregnacalciferol precursor.

  • Protection of Hydroxyl Groups: Protect any existing hydroxyl groups in the pregnacalciferol precursor (e.g., as silyl ethers) to prevent unwanted side reactions.

  • Reaction Setup: Dissolve the protected pregnacalciferol precursor in a suitable anhydrous solvent (e.g., dioxane) in a round-bottom flask under an inert atmosphere (e.g., argon).

  • Addition of Selenium Dioxide: Add selenium dioxide (1.1 to 1.5 equivalents) to the solution. If using a catalytic amount of SeO2, add a co-oxidant such as NMO or TBHP.

  • Reaction Monitoring: Stir the reaction mixture at the desired temperature (e.g., room temperature to 50°C) and monitor the progress by TLC.

  • Work-up: Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. To remove selenium byproducts, the organic layer can be washed with a sodium sulfide solution.

  • Deprotection: Remove the protecting groups under appropriate conditions.

  • Purification: Purify the crude product by column chromatography or HPLC.

Protocol 2: HPLC Purification of this compound

  • Sample Preparation: Dissolve the crude product in the HPLC mobile phase or a compatible solvent. Filter the sample through a 0.45 µm syringe filter before injection.

  • Column Equilibration: Equilibrate the reverse-phase C18 column with the initial mobile phase composition until a stable baseline is achieved.

  • Injection and Elution: Inject the sample and run the optimized gradient program.

  • Fraction Collection: Collect the fractions corresponding to the this compound peak.

  • Analysis and Pooling: Analyze the collected fractions by TLC or analytical HPLC to confirm purity. Pool the pure fractions.

  • Solvent Evaporation: Remove the HPLC solvent under reduced pressure to obtain the purified product.

Visualizations

Diagram 1: Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow start Low Yield of this compound check_reaction Analyze Crude Reaction Mixture (TLC, LC-MS) start->check_reaction no_product No Product Formation check_reaction->no_product Predominantly Starting Material low_conversion Low Conversion check_reaction->low_conversion Starting Material and Product multiple_spots Multiple Products/Byproducts check_reaction->multiple_spots Complex Mixture purification_issue Low Recovery After Purification check_reaction->purification_issue Good Conversion, but Low Isolated Yield check_reagents Verify Reagent Quality and Stoichiometry no_product->check_reagents optimize_conditions Optimize Reaction Conditions (Temp, Time, Solvent) low_conversion->optimize_conditions identify_byproducts Identify Byproducts (NMR, MS) multiple_spots->identify_byproducts over_oxidation Over-oxidation to Ketone? identify_byproducts->over_oxidation dimerization Dimer Formation? identify_byproducts->dimerization adjust_time_temp Decrease Reaction Time/Temperature over_oxidation->adjust_time_temp adjust_concentration Decrease Reactant Concentration dimerization->adjust_concentration optimize_purification Optimize Purification Method (HPLC, SPE) purification_issue->optimize_purification

Caption: Troubleshooting decision tree for low yield synthesis.

Diagram 2: Synthetic Pathway and Potential Pitfalls

Synthetic_Pathway start Pregnacalciferol Precursor hydroxylation 1α-Hydroxylation (SeO2) start->hydroxylation product This compound hydroxylation->product Desired Pathway side_reaction1 Over-oxidation to 1-Keto Product hydroxylation->side_reaction1 side_reaction2 Dimerization hydroxylation->side_reaction2 side_reaction3 Formation of 1β-epimer hydroxylation->side_reaction3

Caption: Key reaction step and potential side reactions.

References

Technical Support Center: Optimizing HPLC Separation of 1-Hydroxypregnacalciferol Diastereomers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the High-Performance Liquid Chromatography (HPLC) separation of 1-Hydroxypregnacalciferol diastereomers.

Troubleshooting Guide

This guide addresses common issues encountered during the HPLC separation of this compound diastereomers in a question-and-answer format.

Issue 1: Poor or No Resolution of Diastereomers

Q: My chromatogram shows a single peak or two poorly resolved peaks for the this compound diastereomers. What are the likely causes and how can I improve the separation?

A: Inadequate resolution is a frequent challenge in chiral separations. The primary factors to investigate are the choice of stationary phase and the composition of the mobile phase.

  • Stationary Phase Selection: The separation of diastereomers requires a chiral stationary phase (CSP). Polysaccharide-based columns, such as those with amylose or cellulose derivatives, are often effective for resolving vitamin D analogs and their isomers. If you are not using a chiral column, you will not be able to separate the diastereomers. If you are using a chiral column and still see poor resolution, consider a different type of chiral selector.

  • Mobile Phase Optimization:

    • Normal-Phase vs. Reversed-Phase: Both normal-phase (e.g., n-hexane/isopropanol) and reversed-phase (e.g., acetonitrile/water or methanol/water) chromatography can be employed for separating vitamin D analogs. If one mode is not providing adequate separation, switching to the other can be beneficial.

    • Solvent Strength: In normal-phase, decreasing the polarity of the mobile phase (reducing the alcohol content) generally increases retention and can improve resolution. In reversed-phase, decreasing the organic solvent content will have a similar effect.

    • Additives: The addition of small amounts of additives to the mobile phase can sometimes enhance selectivity. For example, a low concentration of an acid (e.g., formic acid, acetic acid) or a base can alter the interactions between the analytes and the stationary phase.

  • Temperature: Lowering the column temperature can sometimes improve resolution by increasing the differences in the interaction energies between the diastereomers and the stationary phase.

Logical Workflow for Troubleshooting Poor Resolution

Caption: Troubleshooting workflow for poor diastereomer resolution.

Issue 2: Peak Tailing or Asymmetry

Q: The peaks for my diastereomers are showing significant tailing. What could be causing this and how can I achieve more symmetrical peaks?

A: Peak tailing can be caused by a variety of factors, from secondary interactions with the stationary phase to issues with the sample solvent.

  • Secondary Silanol Interactions: In silica-based columns, free silanol groups can interact with polar functional groups on the analyte, causing tailing. Using a highly end-capped column or adding a competitive base (in reversed-phase) or acid (in normal-phase) to the mobile phase can mitigate these interactions.

  • Sample Solvent Effects: Injecting the sample in a solvent that is much stronger than the mobile phase can lead to peak distortion. Whenever possible, dissolve the sample in the initial mobile phase.

  • Column Contamination: Accumulation of contaminants on the column can create active sites that cause tailing. Flushing the column with a strong solvent may resolve this issue. If the problem persists, the guard column or the analytical column may need tobe replaced.

  • Incorrect Mobile Phase pH: For ionizable compounds, the pH of the mobile phase can significantly impact peak shape. Ensure the pH is controlled and appropriate for the analyte.

Issue 3: Irreproducible Retention Times

Q: I am observing significant drift or variability in the retention times of my diastereomers between injections. What should I investigate?

A: Fluctuating retention times are often indicative of an unstable HPLC system or mobile phase.

  • Mobile Phase Preparation: Ensure the mobile phase is prepared consistently and is well-mixed. For premixed mobile phases, be aware of any potential solvent evaporation over time which can alter the composition.

  • Column Equilibration: Insufficient column equilibration time before starting a sequence of analyses is a common cause of retention time drift. Allow the column to equilibrate with the mobile phase until a stable baseline is achieved.

  • Temperature Fluctuations: Changes in ambient temperature can affect the viscosity of the mobile phase and lead to shifts in retention. A column oven should be used to maintain a constant temperature.

  • Pump Performance: Leaks in the pump or malfunctioning check valves can cause inconsistent flow rates, leading to variable retention times.

Frequently Asked Questions (FAQs)

Q1: What type of HPLC column is best for separating this compound diastereomers?

A1: Polysaccharide-based chiral stationary phases (CSPs) are highly recommended for the separation of vitamin D analogs and their diastereomers. Columns with amylose or cellulose derivatives, such as amylose tris(3,5-dimethylphenylcarbamate) or cellulose tris(3,5-dichlorophenylcarbamate), have demonstrated good selectivity for these types of compounds. Both normal-phase and reversed-phase versions of these columns are available.

Q2: Should I use normal-phase or reversed-phase chromatography?

A2: The choice between normal-phase and reversed-phase chromatography depends on the specific diastereomers and the available instrumentation. Normal-phase HPLC, often using hexane and an alcohol modifier like isopropanol or ethanol, can provide excellent selectivity for vitamin D analogs. Reversed-phase HPLC, typically with acetonitrile or methanol and water, is also a viable option and may be more compatible with mass spectrometry detection. It is often beneficial to screen both modes during method development.

Q3: How can I confirm the elution order of the diastereomers?

A3: Determining the elution order requires a pure standard of at least one of the diastereomers. By injecting the individual diastereomer and comparing its retention time to the chromatogram of the mixture, the elution order can be established.

Q4: What are typical flow rates and injection volumes for this type of analysis?

A4: For analytical scale separations on a standard 4.6 mm internal diameter column, flow rates are typically in the range of 0.5 to 1.5 mL/min. Injection volumes will depend on the concentration of the sample and the sensitivity of the detector, but generally range from 5 to 20 µL.

Experimental Protocols

While a specific, validated method for this compound was not found in the immediate search, the following protocols are based on established methods for the separation of similar vitamin D analog diastereomers and can serve as a starting point for method development.

Experimental Workflow Diagram

Experimental_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis Sample_Dissolution Dissolve Sample in Mobile Phase Sample_Filtration Filter through 0.45 µm Syringe Filter Sample_Dissolution->Sample_Filtration Column_Equilibration Equilibrate Chiral Column Sample_Filtration->Column_Equilibration Injection Inject Sample Column_Equilibration->Injection Data_Acquisition Acquire Chromatographic Data Injection->Data_Acquisition Peak_Integration Integrate Diastereomer Peaks Data_Acquisition->Peak_Integration Resolution_Calculation Calculate Resolution (Rs) Peak_Integration->Resolution_Calculation

Caption: General experimental workflow for HPLC analysis.

Protocol 1: Normal-Phase HPLC

  • Column: Amylose or Cellulose-based chiral column (e.g., 250 mm x 4.6 mm, 5 µm)

  • Mobile Phase: n-Hexane / Isopropanol (IPA) in various ratios (e.g., 90:10, 95:5, 98:2 v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection: UV at an appropriate wavelength for the analyte (e.g., 265 nm for vitamin D analogs)

  • Injection Volume: 10 µL

  • Sample Diluent: Mobile Phase

Protocol 2: Reversed-Phase HPLC

  • Column: Reversed-phase amylose or cellulose-based chiral column (e.g., 250 mm x 4.6 mm, 5 µm)

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile or Methanol

  • Gradient or Isocratic: Start with an isocratic elution (e.g., 70% B) and introduce a gradient if necessary to improve resolution or reduce run time.

  • Flow Rate: 0.8 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at an appropriate wavelength (e.g., 265 nm)

  • Injection Volume: 10 µL

  • Sample Diluent: Mobile Phase

Data Presentation

The following tables provide an example of how to structure and present quantitative data from method development experiments. The values are illustrative and will vary depending on the specific experimental conditions and the this compound diastereomers being analyzed.

Table 1: Effect of Mobile Phase Composition on Resolution (Normal-Phase)

Mobile Phase (Hexane:IPA, v/v)Retention Time (min) - Diastereomer 1Retention Time (min) - Diastereomer 2Resolution (Rs)
90:108.59.21.2
95:512.313.81.8
98:218.121.02.5

Table 2: Effect of Column Temperature on Selectivity and Resolution (Reversed-Phase)

Temperature (°C)Selectivity (α)Resolution (Rs)
401.101.4
301.151.9
201.202.3

Technical Support Center: Addressing Matrix Effects in 1-Hydroxypregnacalciferol Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address matrix effects in the mass spectrometric analysis of 1-Hydroxypregnacalciferol and related vitamin D metabolites.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in the context of this compound LC-MS/MS analysis?

A1: Matrix effects are the alteration of ionization efficiency for this compound caused by co-eluting compounds from the sample matrix (e.g., plasma, serum).[1][2] This can lead to either a decrease (ion suppression) or an increase (ion enhancement) in the analyte signal, ultimately affecting the accuracy and precision of quantification.[1][3]

Q2: Why is this compound analysis susceptible to matrix effects?

A2: The analysis of this compound and other vitamin D metabolites is prone to matrix effects due to their low physiological concentrations and the complexity of biological matrices like serum and plasma.[4] These matrices contain high concentrations of endogenous components such as phospholipids, salts, and proteins that can interfere with the ionization process.[3]

Q3: What are the common sources of matrix effects in bioanalytical samples?

A3: Common sources of matrix effects include:

  • Endogenous compounds: Phospholipids, cholesterol, fatty acids, and other lipids are major contributors to ion suppression in plasma and serum samples.[3]

  • Exogenous compounds: Contaminants introduced during sample collection, processing, or from lab materials (e.g., plasticizers from tubes) can also cause interference.[2]

  • Mobile phase additives: Certain additives used in the liquid chromatography mobile phase can also influence ionization efficiency.[1]

Q4: How can I assess the presence and magnitude of matrix effects in my assay?

A4: Two primary methods are used to evaluate matrix effects:

  • Post-extraction Spike Method: This quantitative method compares the signal of an analyte spiked into a blank matrix extract to the signal of the analyte in a neat solution. The difference in response indicates the degree of ion suppression or enhancement.[5][6]

  • Post-column Infusion Method: This is a qualitative technique where a constant flow of the analyte solution is infused into the mass spectrometer after the analytical column.[5][6] A blank matrix extract is then injected. Any dip or rise in the baseline signal at specific retention times indicates regions of ion suppression or enhancement.[5][6]

Q5: What is the role of an internal standard in mitigating matrix effects?

A5: An internal standard (IS) is a compound with similar physicochemical properties to the analyte of interest that is added to all samples, calibrators, and quality controls at a constant concentration. A stable isotope-labeled (SIL) internal standard is ideal as it co-elutes with the analyte and experiences similar matrix effects. By calculating the ratio of the analyte signal to the IS signal, variations in ionization can be normalized, leading to more accurate and precise quantification.

Troubleshooting Guides

Problem 1: Poor reproducibility and accuracy for this compound quantification.

Potential Cause Recommended Solution
Significant Ion Suppression/Enhancement 1. Improve Sample Preparation: Employ a more rigorous sample cleanup method to remove interfering matrix components. Consider switching from protein precipitation to liquid-liquid extraction (LLE) or solid-phase extraction (SPE).[2][3] 2. Optimize Chromatography: Modify the LC gradient to separate this compound from the regions of ion suppression identified by a post-column infusion experiment.[5] 3. Use a Stable Isotope-Labeled Internal Standard: If not already in use, incorporate a SIL-IS for this compound to compensate for signal variability.
Inadequate Internal Standard Performance 1. Verify IS Purity and Concentration: Ensure the internal standard is of high purity and is being added at a consistent and appropriate concentration. 2. Select a More Suitable IS: If using a structural analog, consider switching to a stable isotope-labeled internal standard for better co-elution and compensation of matrix effects.

Problem 2: Low signal intensity or complete signal loss for this compound.

Potential Cause Recommended Solution
Severe Ion Suppression 1. Dilute the Sample: Diluting the sample can reduce the concentration of interfering matrix components, thereby lessening ion suppression. However, ensure the diluted concentration is still above the lower limit of quantification.[2] 2. Enhance Sample Cleanup: Use a more effective sample preparation technique like SPE with a specific sorbent chemistry to remove the interfering compounds.[1]
Analyte Loss During Sample Preparation 1. Optimize Extraction Protocol: Review and optimize the pH, solvent choice, and mixing/vortexing times for LLE or the conditioning, loading, washing, and elution steps for SPE to maximize analyte recovery.[7] 2. Check for Adsorption: this compound can adsorb to plasticware. Consider using low-adsorption tubes and pipette tips.

Data Presentation: Comparison of Sample Preparation Methods

The following table summarizes the effectiveness of common sample preparation techniques in terms of analyte recovery and their ability to minimize matrix effects for vitamin D metabolite analysis.

Sample Preparation Method Typical Analyte Recovery Matrix Effect Reduction Throughput Notes
Protein Precipitation (PPT) 60-80%[3]Low to Moderate[3]HighSimple and fast, but often results in significant ion suppression due to remaining phospholipids.[3]
Liquid-Liquid Extraction (LLE) 80-95%Moderate to HighModerateMore effective at removing salts and some phospholipids than PPT, but can be labor-intensive and difficult to automate.[4]
Solid-Phase Extraction (SPE) >90%HighModerate to HighOffers excellent removal of interferences when the sorbent and solvents are optimized. Can be automated in 96-well plate format.[1][8]
Supported Liquid Extraction (SLE) >90%[8]HighHighA 96-well plate-based technique that provides the cleanliness of LLE with the ease of automation of SPE.[8]

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for this compound from Serum

This protocol is a general guideline and should be optimized for your specific application.

  • Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water. Do not allow the sorbent to dry.[9]

  • Sample Pre-treatment: To 200 µL of serum, add the internal standard solution. Then, add 200 µL of a protein precipitation agent (e.g., zinc sulfate solution or acetonitrile) and vortex. Centrifuge to pellet the precipitated proteins.

  • Loading: Load the supernatant from the pre-treated sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of a weak organic solvent solution (e.g., 10% methanol in water) to remove polar interferences.

  • Elution: Elute the this compound and internal standard with 1 mL of a strong organic solvent (e.g., methanol or acetonitrile).

  • Dry-down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS/MS analysis.

Protocol 2: Liquid-Liquid Extraction (LLE) for this compound from Serum
  • Sample Preparation: To 200 µL of serum in a glass tube, add the internal standard.

  • Protein Denaturation: Add 200 µL of methanol and vortex for 30 seconds to denature the proteins.

  • Extraction: Add 1 mL of an immiscible organic solvent (e.g., hexane or methyl-tert butyl ether). Cap and vortex vigorously for 2 minutes.

  • Phase Separation: Centrifuge at 3000 x g for 5 minutes to separate the aqueous and organic layers.

  • Collection: Carefully transfer the upper organic layer to a clean tube.

  • Dry-down and Reconstitution: Evaporate the organic solvent to dryness under nitrogen. Reconstitute the extract in the mobile phase for injection.

Protocol 3: Post-Column Infusion for Matrix Effect Assessment
  • Setup: Tee a syringe pump into the LC flow path between the analytical column and the mass spectrometer's ion source.

  • Infusion: Infuse a standard solution of this compound at a constant low flow rate (e.g., 5-10 µL/min) to obtain a stable baseline signal.[10]

  • Injection: While the standard is being infused, inject a blank matrix sample that has been processed with your sample preparation method.

  • Analysis: Monitor the signal of the infused this compound. A decrease in the signal indicates ion suppression at that retention time, while an increase indicates ion enhancement.[5][6]

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis Sample Serum/Plasma Sample Add_IS Add Internal Standard Sample->Add_IS Extraction Extraction (LLE/SPE) Add_IS->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Injection LC Injection Reconstitution->Injection Separation Chromatographic Separation Injection->Separation Ionization Ionization (ESI/APCI) Separation->Ionization Detection MS/MS Detection Ionization->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification

Caption: Experimental workflow for this compound analysis.

Caption: Mechanism of ion suppression in electrospray ionization.

References

Technical Support Center: Enhancing the Stability of 1-Hydroxypregnacalciferol in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Information on the stability of 1-Hydroxypregnacalciferol is limited. The following guidelines are based on best practices for the handling and stabilization of structurally related vitamin D analogs, primarily calcitriol (1,25-dihydroxyvitamin D3). Researchers should validate these recommendations for their specific experimental setup.

Frequently Asked Questions (FAQs)

Q1: My experiment with this compound is showing inconsistent results. Could this be a stability issue?

A1: Inconsistent results are a common indicator of compound instability. Like many vitamin D analogs, this compound is susceptible to degradation, which can be influenced by several factors in the cell culture environment, including exposure to light, heat, oxygen, and interactions with media components.

Q2: How should I store my stock solution of this compound?

A2: For optimal stability, stock solutions of this compound should be stored at -80°C in a light-protected vial. Aliquoting the stock solution into single-use volumes is highly recommended to avoid repeated freeze-thaw cycles, which can accelerate degradation.[1]

Q3: What is the best solvent to use for preparing my this compound stock solution?

A3: Ethanol or DMSO are commonly used solvents for dissolving vitamin D analogs. The choice of solvent should be compatible with your cell line and experimental design. It is crucial to use high-purity, anhydrous solvents to minimize the introduction of water and potential contaminants that can affect stability.

Q4: Can I pre-mix this compound into my cell culture media for long-term storage?

A4: It is not recommended to store this compound in cell culture media for extended periods. Aqueous solutions, such as cell culture media, can promote hydrolysis and oxidation.[2] It is best to add the compound to the media immediately before treating the cells.

Q5: Are there any components in my cell culture media that could be degrading this compound?

A5: Certain components in cell culture media can impact the stability of sensitive compounds. Factors such as pH, the presence of metal ions, and reactive oxygen species can contribute to degradation.[3] Some studies suggest that bicarbonate and certain amino acids can affect the stability of media components, which could indirectly impact the stability of dissolved compounds.[3]

Troubleshooting Guide

Problem Potential Cause Troubleshooting Steps
Loss of biological activity over time Degradation of this compound in stock solution or culture medium.- Prepare fresh stock solutions regularly.- Aliquot stock solutions to avoid freeze-thaw cycles.[1]- Add the compound to the culture medium immediately before use.- Protect all solutions from light.
High variability between experimental replicates Inconsistent concentration of active compound due to degradation.- Standardize the handling and preparation of this compound solutions.- Minimize the exposure of media containing the compound to ambient light and temperature.- Use a positive control with a more stable analog, if available, to assess assay variability.
Precipitate formation in the culture medium Poor solubility or interaction with media components.- Ensure the final solvent concentration in the media is low and non-toxic to cells.- Consider using a solubilizing agent, such as bovine serum albumin (BSA), if compatible with the experiment.
Unexpected changes in cell morphology or viability Degradation products may have cytotoxic effects.- Assess the purity and integrity of your this compound stock using methods like HPLC.- Test the effect of the vehicle control (solvent without the compound) on your cells.

Experimental Protocols

Protocol for Assessing the Stability of this compound in Cell Culture Medium

This protocol outlines a method to determine the stability of this compound in a specific cell culture medium over time.

Materials:

  • This compound

  • Anhydrous ethanol or DMSO

  • Cell culture medium of interest (e.g., DMEM with 10% FBS)

  • Sterile, light-protected microcentrifuge tubes

  • Incubator (37°C, 5% CO2)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

Procedure:

  • Prepare a Stock Solution: Dissolve this compound in anhydrous ethanol or DMSO to a concentration of 1 mg/mL.

  • Spike the Medium: Add the stock solution to the cell culture medium to achieve the final desired concentration for your experiments. Prepare a sufficient volume for all time points.

  • Aliquot and Store: Dispense the spiked medium into sterile, light-protected microcentrifuge tubes for each time point (e.g., 0, 2, 4, 8, 24, 48 hours).

  • Incubation: Place the tubes in a 37°C incubator with 5% CO2.

  • Sample Collection: At each designated time point, remove one tube and immediately store it at -80°C until analysis. The T=0 sample should be frozen immediately after preparation.

  • HPLC Analysis:

    • Thaw the samples.

    • Extract this compound from the medium using an appropriate liquid-liquid or solid-phase extraction method.

    • Analyze the extracted samples by HPLC to quantify the remaining concentration of this compound.

  • Data Analysis: Plot the concentration of this compound as a function of time to determine its degradation rate.

Visualizations

Signaling Pathway of Vitamin D Analogs

VitaminD_Signaling General Vitamin D Analog Signaling Pathway cluster_cell Target Cell VDA This compound (or other Vitamin D Analog) VDR Vitamin D Receptor (VDR) VDA->VDR Binds VDR_RXR VDR-RXR Heterodimer VDR->VDR_RXR Heterodimerizes with RXR Retinoid X Receptor (RXR) RXR->VDR_RXR VDRE Vitamin D Response Element (VDRE) VDR_RXR->VDRE Binds to Gene Target Gene Transcription VDRE->Gene Regulates Response Biological Response Gene->Response

Caption: General signaling pathway for vitamin D analogs.

Experimental Workflow for Stability Assessment

Stability_Workflow Workflow for Assessing Compound Stability prep Prepare Stock Solution (this compound in solvent) spike Spike into Cell Culture Medium prep->spike aliquot Aliquot for Each Time Point spike->aliquot incubate Incubate at 37°C aliquot->incubate sample Collect Samples at T=0, 2, 4, 8, 24, 48h incubate->sample store Store at -80°C sample->store analyze Analyze by HPLC store->analyze data Determine Degradation Rate analyze->data

Caption: Experimental workflow for stability assessment.

References

troubleshooting off-target effects in 1-Hydroxypregnacalciferol experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers utilizing 1-Hydroxypregnacalciferol and other novel vitamin D receptor (VDR) modulators. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help you navigate potential challenges in your experiments, with a focus on identifying and mitigating off-target effects.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it differ from the endogenous VDR ligand, 1,25-dihydroxyvitamin D3?

This compound is a synthetic analog of vitamin D. While it is designed to interact with the Vitamin D Receptor (VDR), its modified structure may lead to a different biological profile compared to the natural ligand, 1,25-dihydroxyvitamin D3 (also known as calcitriol). These differences can include altered binding affinity, potency, and potential for off-target effects. The development of such analogs often aims to separate the therapeutic, "non-classical" effects of VDR activation (e.g., anti-proliferative, pro-differentiating, and immunomodulatory) from the "classical" calcemic effects.[1][2][3][4]

Q2: What are "off-target" effects in the context of this compound experiments?

Off-target effects refer to the modulation of cellular pathways or binding to molecular targets other than the intended target, the Vitamin D Receptor (VDR). These unintended interactions can lead to unexpected experimental outcomes, confounding data interpretation and potentially causing cellular toxicity. For novel VDR modulators like this compound, it is crucial to characterize the specificity of the compound to ensure that the observed biological effects are indeed mediated by VDR activation.

Q3: What are the common causes of variability and unexpected results in experiments with vitamin D analogs?

Several factors can contribute to variability in experiments involving vitamin D analogs:

  • Compound Stability and Handling: Like many secosteroid compounds, this compound may be sensitive to light, temperature, and repeated freeze-thaw cycles. Improper storage and handling can lead to degradation and loss of activity.

  • Cell Culture Conditions: The expression levels of the VDR and its co-regulators can vary between cell lines and can be influenced by cell density, passage number, and media components.

  • Assay-Specific Parameters: Inconsistent incubation times, reagent concentrations, and detection methods can all introduce variability. For example, in VDR transactivation assays, the choice of reporter plasmid and transfection efficiency are critical variables.[5]

  • Off-Target Effects: As mentioned, unintended interactions with other cellular components can produce biological effects that are independent of VDR, leading to misinterpretation of results.

Troubleshooting Guides

Issue 1: Inconsistent or No Dose-Response in VDR Transactivation Assay

You are performing a VDR transactivation assay using a luciferase reporter gene downstream of a Vitamin D Response Element (VDRE), but you observe inconsistent results or no response to this compound.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Low VDR expression in the cell line Confirm VDR expression in your chosen cell line by Western blot or qPCR. Consider using a cell line known to have robust VDR expression (e.g., HEK293T, MCF-7) or co-transfecting a VDR expression vector.
Suboptimal transfection efficiency Optimize your transfection protocol. Use a positive control for transfection (e.g., a GFP expression vector) to visually assess efficiency. Include a positive control for VDR activation (1,25-dihydroxyvitamin D3) to ensure the assay system is working.
Degradation of this compound Prepare fresh dilutions of the compound for each experiment. Protect the compound from light and store it according to the manufacturer's instructions.
Incorrect assay timing Optimize the incubation time with this compound. A time-course experiment (e.g., 6, 12, 24, 48 hours) can determine the optimal time point for measuring the reporter gene activity.
Cell culture variability Standardize your cell culture practices. Use cells within a consistent passage number range and seed them at a consistent density.
Issue 2: Suspected Off-Target Effects

You observe a cellular phenotype in response to this compound, but you are unsure if it is mediated by the VDR.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Activation of other nuclear receptors Perform a counter-screen against a panel of other nuclear receptors (e.g., pregnane X receptor (PXR), glucocorticoid receptor (GR)) to assess cross-reactivity.
VDR-independent signaling Use a VDR antagonist to see if the observed effect is blocked. Alternatively, use siRNA or CRISPR/Cas9 to knock down VDR expression and determine if the response to this compound is diminished.
Compound promiscuity Perform a competitive binding assay with radiolabeled 1,25-dihydroxyvitamin D3 to confirm direct binding of this compound to the VDR.
Metabolism of the compound Analyze the metabolic stability of this compound in your cell culture system. Metabolites may have different activity profiles, including off-target effects.

Data Presentation: Comparative Activity of VDR Ligands (Illustrative Data)

Parameter 1,25-dihydroxyvitamin D3 (Calcitriol) This compound (Hypothetical) Notes
VDR Binding Affinity (Kd) ~0.1 nM10 nMLower affinity suggests higher concentrations may be needed to elicit a VDR-mediated response.
EC50 in VDR Transactivation Assay ~1 nM50 nMConsistent with lower binding affinity, a higher concentration is required for half-maximal activation.
PXR Activation (EC50) >10,000 nM5,000 nMIndicates potential for off-target activation of the pregnane X receptor at higher concentrations.
GR Activation (EC50) >10,000 nM>10,000 nMSuggests selectivity over the glucocorticoid receptor.

Experimental Protocols

Protocol 1: VDR Transactivation Assay

This protocol is for a luciferase-based reporter assay to measure the activation of the Vitamin D Receptor.

Materials:

  • HEK293T cells

  • DMEM with 10% FBS

  • Opti-MEM I Reduced Serum Medium

  • Lipofectamine 2000

  • pSG5-hVDR expression vector

  • CYP24-Luc reporter vector (contains a VDRE)

  • pRL-CMV (Renilla luciferase for normalization)

  • 1,25-dihydroxyvitamin D3 (positive control)

  • This compound

  • Dual-Glo Luciferase Assay System

  • 96-well white, clear-bottom plates

  • Luminometer

Procedure:

  • Cell Seeding: Seed HEK293T cells in a 96-well plate at a density of 2.5 x 10^4 cells per well in 100 µL of DMEM with 10% FBS. Incubate for 24 hours at 37°C and 5% CO2.

  • Transfection:

    • For each well, prepare a DNA mix in Opti-MEM: 89.7 ng of pSG5-hVDR, 19.2 ng of CYP24-Luc, and 4.5 ng of pRL-CMV.

    • Prepare a Lipofectamine 2000 mix in Opti-MEM according to the manufacturer's protocol.

    • Combine the DNA and Lipofectamine mixes, incubate at room temperature, and then add to the cells.

  • Compound Treatment: After 18 hours of transfection, replace the media with fresh DMEM containing the desired concentrations of this compound or 1,25-dihydroxyvitamin D3. Include a vehicle control (e.g., ethanol or DMSO).

  • Luciferase Assay: After 24 hours of compound treatment, perform the Dual-Glo Luciferase Assay according to the manufacturer's protocol.

  • Data Analysis: Measure both firefly (CYP24-Luc) and Renilla (pRL-CMV) luciferase activity using a luminometer. Normalize the firefly luciferase readings to the Renilla luciferase readings to control for transfection efficiency and cell number.

Protocol 2: VDR Redistribution Assay

This assay monitors the translocation of a GFP-tagged VDR from the cytoplasm to the nucleus upon ligand binding.

Materials:

  • U2OS cells stably expressing EGFP-VDR

  • DMEM with 10% FBS and G418

  • 1,25-dihydroxyvitamin D3 (positive control)

  • This compound

  • Hoechst 33342 for nuclear staining

  • High-content imaging system

Procedure:

  • Cell Seeding: Seed EGFP-VDR U2OS cells in a 96-well imaging plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound or 1,25-dihydroxyvitamin D3. Include a vehicle control.

  • Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 1-2 hours) to allow for receptor translocation.

  • Staining: Add Hoechst 33342 to the media to stain the nuclei.

  • Imaging: Acquire images using a high-content imaging system with appropriate filters for GFP and Hoechst.

  • Image Analysis: Use image analysis software to quantify the fluorescence intensity of EGFP-VDR in the nucleus and cytoplasm. An increase in the nuclear-to-cytoplasmic fluorescence ratio indicates VDR activation.

Visualizations

VDR_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 1_Hydroxypregnacalciferol 1_Hydroxypregnacalciferol VDR VDR 1_Hydroxypregnacalciferol->VDR Binds VDR_RXR_inactive VDR-RXR (inactive) VDR->VDR_RXR_inactive Heterodimerizes with RXR RXR RXR->VDR_RXR_inactive VDR_RXR_active This compound-VDR-RXR (active complex) VDR_RXR_inactive->VDR_RXR_active Conformational Change VDRE VDRE VDR_RXR_active->VDRE Binds to Gene_Transcription Target Gene Transcription VDRE->Gene_Transcription Regulates

Caption: VDR Signaling Pathway for this compound.

Troubleshooting_Workflow Start Inconsistent/Unexpected Experimental Results Check_Compound Verify Compound Integrity (Fresh stock, proper storage) Start->Check_Compound Check_Cells Assess Cell Health and VDR Expression Start->Check_Cells Optimize_Assay Optimize Assay Parameters (Time, concentration) Start->Optimize_Assay Suspect_Off_Target Suspect Off-Target Effect? Check_Compound->Suspect_Off_Target Check_Cells->Suspect_Off_Target Optimize_Assay->Suspect_Off_Target VDR_Antagonist Use VDR Antagonist Suspect_Off_Target->VDR_Antagonist Yes Resolved Results Consistent Suspect_Off_Target->Resolved No VDR_Knockdown VDR Knockdown (siRNA/CRISPR) VDR_Antagonist->VDR_Knockdown Counter_Screen Counter-screen against other Nuclear Receptors VDR_Knockdown->Counter_Screen Unresolved Further Investigation Needed Counter_Screen->Unresolved

Caption: Troubleshooting Workflow for Off-Target Effects.

References

Navigating the Clinical Development of 1-Hydroxypregnacalciferol: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

The clinical development of novel vitamin D analogs like 1-Hydroxypregnacalciferol for indications such as psoriasis presents a unique set of challenges for researchers and drug development professionals. While specific clinical data for this compound is not publicly available, this technical support center provides a comprehensive guide to anticipated challenges and troubleshooting strategies based on the well-established principles of vitamin D analog development.

Frequently Asked Questions (FAQs)

Q1: What are the primary formulation challenges anticipated for a topical this compound product?

A1: The primary formulation challenges for a topical vitamin D analog like this compound revolve around ensuring stability, solubility, and optimal skin penetration while minimizing irritation. These compounds are often sensitive to light, heat, and oxidation. Key considerations include:

  • Solubility: Finding a suitable solvent system that maintains the drug's solubility and stability throughout the product's shelf life.

  • Stability: Protecting the active pharmaceutical ingredient (API) from degradation. This may involve the use of antioxidants, light-protective packaging, and optimization of the formulation's pH.

  • Skin Penetration: Selecting excipients that enhance the penetration of the API through the stratum corneum to reach its target cells in the epidermis.

  • Local Tolerability: Minimizing skin irritation, a common side effect of vitamin D analogs. This involves careful selection of non-irritating excipients and potentially co-formulating with soothing agents.

Q2: What are the expected primary endpoints in a Phase II clinical trial of this compound for plaque psoriasis?

A2: For a Phase II clinical trial investigating a new topical treatment for plaque psoriasis, the primary endpoints would likely focus on assessing efficacy and safety. A common primary endpoint is the proportion of subjects who achieve a certain level of improvement in the Psoriasis Area and Severity Index (PASI) score, often a 75% reduction from baseline (PASI 75), after a specified treatment period (e.g., 8 or 12 weeks). Other key endpoints would include:

  • Investigator's Global Assessment (IGA): A static, 5- or 6-point scale assessing the overall severity of the psoriasis. A typical endpoint is the proportion of subjects achieving "clear" or "almost clear" skin.

  • Safety and Tolerability: Assessed through the incidence and severity of adverse events, particularly local skin reactions.

Q3: What is the anticipated mechanism of action for this compound in psoriasis?

A3: As a vitamin D analog, this compound is expected to exert its therapeutic effects by binding to the Vitamin D Receptor (VDR), a nuclear hormone receptor.[1][2] This interaction is anticipated to modulate gene expression in various skin cells, leading to:

  • Inhibition of Keratinocyte Proliferation: Slowing down the rapid growth of skin cells that characterizes psoriatic plaques.[3][4]

  • Promotion of Keratinocyte Differentiation: Encouraging the normal maturation of skin cells.[3][4]

  • Immunomodulatory Effects: Suppressing the inflammatory response in the skin by inhibiting the activation of T-cells and reducing the production of pro-inflammatory cytokines.[3][4]

Troubleshooting Guides

Preclinical Development Challenges
ChallengePotential CauseTroubleshooting Strategy
Poor topical absorption in animal models. Unfavorable physicochemical properties of the molecule (e.g., high molecular weight, poor lipophilicity). Inadequate formulation for skin penetration.Modify the chemical structure to optimize lipophilicity. Screen various formulation enhancers and vehicle systems (e.g., ointments, creams, gels) to improve skin permeation.
Evidence of systemic side effects (e.g., hypercalcemia) in toxicology studies. High systemic absorption of the topical formulation. High intrinsic calcemic activity of the compound.Reduce the concentration of the active ingredient in the formulation. Develop a formulation that minimizes systemic absorption. Synthesize and screen new analogs with a better therapeutic index (high anti-proliferative activity and low calcemic activity).
Instability of the compound in the final formulation. Degradation due to oxidation, light, or incompatible excipients.Conduct forced degradation studies to identify degradation pathways. Incorporate antioxidants and use light-resistant packaging. Perform excipient compatibility studies to select a stable formulation.
Clinical Trial Challenges
ChallengePotential CauseTroubleshooting Strategy
High incidence of local skin irritation in early clinical trials. Intrinsic irritant properties of the drug molecule. Irritating excipients in the formulation.Reduce the concentration of the active ingredient. Reformulate with non-irritating and soothing excipients. Advise patients on proper application techniques and the use of moisturizers.
Variability in patient response to treatment. Differences in disease severity and phenotype. Genetic variations in the Vitamin D Receptor. Poor patient adherence to the treatment regimen.Implement strict inclusion/exclusion criteria in clinical trials. Stratify patients based on disease severity. Collect genetic samples for pharmacogenomic analysis. Provide clear instructions and monitor patient adherence.
Slower than expected patient recruitment for clinical trials. Stringent eligibility criteria. Competition from other ongoing psoriasis trials. Lack of awareness about the new investigational drug.Broaden eligibility criteria where scientifically justifiable. Engage with patient advocacy groups to raise awareness. Offer flexible visit schedules and patient-friendly trial designs.

Experimental Protocols

Protocol: In Vitro Keratinocyte Proliferation Assay

Objective: To assess the anti-proliferative activity of this compound on human keratinocytes.

Methodology:

  • Cell Culture: Culture primary human epidermal keratinocytes in a defined keratinocyte growth medium.

  • Treatment: Seed keratinocytes in 96-well plates. Once they reach 50-60% confluency, treat them with varying concentrations of this compound (e.g., 10⁻¹⁰ to 10⁻⁶ M) or vehicle control for 72 hours.

  • Proliferation Assessment: Measure cell proliferation using a standard method such as the BrdU incorporation assay or a CyQUANT Direct Cell Proliferation Assay.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀) to determine the potency of the compound.

Signaling Pathways and Experimental Workflows

The therapeutic effect of this compound in psoriasis is hypothesized to be mediated through the Vitamin D Receptor signaling pathway.

VDR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 1_OH_Preg This compound VDR Vitamin D Receptor (VDR) 1_OH_Preg->VDR Binds to VDR_RXR VDR-RXR Heterodimer VDR->VDR_RXR Forms heterodimer with RXR RXR Retinoid X Receptor (RXR) RXR->VDR_RXR VDRE Vitamin D Response Element (VDRE) on DNA VDR_RXR->VDRE Translocates to nucleus and binds to Gene_Transcription Modulation of Gene Transcription VDRE->Gene_Transcription Regulates Inhibition_of_Proliferation Inhibition of Keratinocyte Proliferation Gene_Transcription->Inhibition_of_Proliferation Promotion_of_Differentiation Promotion of Keratinocyte Differentiation Gene_Transcription->Promotion_of_Differentiation Immunomodulation Immunomodulation Gene_Transcription->Immunomodulation

Caption: VDR signaling pathway for this compound.

The clinical development workflow for a topical psoriasis drug involves several key stages.

Clinical_Development_Workflow Preclinical Preclinical Studies (In vitro & In vivo models) IND Investigational New Drug (IND) Application Submission Preclinical->IND Phase1 Phase I Clinical Trial (Safety & Tolerability in healthy volunteers) IND->Phase1 Phase2 Phase II Clinical Trial (Efficacy & Dose-ranging in patients) Phase1->Phase2 Phase3 Phase III Clinical Trial (Pivotal efficacy & safety in larger patient population) Phase2->Phase3 NDA New Drug Application (NDA) Submission Phase3->NDA Approval Regulatory Approval & Post-marketing Surveillance NDA->Approval

Caption: Clinical development workflow for a topical psoriasis drug.

References

Technical Support Center: Enhancing Bioavailability of Vitamin D Analogs

Author: BenchChem Technical Support Team. Date: November 2025

A Note on "1-Hydroxypregnacalciferol": The term "this compound" does not correspond to a recognized chemical entity in scientific literature. It is presumed that this query relates to enhancing the bioavailability of lipophilic vitamin D analogs, which may include novel or modified structures. The following guidance is based on established strategies for this class of compounds.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges to the oral bioavailability of lipophilic vitamin D analogs?

A1: The primary challenges stem from their poor aqueous solubility, which limits dissolution in the gastrointestinal (GI) tract.[1][2] Lipophilic drugs must be solubilized in micelles to be absorbed by enterocytes in the small intestine.[3] Additionally, some analogs may be subject to first-pass metabolism in the gut and liver, further reducing the amount of active compound that reaches systemic circulation.[1][2]

Q2: What are the most common strategies to enhance the bioavailability of these compounds?

A2: The most prevalent and effective strategies involve lipid-based drug delivery systems (LBDDS).[4][5] These formulations improve solubility and can enhance lymphatic transport, bypassing first-pass metabolism.[2] Key examples include:

  • Self-Emulsifying Drug Delivery Systems (SEDDS) and Self-Nanoemulsifying Drug Delivery Systems (SNEDDS): These are isotropic mixtures of oils, surfactants, and co-solvents that form fine oil-in-water emulsions or nanoemulsions upon gentle agitation in the GI tract.[6][7]

  • Nanoparticle-Based Carriers: Encapsulating the drug in nanoparticles protects it from degradation and can improve absorption.[1][8][9] Common types include:

    • Solid Lipid Nanoparticles (SLNs)[8][10]

    • Nanostructured Lipid Carriers (NLCs)[8][10]

    • Liposomes[8][10]

    • Polymeric Nanoparticles (e.g., PLGA)[8]

Q3: How do lipid-based formulations improve absorption?

A3: Lipid-based systems enhance bioavailability through several mechanisms:

  • Improved Solubilization: They present the lipophilic drug in a solubilized form, overcoming the dissolution rate-limiting step for absorption.[2]

  • Stimulation of Lymphatic Transport: Digestion of lipids in the formulation leads to the formation of mixed micelles that are absorbed by enterocytes. The drug can then be incorporated into chylomicrons and transported through the lymphatic system, bypassing the liver and avoiding first-pass metabolism.[2]

  • Protection from Degradation: Encapsulation within nanoparticles can protect the active pharmaceutical ingredient (API) from the harsh environment of the GI tract.[1]

Q4: Can I use a Caco-2 cell model to test the permeability of my vitamin D analog?

A4: Yes, the Caco-2 cell line is a widely used in vitro model for studying intestinal drug absorption.[11][12][13] These cells differentiate into a monolayer of polarized enterocytes that exhibit many structural and functional characteristics of the human small intestine, including the expression of a vitamin D receptor.[11] However, the model has limitations, such as tighter junctions than what is observed in vivo, which may underestimate the permeability of compounds absorbed via the paracellular route.[13]

Troubleshooting Guides

Issue 1: Low Bioavailability Despite Using a Lipid-Based Formulation
Potential Cause Troubleshooting Step Recommended Action
Poor Formulation Design The ratio of oil, surfactant, and co-surfactant is suboptimal, leading to poor emulsification or large droplet size.Systematically optimize the formulation using ternary phase diagrams to identify the optimal component ratios for spontaneous and complete emulsification. Aim for droplet sizes <200 nm for nanoemulsions.[14][15]
Drug Precipitation The drug precipitates out of the formulation upon dilution in the GI tract.Incorporate a precipitation inhibitor (e.g., a polymer like HPMC) into the formulation. Consider developing a supersaturated SNEDDS (S-SNEDDS) to maintain a high drug concentration.[4]
Inadequate Lipid Digestion The lipid components are not efficiently digested by pancreatic lipase, preventing the formation of mixed micelles necessary for absorption.Select oils with a higher proportion of medium-chain triglycerides (MCTs), which are more readily digested than long-chain triglycerides (LCTs).
Efflux Transporter Activity The compound is a substrate for efflux transporters (e.g., P-glycoprotein) in the intestinal epithelium, which pump it back into the lumen.Test for efflux using an in vitro model like Caco-2 cells with and without a P-gp inhibitor (e.g., verapamil).[16] If efflux is confirmed, consider incorporating an inhibitor into the formulation.
Issue 2: High Variability in In Vivo Pharmacokinetic (PK) Data
Potential Cause Troubleshooting Step Recommended Action
Food Effect The presence or absence of food, particularly fatty food, significantly alters the absorption of the lipophilic compound.Conduct PK studies in both fasted and fed states to characterize the food effect. Lipid-based formulations can often reduce the variability between these states.
Formulation Instability The formulation is physically or chemically unstable, leading to inconsistent drug release and absorption.Perform long-term stability studies on the formulation under different storage conditions. Assess for phase separation, drug crystallization, and changes in droplet size over time.[17]
Intersubject Variability Natural physiological differences among test subjects (e.g., GI motility, enzyme levels) are causing high variability.Increase the number of subjects in the study to improve statistical power. Ensure a crossover study design if feasible to minimize inter-individual differences.

Quantitative Data Summary

The following tables summarize quantitative data from studies on enhancing the bioavailability of vitamin D and its analogs.

Table 1: Comparison of Bioavailability Enhancement with Different Formulations

CompoundFormulation TypeFold Increase in Bioavailability (AUC vs. Control)Animal Model/SpeciesReference
Vitamin D3Nanoemulsion1.36 (36% higher AUC)Human[14]
Vitamin D3Liposomal Formulation~4.0Human[18][19][20]
Vitamin D3SNEDDS3.95Rat[15]
Vitamin D3Soft Capsule vs. Oral Solution1.16 (16% higher AUC)Human[21]

AUC: Area Under the Curve, a measure of total drug exposure. Control is typically an oil-based solution or unprocessed drug suspension.

Experimental Protocols

Protocol 1: In Vitro Caco-2 Cell Permeability Assay

Objective: To determine the apparent permeability coefficient (Papp) of a vitamin D analog across an intestinal epithelial monolayer.

Methodology:

  • Cell Culture: Culture Caco-2 cells on permeable Transwell® filter supports for 21 days to allow for spontaneous differentiation into a polarized monolayer.[13]

  • Monolayer Integrity Check: Measure the Transepithelial Electrical Resistance (TEER) to confirm the integrity of the cell monolayer. TEER values should be stable and typically >250 Ω·cm².

  • Permeability Study (Apical to Basolateral):

    • Wash the cell monolayers with pre-warmed Hank's Balanced Salt Solution (HBSS).

    • Add the test compound (dissolved in HBSS, often with a non-toxic solubilizing agent) to the apical (upper) chamber.

    • Add fresh HBSS to the basolateral (lower) chamber.

    • Incubate at 37°C with gentle shaking.

    • At predetermined time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral chamber and replace the volume with fresh HBSS.

    • Also, take a sample from the apical chamber at the beginning and end of the experiment.

  • Sample Analysis: Quantify the concentration of the compound in the collected samples using a validated analytical method (e.g., LC-MS/MS).

  • Calculation: Calculate the Papp value using the following equation: Papp = (dQ/dt) / (A * C₀)

    • dQ/dt = Rate of drug appearance in the basolateral chamber

    • A = Surface area of the filter membrane

    • C₀ = Initial concentration of the drug in the apical chamber

Protocol 2: In Vivo Pharmacokinetic Study in Rats

Objective: To determine key pharmacokinetic parameters (Cmax, Tmax, AUC) of a novel vitamin D analog formulation.

Methodology:

  • Animal Model: Use male Sprague-Dawley or Wistar rats (8-10 weeks old). Acclimatize the animals for at least one week.

  • Grouping: Divide animals into groups (n=6-8 per group).

    • Group 1: Control (e.g., drug in corn oil suspension)

    • Group 2: Test Formulation (e.g., drug in SNEDDS)

  • Dosing: Administer the formulation orally via gavage. Typically, animals are fasted overnight before dosing.

  • Blood Sampling: Collect blood samples (approx. 200 µL) from the tail vein or via a cannula at pre-determined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, 24 hours). Place samples into tubes containing an anticoagulant (e.g., EDTA).

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store plasma at -80°C until analysis.

  • Sample Analysis: Extract the drug from the plasma and quantify its concentration using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate parameters from the plasma concentration-time data, including:

    • Cmax: Maximum observed plasma concentration.

    • Tmax: Time to reach Cmax.

    • AUC(0-t): Area under the plasma concentration-time curve from time 0 to the last measurable time point.

    • AUC(0-inf): AUC extrapolated to infinity.

  • Bioavailability Calculation: Calculate the relative bioavailability (Frel) of the test formulation compared to the control: Frel (%) = (AUC_test / AUC_control) * (Dose_control / Dose_test) * 100

Visualizations

Workflow_Bioavailability_Enhancement cluster_0 Phase 1: Pre-formulation cluster_1 Phase 2: Formulation Development cluster_2 Phase 3: In Vivo Evaluation A API Characterization (Solubility, LogP, Stability) B Excipient Screening (Oils, Surfactants, Co-solvents) A->B C Construct Ternary Phase Diagrams B->C D Prepare Prototypes (e.g., SNEDDS, NLCs) C->D E In Vitro Characterization (Droplet Size, Zeta Potential, Emulsification Time) D->E F In Vitro Dissolution & Permeability (Caco-2) E->F G Animal PK Study (Rat Model) F->G H Data Analysis (Cmax, Tmax, AUC) G->H I Lead Formulation Selection H->I

Caption: Workflow for developing a high-bioavailability oral formulation.

Lipid_Absorption_Pathway LBDDS Lipid-Based Drug Delivery System (LBDDS) + Drug Emulsion Emulsification in Stomach/Intestine (Fine Droplets) LBDDS->Emulsion Ingestion Digestion Lipid Digestion (by Pancreatic Lipase) Emulsion->Digestion Micelles Mixed Micelles (Drug Solubilized) Digestion->Micelles Enterocyte Enterocyte (Intestinal Cell) Micelles->Enterocyte Absorption Chylomicrons Chylomicron Assembly Enterocyte->Chylomicrons Lymph Lymphatic System Chylomicrons->Lymph Secretion Systemic Systemic Circulation (Bypasses Liver) Lymph->Systemic

Caption: Mechanism of absorption for lipid-based drug delivery systems.

Troubleshooting_Tree StartNode Low Bioavailability Observed in PK Study CheckFormulation Was in vitro performance (emulsification, dissolution) optimal? StartNode->CheckFormulation CheckPermeability Is Caco-2 permeability (Papp) low? CheckFormulation->CheckPermeability Yes Reformulate Action: Reformulate. Optimize excipient ratios, check for precipitation. CheckFormulation->Reformulate No CheckEfflux Is there evidence of efflux (P-gp)? CheckPermeability->CheckEfflux No PermEnhancer Action: Add Permeation Enhancer. Consider alternative delivery routes. CheckPermeability->PermEnhancer Yes EffluxInhibitor Action: Incorporate Efflux Inhibitor. CheckEfflux->EffluxInhibitor Yes MetabolismIssue Conclusion: High First-Pass Metabolism Likely. Focus on lymphatic transport. CheckEfflux->MetabolismIssue No

Caption: Troubleshooting decision tree for low bioavailability experiments.

References

Validation & Comparative

Validating the Biological Activity of Synthetic 1-Hydroxypregnacalciferol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for comparing the biological activity of synthetic 1-Hydroxypregnacalciferol with other Vitamin D analogs. Due to the current lack of publicly available quantitative data for this compound, the data tables are presented as templates. Detailed experimental protocols for key validation assays are included to support your research.

Data Presentation

To facilitate a direct comparison of the biological efficacy of this compound against the active form of Vitamin D3 (Calcitriol) and another relevant synthetic analog, the following data tables are provided. Researchers can populate these tables with their experimental findings.

Table 1: Comparative Vitamin D Receptor (VDR) Binding Affinity

CompoundVDR Binding Affinity (IC50, nM)Relative Binding Affinity (%) vs. Calcitriol
This compoundData not availableData not available
Calcitriol (1,25-dihydroxyvitamin D3)Reference value100%
Alternative Analog (e.g., Calcipotriol)Insert literature or experimental valueCalculate relative to Calcitriol

Table 2: Comparative Regulation of Vitamin D Target Gene Expression (CYP24A1)

Compound (Concentration)Cell LineTreatment Time (hours)Fold Induction of CYP24A1 mRNA
This compounde.g., MCF-7e.g., 24Data not available
Calcitriol (1,25-dihydroxyvitamin D3)e.g., MCF-7e.g., 24Reference value
Alternative Analog (e.g., Calcipotriol)e.g., MCF-7e.g., 24Insert literature or experimental value

Table 3: Comparative Anti-proliferative Activity in MCF-7 Breast Cancer Cells

CompoundAnti-proliferative Activity (IC50, nM)
This compoundData not available
Calcitriol (1,25-dihydroxyvitamin D3)Reference value
Alternative Analog (e.g., Calcipotriol)Insert literature or experimental value

Experimental Protocols

Detailed methodologies for the key experiments cited in the data tables are provided below.

Vitamin D Receptor (VDR) Competitive Binding Assay

This protocol is designed to determine the binding affinity of test compounds to the VDR.

Materials:

  • Full-length recombinant human VDR

  • [³H]-labeled Calcitriol (specific activity ~80 Ci/mmol)

  • Binding buffer (50 mM Tris-HCl, pH 7.4, 1.5 mM EDTA, 5 mM DTT, 10 mM sodium molybdate, 0.25% bovine serum albumin)

  • Wash buffer (50 mM Tris-HCl, pH 7.4, 100 mM KCl)

  • Hydroxyapatite slurry

  • Scintillation cocktail

  • Test compounds (this compound, Calcitriol, etc.) dissolved in a suitable solvent (e.g., ethanol)

Procedure:

  • Prepare serial dilutions of the unlabeled test compounds and the reference compound (Calcitriol).

  • In a microcentrifuge tube, add 100 µL of recombinant human VDR, 50 µL of [³H]-Calcitriol (final concentration ~0.5 nM), and 50 µL of the unlabeled competitor (test compound or Calcitriol) at various concentrations.

  • Incubate the mixture for 18 hours at 4°C with gentle agitation.

  • Add 100 µL of hydroxyapatite slurry to each tube and incubate for 15 minutes at 4°C with intermittent vortexing to capture the VDR-ligand complex.

  • Centrifuge the tubes at 10,000 x g for 5 minutes at 4°C.

  • Discard the supernatant and wash the hydroxyapatite pellet three times with 1 mL of ice-cold wash buffer.

  • After the final wash, resuspend the pellet in 100 µL of ethanol and transfer to a scintillation vial.

  • Add 5 mL of scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

  • The concentration of the test compound that inhibits 50% of the specific binding of [³H]-Calcitriol (IC50) is calculated using non-linear regression analysis.

Gene Expression Analysis by Quantitative Real-Time PCR (qPCR)

This protocol outlines the steps to measure the induction of the Vitamin D target gene, CYP24A1.

Materials:

  • Human breast cancer cell line (MCF-7)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds (this compound, Calcitriol)

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix

  • Primers for CYP24A1 and a housekeeping gene (e.g., GAPDH)

Procedure:

  • Seed MCF-7 cells in 6-well plates and allow them to attach and grow to 70-80% confluency.

  • Treat the cells with various concentrations of the test compounds or vehicle control for a specified time (e.g., 24 hours).

  • Harvest the cells and extract total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.

  • Assess RNA quality and quantity using a spectrophotometer.

  • Synthesize cDNA from 1 µg of total RNA using a cDNA synthesis kit.

  • Perform qPCR using a qPCR master mix, cDNA template, and specific primers for CYP24A1 and the housekeeping gene.

  • The thermal cycling conditions should be optimized for the specific primers and instrument used.

  • Calculate the relative gene expression (fold induction) using the ΔΔCt method, normalizing the expression of CYP24A1 to the housekeeping gene and relative to the vehicle-treated control.

Anti-proliferative Activity Assay (MTT Assay)

This protocol is used to determine the effect of test compounds on the proliferation of MCF-7 cells.

Materials:

  • Human breast cancer cell line (MCF-7)

  • Cell culture medium

  • Test compounds (this compound, Calcitriol)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

Procedure:

  • Seed MCF-7 cells in a 96-well plate at a density of 5,000 cells per well and allow them to attach overnight.

  • Treat the cells with serial dilutions of the test compounds or vehicle control.

  • Incubate the cells for a specified period (e.g., 72 hours).

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control.

  • The concentration of the test compound that inhibits cell proliferation by 50% (IC50) is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Mandatory Visualization

Vitamin_D_Signaling_Pathway Vitamin D Signaling Pathway cluster_extracellular Extracellular Space cluster_cell Target Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 1_Hydroxypregnacalciferol 1_Hydroxypregnacalciferol VDR VDR 1_Hydroxypregnacalciferol->VDR Binds to VDR_RXR VDR-RXR Heterodimer VDR->VDR_RXR Forms heterodimer with RXR RXR RXR RXR->VDR_RXR VDRE VDRE VDR_RXR->VDRE Binds to Vitamin D Response Element Gene_Expression Target Gene Expression VDRE->Gene_Expression Regulates

Caption: Intracellular signaling pathway of this compound.

Experimental_Workflow Experimental Workflow for Biological Activity Validation start Start compound_prep Prepare Stock Solutions (this compound, Calcitriol, etc.) start->compound_prep vdr_assay VDR Competitive Binding Assay compound_prep->vdr_assay gene_assay Gene Expression Analysis (qPCR) compound_prep->gene_assay prolif_assay Cell Proliferation Assay (MTT) compound_prep->prolif_assay data_analysis Data Analysis (IC50, Fold Change) vdr_assay->data_analysis gene_assay->data_analysis prolif_assay->data_analysis comparison Comparative Analysis data_analysis->comparison end End comparison->end Logical_Comparison Logical Comparison of Vitamin D Analogs cluster_parameters Comparison Parameters 1_Hydroxypregnacalciferol 1_Hydroxypregnacalciferol VDR_Binding VDR Binding Affinity 1_Hydroxypregnacalciferol->VDR_Binding Evaluated for Gene_Regulation Target Gene Regulation 1_Hydroxypregnacalciferol->Gene_Regulation Evaluated for Anti_Proliferation Anti-proliferative Activity 1_Hydroxypregnacalciferol->Anti_Proliferation Evaluated for Calcitriol Calcitriol (Active Control) Calcitriol->VDR_Binding Compared against Calcitriol->Gene_Regulation Compared against Calcitriol->Anti_Proliferation Compared against Alternative_Analog Alternative Analog (e.g., Calcipotriol) Alternative_Analog->VDR_Binding Compared against Alternative_Analog->Gene_Regulation Compared against Alternative_Analog->Anti_Proliferation Compared against

A Head-to-Head Comparison of 1-Hydroxypregnacalciferol and Other Vitamin D Analogs for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth analysis of 1-Hydroxypregnacalciferol, a novel vitamin D analog, reveals a promising profile characterized by potent anti-proliferative effects and a significantly reduced risk of hypercalcemia compared to established vitamin D receptor activators such as calcitriol, paricalcitol, and doxercalciferol. This comparison guide synthesizes available preclinical data, outlines key experimental methodologies, and visualizes the underlying signaling pathways to inform future research and drug development in oncology and other therapeutic areas.

This compound belongs to a newer class of vitamin D compounds that exhibit selective vitamin D receptor (VDR) modulation. These compounds aim to harness the therapeutic benefits of VDR activation, such as cell cycle arrest and apoptosis in cancer cells, while minimizing the dose-limiting side effect of hypercalcemia that is common with traditional vitamin D therapies.[1][2] This guide provides a comparative overview of this compound and its close analog, 20S-hydroxyvitamin D3 (20(OH)D3), against the widely used vitamin D analogs calcitriol, paricalcitol, and doxercalciferol.

Comparative Analysis of Biological Activity

The therapeutic potential of vitamin D analogs is largely determined by their ability to activate the Vitamin D Receptor (VDR), leading to the regulation of gene expression involved in cell proliferation, differentiation, and apoptosis, while simultaneously managing their impact on calcium homeostasis.

Vitamin D Receptor Binding and Transcriptional Activation

While direct comparative data for this compound's VDR binding affinity against all analogs is limited, studies on the closely related 20(OH)D3 and its derivatives show that these compounds effectively bind to the VDR and induce its translocation to the nucleus.[3] This is a critical first step in initiating the downstream signaling cascade that leads to the desired anti-proliferative effects. Calcitriol, the active form of vitamin D3, exhibits high binding affinity for the VDR.[2] Paricalcitol and the active form of doxercalciferol also act as potent VDR activators.[4][5]

Anti-proliferative Efficacy

Data on 20(OH)D3, a compound structurally similar to this compound, demonstrates potent anti-proliferative activity in various cancer cell lines, often comparable or even superior to that of calcitriol.[6] This effect is attributed to the induction of cell cycle arrest and apoptosis.[6] Paricalcitol and doxercalciferol have also been shown to inhibit the proliferation of parathyroid cells.[7]

Compound Reported Anti-proliferative Activity Cell Lines Tested Citation
20(OH)D3 Comparable or greater than calcitriolHuman keratinocytes, Melanoma cells[6]
Calcitriol Potent inhibitor of cancer cell growthVarious cancer cell lines[1][6]
Paricalcitol Inhibition of parathyroid cell proliferationPig parathyroid cells[7]
Doxercalciferol (active form) Inhibition of parathyroid cell proliferationPig parathyroid cells[7]

Table 1: Summary of Anti-proliferative Activity of Vitamin D Analogs.

In Vivo Calcemic Effects

A key differentiator for this compound and its analogs is their significantly lower propensity to cause hypercalcemia. Studies on 20(OH)D3 have shown it to be non-calcemic even at high doses, a stark contrast to calcitriol which is known to induce hypercalcemia.[8] Head-to-head comparisons between paricalcitol and doxercalciferol in animal models have demonstrated that paricalcitol is less calcemic than doxercalciferol.[7] Specifically, doxercalciferol has been shown to be approximately 2-3 times more hypercalcemic than paricalcitol.[7]

Compound Calcemic Effect Animal Model Citation
20(OH)D3 Non-calcemic at high dosesRats[8]
Calcitriol High calcemic activity-[1]
Paricalcitol Lower calcemic effect than doxercalciferol5/6 nephrectomized rats[7]
Doxercalciferol Higher calcemic effect than paricalcitol5/6 nephrectomized rats[7]

Table 2: Comparative In Vivo Calcemic Effects of Vitamin D Analogs.

Signaling Pathways and Mechanisms of Action

The biological effects of vitamin D analogs are primarily mediated through the Vitamin D Receptor, a nuclear transcription factor.[9] However, evidence also points to the existence of non-classical, VDR-independent signaling pathways.[4]

Classical VDR Signaling Pathway

The canonical pathway involves the binding of the vitamin D analog to the VDR in the cytoplasm. This ligand-receptor complex then translocates to the nucleus, where it heterodimerizes with the Retinoid X Receptor (RXR). This VDR-RXR complex binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) in the promoter regions of target genes, thereby modulating their transcription. This leads to changes in protein expression that ultimately govern cellular processes like proliferation, differentiation, and apoptosis.[10][11]

Classical VDR Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Vitamin D Analog Vitamin D Analog VDR VDR Vitamin D Analog->VDR Binds VDR_RXR VDR-RXR Heterodimer VDR->VDR_RXR Heterodimerizes with RXR VDRE VDRE VDR_RXR->VDRE Binds to Target Gene Transcription Target Gene Transcription VDRE->Target Gene Transcription Modulates Biological Effects Biological Effects Target Gene Transcription->Biological Effects Leads to

Classical Vitamin D Receptor (VDR) signaling pathway.
Non-Classical Signaling Pathways

Emerging research suggests that some vitamin D analogs, including derivatives of 20(OH)D3, may also exert their effects through non-classical pathways that are independent of VDR-mediated gene transcription.[4] These pathways can involve interactions with other cellular receptors and signaling molecules, contributing to the diverse biological activities of these compounds.[4] The precise mechanisms of these non-classical pathways for this compound are still under investigation.

Experimental Protocols

To facilitate further research and comparative studies, detailed methodologies for key experiments are provided below.

Competitive Vitamin D Receptor (VDR) Binding Assay

This assay is used to determine the binding affinity of a test compound to the VDR.

Materials:

  • Recombinant human Vitamin D Receptor (VDR)

  • [³H]-Calcitriol (radioligand)

  • Test compounds (this compound, Calcitriol, Paricalcitol, Doxercalciferol)

  • Binding buffer (e.g., TEK buffer: 20 mM Tris-HCl pH 7.9, 1.5 mM EDTA, 50 mM KCl, 5 mM DTT)

  • Hydroxyapatite slurry

  • Scintillation fluid and counter

Procedure:

  • Prepare serial dilutions of the unlabeled test compounds and calcitriol (as a reference competitor).

  • In a reaction tube, incubate the recombinant human VDR with a fixed concentration of [³H]-calcitriol in the presence of varying concentrations of the unlabeled test compound or calcitriol.

  • Incubate the mixture at a specified temperature (e.g., 4°C) for a set period (e.g., 4 hours) to allow binding to reach equilibrium.

  • Separate the VDR-bound radioligand from the free radioligand by adding a hydroxyapatite slurry and centrifuging.

  • Wash the hydroxyapatite pellet to remove unbound radioligand.

  • Resuspend the pellet in scintillation fluid and measure the radioactivity using a scintillation counter.

  • The concentration of the test compound that inhibits 50% of the specific binding of [³H]-calcitriol (IC50) is calculated and used to determine the binding affinity (Ki).

Cell Proliferation (MTT) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.[5][8][12]

Materials:

  • Human cancer cell lines (e.g., MCF-7 breast cancer, LNCaP prostate cancer)

  • Cell culture medium (e.g., DMEM supplemented with 10% FBS)

  • Test compounds (this compound, Calcitriol, Paricalcitol, Doxercalciferol)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well microtiter plates

  • Microplate reader

Procedure:

  • Seed the cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will convert the soluble yellow MTT into insoluble purple formazan crystals.

  • Add the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance of the solution in each well at a wavelength of 570 nm using a microplate reader.

  • The absorbance is directly proportional to the number of viable cells. The concentration of the test compound that inhibits cell proliferation by 50% (IC50) is calculated.

MTT Assay Workflow A Seed cancer cells in 96-well plate B Treat cells with Vitamin D analogs A->B C Add MTT solution and incubate B->C D Add solubilization solution C->D E Measure absorbance at 570 nm D->E F Calculate IC50 values E->F

Workflow for the MTT cell proliferation assay.
In Vivo Hypercalcemia Model

This animal model is used to assess the calcemic potential of vitamin D analogs.

Materials:

  • Male Sprague-Dawley rats (or other suitable rodent model)

  • Test compounds (this compound, Calcitriol, Paricalcitol, Doxercalciferol)

  • Vehicle control (e.g., propylene glycol)

  • Blood collection supplies

  • Calcium analyzer

Procedure:

  • Acclimatize the animals for at least one week before the start of the study.

  • Administer the test compounds or vehicle control to the animals daily via an appropriate route (e.g., intraperitoneal injection or oral gavage) for a set period (e.g., 7 days).

  • Collect blood samples at baseline and at specified time points throughout the study.

  • Measure the serum calcium concentrations using a calcium analyzer.

  • Monitor the animals for any clinical signs of hypercalcemia.

  • Compare the changes in serum calcium levels between the different treatment groups and the vehicle control group to determine the calcemic potential of each analog.[7]

Conclusion

This compound and its related compounds represent a promising new generation of vitamin D analogs with a potentially superior therapeutic window compared to existing treatments. Their potent anti-proliferative effects, coupled with a significantly reduced risk of hypercalcemia, make them attractive candidates for further investigation in oncology and other diseases where VDR activation is a therapeutic target. The experimental protocols provided in this guide offer a framework for researchers to conduct head-to-head comparisons and further elucidate the unique pharmacological profile of these novel compounds. Future studies should focus on direct comparative analyses of this compound against established analogs to definitively establish its place in the therapeutic landscape.

References

confirming the binding affinity of 1-Hydroxypregnacalciferol to VDR

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis of Vitamin D Receptor Binding Affinity

An Objective Guide for Researchers in Drug Discovery and Development

The Vitamin D Receptor (VDR) is a critical nuclear receptor that mediates the biological effects of vitamin D and its analogs. Its activation influences a wide array of physiological processes, including calcium homeostasis, immune modulation, and cellular differentiation and proliferation. Consequently, the VDR has emerged as a significant therapeutic target for a variety of conditions, including cancer, autoimmune diseases, and psoriasis. A key parameter in the development of novel VDR modulators is their binding affinity to the receptor. This guide provides a comparative overview of the VDR binding affinity of the endogenous ligand, 1α,25-dihydroxyvitamin D3 (Calcitriol), and other synthetic analogs, supported by experimental data and detailed protocols.

Comparative VDR Binding Affinity Data

The binding affinity of various ligands to the Vitamin D Receptor is typically determined through competitive binding assays. In these experiments, the ability of an unlabeled test compound to displace a radiolabeled VDR ligand, most commonly [3H]-1α,25(OH)2D3, is measured. The results are often expressed as the half-maximal inhibitory concentration (IC50), which represents the concentration of the test compound required to displace 50% of the radiolabeled ligand. A lower IC50 value indicates a higher binding affinity. The inhibition constant (Ki) can also be calculated from the IC50 value and provides a more direct measure of binding affinity.

CompoundIC50 (nM)Relative Binding Affinity (%) vs. 1α,25(OH)2D3Reference
1α,25-dihydroxyvitamin D3 (Calcitriol)0.1 - 1.0100%[1]
Calcipotriol (MC 903)~0.1~100%
Tacalcitol~0.3~33%
Paricalcitol~0.8~12.5%
ZK159222 (VDR Antagonist)3000.03%[2]

Note: The IC50 values can vary between different studies and experimental conditions. The data presented here is a representative compilation from various sources for comparative purposes.

Experimental Protocol: Competitive Radioligand Binding Assay for VDR

This section details a standard protocol for determining the binding affinity of a test compound to the Vitamin D Receptor using a competitive radioligand binding assay.[3][4][5]

1. Materials and Reagents:

  • VDR Source: Recombinant human VDR or nuclear extracts from cells overexpressing VDR.

  • Radioligand: [3H]-1α,25-dihydroxyvitamin D3 ([3H]-1α,25(OH)2D3) with high specific activity.

  • Unlabeled Ligand (Standard): 1α,25-dihydroxyvitamin D3 (Calcitriol).

  • Test Compounds: Serial dilutions of the compounds to be tested.

  • Assay Buffer: Tris-HCl buffer containing protease inhibitors, dithiothreitol (DTT), and bovine serum albumin (BSA).

  • Wash Buffer: Ice-cold buffer to stop the binding reaction and wash away unbound radioligand.

  • Scintillation Cocktail: For quantifying radioactivity.

  • Glass Fiber Filters: Pre-treated with a blocking agent like polyethyleneimine (PEI) to reduce non-specific binding.

  • Filtration Apparatus: A vacuum manifold to separate bound from free radioligand.

  • Scintillation Counter: To measure the radioactivity on the filters.

2. Procedure:

  • Preparation of Reagents: Prepare serial dilutions of the unlabeled standard (1α,25(OH)2D3) and the test compounds in the assay buffer.

  • Incubation: In microcentrifuge tubes or a 96-well plate, combine the VDR preparation, a fixed concentration of [3H]-1α,25(OH)2D3, and varying concentrations of either the unlabeled standard or the test compound.

    • Total Binding: Wells containing VDR and radioligand only.

    • Non-specific Binding: Wells containing VDR, radioligand, and a high concentration of unlabeled 1α,25(OH)2D3 to saturate all specific binding sites.

    • Competitive Binding: Wells containing VDR, radioligand, and serial dilutions of the test compound.

  • Equilibrium Incubation: Incubate the reaction mixtures at a specific temperature (e.g., 4°C or room temperature) for a sufficient time to reach binding equilibrium (typically several hours to overnight).

  • Separation of Bound and Free Ligand: Rapidly filter the incubation mixtures through the pre-treated glass fiber filters using a vacuum manifold. This step separates the VDR-bound radioligand (retained on the filter) from the unbound radioligand (which passes through).

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Quantification of Radioactivity: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

3. Data Analysis:

  • Calculate Specific Binding: Subtract the non-specific binding (counts per minute, CPM) from the total binding (CPM) and the competitive binding (CPM) at each concentration of the test compound.

  • Generate Competition Curve: Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Determine IC50: Use a non-linear regression analysis (e.g., sigmoidal dose-response) to fit the competition curve and determine the IC50 value.

  • Calculate Ki (optional): The inhibition constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[6][7]

Visualizing the Experimental Workflow and Signaling Pathway

To further clarify the experimental process and the underlying biological mechanism, the following diagrams have been generated using Graphviz.

Competitive_Binding_Assay_Workflow cluster_preparation Preparation cluster_incubation Incubation cluster_separation Separation cluster_quantification Quantification VDR VDR Source Incubation_Mix Incubation Mixture: VDR + Radioligand + Test Compound VDR->Incubation_Mix Radioligand [3H]-1α,25(OH)2D3 Radioligand->Incubation_Mix Test_Compound Test Compound (Serial Dilutions) Test_Compound->Incubation_Mix Filtration Vacuum Filtration (Glass Fiber Filters) Incubation_Mix->Filtration Bound Bound Radioligand (on filter) Filtration->Bound Retained Unbound Unbound Radioligand (filtrate) Filtration->Unbound Passed Through Scintillation Scintillation Counting Bound->Scintillation Data_Analysis Data Analysis (IC50 Determination) Scintillation->Data_Analysis

Caption: Workflow of a competitive radioligand binding assay for VDR.

VDR_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand 1α,25(OH)2D3 (or Analog) VDR VDR Ligand->VDR Binds VDR_RXR_Complex VDR-RXR Heterodimer VDR->VDR_RXR_Complex Heterodimerizes with RXR RXR RXR->VDR_RXR_Complex VDRE Vitamin D Response Element (VDRE) on DNA VDR_RXR_Complex->VDRE Binds to Transcription Gene Transcription VDRE->Transcription Regulates

Caption: Canonical VDR genomic signaling pathway.

References

A Comparative Guide to 1-Hydroxypregnacalciferol Quantification: Immunoassay versus Liquid Chromatography-Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of 1-Hydroxypregnacalciferol, a key metabolite in novel vitamin D pathways, is crucial for advancing research and drug development. The two primary analytical methods employed for this purpose are the immunoassay and liquid chromatography-mass spectrometry (LC-MS). This guide provides an objective comparison of these techniques, supported by experimental data and detailed methodologies, to aid researchers in selecting the most appropriate method for their needs.

Quantitative Performance Comparison

The performance of an analytical method is paramount. Below is a summary of typical performance characteristics for a competitive immunoassay and an LC-MS/MS method for the quantification of a small molecule steroid or vitamin D metabolite, analogous to this compound.

Performance MetricImmunoassay (Competitive ELISA)Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
Limit of Quantification (LOQ) Typically in the low ng/mL to high pg/mL rangeGenerally offers superior sensitivity, reaching low pg/mL levels
Linearity (Dynamic Range) Narrower dynamic range, often requiring sample dilutionWide linear dynamic range, accommodating a broader concentration spectrum
Precision (CV%) Intra-assay: <10%, Inter-assay: <15%Intra-assay: <5%, Inter-assay: <10%
Accuracy (% Recovery) 85-115% (can be affected by cross-reactivity)95-105% (generally higher due to specificity)
Specificity Prone to cross-reactivity with structurally similar molecules[1][2][3][4][5]High specificity due to chromatographic separation and mass-based detection[6][7][8][9]
Throughput High-throughput, suitable for large sample batchesLower throughput, though advancements are increasing efficiency[8]
Matrix Effects Generally less susceptible to signal suppression/enhancementCan be significantly affected by matrix components, requiring careful optimization[10][11][12][13][14]

Experimental Protocols

Detailed and robust experimental protocols are fundamental to achieving reliable and reproducible results. Below are representative methodologies for both a competitive immunoassay and an LC-MS/MS analysis.

Competitive Immunoassay Protocol (ELISA)

This protocol outlines a typical competitive Enzyme-Linked Immunosorbent Assay (ELISA) for the quantification of a small molecule like this compound.

Principle: In a competitive ELISA, the target analyte in the sample competes with a labeled (e.g., enzyme-conjugated) form of the analyte for a limited number of binding sites on a specific antibody coated onto a microplate. The amount of labeled analyte that binds to the antibody is inversely proportional to the concentration of the analyte in the sample.

Materials:

  • Microplate pre-coated with a specific antibody

  • This compound standard solutions

  • Enzyme-conjugated this compound

  • Assay buffer

  • Wash buffer

  • Substrate solution (e.g., TMB)

  • Stop solution (e.g., dilute sulfuric acid)

  • Microplate reader

Procedure:

  • Standard and Sample Preparation: Prepare a serial dilution of the this compound standard to generate a standard curve. Samples may require dilution in assay buffer to fall within the assay's dynamic range.

  • Competitive Binding: Add a defined volume of standard or sample to the antibody-coated wells, followed immediately by the addition of the enzyme-conjugated this compound. Incubate for a specified time (e.g., 1-2 hours) at room temperature to allow for competitive binding.

  • Washing: Aspirate the contents of the wells and wash the plate multiple times with wash buffer to remove any unbound components.

  • Substrate Addition: Add the substrate solution to each well. The enzyme bound to the plate will catalyze a color change. Incubate for a set period (e.g., 15-30 minutes) in the dark.

  • Stopping the Reaction: Add the stop solution to each well to halt the enzymatic reaction. This will typically result in a color change (e.g., from blue to yellow for TMB substrate).

  • Data Acquisition: Read the absorbance of each well at a specific wavelength (e.g., 450 nm) using a microplate reader.

  • Data Analysis: Plot the absorbance values against the concentrations of the standards to generate a standard curve. The concentration of this compound in the samples can then be interpolated from this curve.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Protocol

This protocol describes a general workflow for the quantification of this compound using LC-MS/MS, a highly specific and sensitive technique.

Principle: LC-MS/MS combines the separation power of liquid chromatography with the sensitive and selective detection capabilities of tandem mass spectrometry. The analyte is first separated from other matrix components by LC and then ionized and fragmented in the mass spectrometer. Specific fragment ions are monitored for quantification.

Materials:

  • LC-MS/MS system (including a high-performance liquid chromatograph and a tandem mass spectrometer)

  • Analytical column (e.g., C18)

  • Mobile phases (e.g., water with formic acid and acetonitrile with formic acid)

  • This compound standard solutions

  • Internal standard (e.g., a stable isotope-labeled version of the analyte)

  • Sample preparation reagents (e.g., protein precipitation solvents like methanol or acetonitrile)

Procedure:

  • Sample Preparation: To a known volume of sample (e.g., plasma or serum), add the internal standard and a protein precipitation solvent. Vortex to mix and then centrifuge to pellet the precipitated proteins.

  • Extraction: Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen. Reconstitute the residue in the initial mobile phase.

  • Chromatographic Separation: Inject the reconstituted sample onto the analytical column. The analyte is separated from other components based on its physicochemical properties using a specific gradient of mobile phases.

  • Mass Spectrometric Detection: The eluent from the LC column is introduced into the mass spectrometer's ion source (e.g., electrospray ionization - ESI). The analyte is ionized, and the precursor ion is selected in the first quadrupole. This ion is then fragmented in the collision cell, and specific product ions are monitored in the third quadrupole.

  • Data Acquisition and Analysis: The instrument software records the signal intensity of the specific product ions over time. The concentration of the analyte is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of the analyte.

Visualizing the Methodologies

To further clarify the experimental workflows and the logical comparison between the two techniques, the following diagrams are provided.

Immunoassay_Workflow cluster_prep Preparation cluster_assay Assay Steps cluster_analysis Data Analysis Standard Standard Dilution Add_to_Plate Add Standard/Sample & Enzyme Conjugate to Plate Standard->Add_to_Plate Sample Sample Dilution Sample->Add_to_Plate Incubate_Bind Incubate (Competitive Binding) Add_to_Plate->Incubate_Bind Wash1 Wash Plate Incubate_Bind->Wash1 Add_Substrate Add Substrate Wash1->Add_Substrate Incubate_Color Incubate (Color Development) Add_Substrate->Incubate_Color Add_Stop Add Stop Solution Incubate_Color->Add_Stop Read_Plate Read Absorbance Add_Stop->Read_Plate Generate_Curve Generate Standard Curve Read_Plate->Generate_Curve Calculate_Conc Calculate Concentration Generate_Curve->Calculate_Conc

Immunoassay (ELISA) Experimental Workflow

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample_Aliquot Sample Aliquot Add_IS Add Internal Standard Sample_Aliquot->Add_IS Protein_Precip Protein Precipitation Add_IS->Protein_Precip Centrifuge Centrifugation Protein_Precip->Centrifuge Extract_Supernatant Extract Supernatant Centrifuge->Extract_Supernatant Evaporate Evaporate to Dryness Extract_Supernatant->Evaporate Reconstitute Reconstitute Evaporate->Reconstitute Inject Inject Sample Reconstitute->Inject LC_Separation LC Separation Inject->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Integrate_Peaks Integrate Peak Areas MS_Detection->Integrate_Peaks Generate_Curve Generate Calibration Curve Integrate_Peaks->Generate_Curve Calculate_Conc Calculate Concentration Generate_Curve->Calculate_Conc

LC-MS/MS Experimental Workflow

Comparison_Logic cluster_immunoassay Immunoassay cluster_lcms LC-MS/MS IA_Principle Principle: Antibody-Antigen Binding IA_Adv Advantages: - High Throughput - Cost-Effective - Simple Workflow IA_Principle->IA_Adv leads to IA_Disadv Disadvantages: - Cross-Reactivity - Narrower Dynamic Range - Indirect Detection IA_Principle->IA_Disadv can result in LCMS_Principle Principle: Chromatographic Separation & Mass-Based Detection LCMS_Adv Advantages: - High Specificity - High Sensitivity - Wide Dynamic Range LCMS_Principle->LCMS_Adv enables LCMS_Disadv Disadvantages: - Lower Throughput - Higher Cost & Complexity - Matrix Effects LCMS_Principle->LCMS_Disadv is susceptible to Analyte This compound Quantification Analyte->IA_Principle Method 1 Analyte->LCMS_Principle Method 2

Logical Comparison of Immunoassay and LC-MS/MS

Conclusion: Selecting the Right Tool for the Job

The choice between an immunoassay and an LC-MS/MS method for the quantification of this compound depends on the specific requirements of the study.

Immunoassays are well-suited for high-throughput screening of a large number of samples where cost and speed are major considerations. However, the potential for cross-reactivity with other structurally related molecules is a significant drawback that can compromise data accuracy.[1][2][3][4][5]

LC-MS/MS , on the other hand, is considered the gold standard for specificity and is the preferred method when high accuracy and the ability to measure low concentrations are critical.[6][7][8][9] While traditionally having a lower throughput and higher operational cost, advancements in automation are continually improving its efficiency. The primary challenge with LC-MS/MS is the potential for matrix effects, which requires careful method development and validation to mitigate.[10][11][12][13][14]

For definitive quantification and in-depth metabolic studies of this compound, LC-MS/MS is the superior choice. For large-scale screening or preliminary studies, a well-validated immunoassay can be a practical and efficient tool, provided its limitations regarding specificity are well understood and controlled for. A cross-validation of the immunoassay against a reference LC-MS/MS method is highly recommended to ensure the reliability of the generated data.

References

reproducibility of 1-Hydroxypregnacalciferol effects across different cell types

Author: BenchChem Technical Support Team. Date: November 2025

Despite a growing interest in novel vitamin D analogs for therapeutic applications, a comprehensive understanding of the biological effects of 1-Hydroxypregnacalciferol across different cell types remains conspicuously absent from the current scientific literature. Researchers, scientists, and drug development professionals seeking comparative data on this specific compound will find a notable lack of published studies, hindering any objective analysis of its performance against other alternatives.

Initial investigations into the cellular activities of this compound have failed to yield the quantitative data necessary for a thorough comparison. There are no publicly available studies detailing its impact on key cellular processes such as proliferation, differentiation, or gene expression in various cell lines. Consequently, the development of clearly structured tables summarizing its effects is not feasible at this time.

Furthermore, the absence of published research means that detailed experimental protocols for key assays involving this compound are unavailable. This lack of methodological transparency prevents the replication and validation of any potential findings and represents a significant barrier to further investigation.

Similarly, the signaling pathways through which this compound may exert its effects are currently unknown. Without experimental data, it is impossible to construct diagrams of its molecular mechanism of action or to understand its logical relationships with other cellular signaling cascades.

A Comparative Guide to 1-Hydroxypregnacalciferol and Calcitriol for In Vivo Applications

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Calcitriol, the hormonally active form of vitamin D, is a critical regulator of calcium and phosphate homeostasis, bone metabolism, and cellular differentiation. Its therapeutic applications are, however, often limited by its potent calcemic effects. This has driven the development of numerous vitamin D analogs with the aim of separating the desirable therapeutic effects (e.g., anti-proliferative, anti-inflammatory) from the calcemic activity. 1-hydroxylated vitamin D analogs are a significant class of such compounds. These molecules are prohormones that require 25-hydroxylation in the liver to become biologically active. This metabolic activation step offers a potential for tissue-specific activity and a different pharmacokinetic profile compared to direct administration of calcitriol.

This guide will compare the known in vivo effects of calcitriol with those of other 1-hydroxylated vitamin D analogs, providing available experimental data, detailed protocols, and an exploration of their signaling pathways.

Signaling Pathways

Calcitriol Signaling Pathway:

Calcitriol exerts its effects primarily through the nuclear vitamin D receptor (VDR). Upon binding to calcitriol, the VDR forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to vitamin D response elements (VDREs) in the promoter regions of target genes, modulating their transcription. This genomic pathway is responsible for the majority of calcitriol's physiological effects, including the regulation of calcium-metabolizing genes.

Calcitriol_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Calcitriol Calcitriol VDR VDR Calcitriol->VDR Binds VDR_RXR VDR-RXR Heterodimer VDR->VDR_RXR RXR RXR RXR->VDR_RXR VDRE VDRE (on DNA) VDR_RXR->VDRE Binds to Gene_Transcription Gene Transcription (e.g., TRPV6, Calbindin) VDRE->Gene_Transcription Regulates Biological_Effects Biological Effects (Calcium Homeostasis, Cell Differentiation) Gene_Transcription->Biological_Effects Leads to

Caption: Calcitriol's genomic signaling pathway.

Hypothetical Signaling Pathway of 1-Hydroxypregnacalciferol:

As a 1-hydroxylated analog, this compound would likely act as a prohormone. It would first undergo 25-hydroxylation in the liver, catalyzed by the enzyme CYP27A1 or CYP2R1, to be converted into its active form, 1,25-dihydroxypregnacalciferol. This active metabolite would then be expected to follow the same VDR-mediated signaling pathway as calcitriol. The pregnane side chain may influence its binding affinity for the VDR and the vitamin D binding protein (DBP), potentially altering its potency and pharmacokinetic profile.

Hydroxypregnacalciferol_Signaling cluster_activation Metabolic Activation cluster_signaling Cellular Signaling Pregnacalciferol This compound (Prohormone) Liver Liver (CYP27A1/CYP2R1) Pregnacalciferol->Liver 25-Hydroxylation Active_Metabolite 1,25-Dihydroxypregnacalciferol (Active Form) Liver->Active_Metabolite VDR VDR Active_Metabolite->VDR Binds VDR_RXR VDR-RXR Heterodimer VDR->VDR_RXR RXR RXR RXR->VDR_RXR VDRE VDRE (on DNA) VDR_RXR->VDRE Binds to Gene_Transcription Gene Transcription VDRE->Gene_Transcription Regulates Biological_Effects Biological Effects Gene_Transcription->Biological_Effects Leads to Experimental_Workflow Animal_Acclimatization Animal Acclimatization (e.g., Rats, 1 week) Group_Allocation Random Group Allocation (Vehicle, Calcitriol, Analog) Animal_Acclimatization->Group_Allocation Dosing Drug Administration (e.g., i.p. injection, alternate days for 8 days) Group_Allocation->Dosing Monitoring Daily Monitoring (Body weight, clinical signs) Dosing->Monitoring Sacrifice Euthanasia and Sample Collection (Blood, tissues) Monitoring->Sacrifice Biochemical_Analysis Biochemical Analysis (Serum calcium, phosphate, PTH) Sacrifice->Biochemical_Analysis Gene_Expression Gene Expression Analysis (qRT-PCR for VDR target genes in kidney, intestine) Sacrifice->Gene_Expression Data_Analysis Statistical Data Analysis Biochemical_Analysis->Data_Analysis Gene_Expression->Data_Analysis

Navigating Preclinical Metabolism: A Guide to Evaluating Species-Specific Differences for Novel Compounds like 1-Hydroxypregnacalciferol

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the metabolic fate of a new chemical entity (NCE) across different species is a cornerstone of preclinical development. This guide provides a framework for evaluating species-specific differences in the metabolism of novel compounds, using the hypothetical case of 1-Hydroxypregnacalciferol. While specific experimental data on this compound is not publicly available, this document outlines the established methodologies and data presentation practices crucial for such an investigation.

The selection of appropriate animal models for preclinical toxicology and pharmacokinetic studies is critically dependent on how closely their metabolic profiles mimic that of humans.[1] Significant interspecies variations in drug metabolism can lead to differences in efficacy and toxicity, making a thorough comparative evaluation essential.[2] These differences often arise from variations in the expression and activity of drug-metabolizing enzymes, particularly the Cytochrome P450 (CYP) superfamily.[3]

In Vitro Experimental Approaches to Profile Metabolism

A tiered in vitro approach using subcellular fractions and whole cells is the standard practice for characterizing the metabolic pathways of a novel compound. These assays help in identifying potential metabolites, determining the rate of metabolism, and pinpointing the key enzymes involved.

Commonly Employed In Vitro Systems:

  • Liver Microsomes: These are vesicles of the endoplasmic reticulum and are a primary tool for studying Phase I metabolism, which involves oxidation, reduction, and hydrolysis reactions.[4] Liver microsomes contain a high concentration of CYP enzymes.[5]

  • Hepatocytes: As whole liver cells, hepatocytes contain the full complement of both Phase I and Phase II metabolic enzymes.[5] Phase II reactions involve the conjugation of the parent compound or its Phase I metabolites with endogenous molecules to increase water solubility and facilitate excretion.[6]

  • S9 Fraction: This is the supernatant fraction of a liver homogenate, containing both microsomal and cytosolic enzymes.[4] It offers a broader view of metabolic pathways compared to microsomes alone.

  • Recombinant CYP Enzymes: To identify the specific CYP isoforms responsible for a compound's metabolism, individual human CYP enzymes expressed in a cellular system are used.

Experimental Protocol: A Representative Metabolic Stability Assay

The following protocol outlines a typical experiment to determine the metabolic stability of a compound like this compound in liver microsomes from different species.

Objective: To determine the in vitro intrinsic clearance (CLint) of this compound in human, rat, mouse, dog, and monkey liver microsomes.

Materials:

  • This compound

  • Pooled liver microsomes from human, rat, mouse, dog, and monkey (e.g., 0.5 mg/mL protein concentration)

  • NADPH (cofactor for CYP enzymes)

  • Incubation buffer (e.g., phosphate buffer, pH 7.4)

  • Positive control compound with known metabolic stability (e.g., testosterone)

  • Acetonitrile (for quenching the reaction)

  • LC-MS/MS system for analysis

Procedure:

  • Preparation: Prepare a stock solution of this compound and the positive control.

  • Incubation: In separate wells of a microplate, pre-incubate the liver microsomes from each species with the incubation buffer at 37°C.

  • Initiation: Add this compound (final concentration, e.g., 1 µM) to the wells. Initiate the metabolic reaction by adding NADPH. For a negative control, add buffer instead of NADPH.

  • Time Points: At specific time points (e.g., 0, 5, 15, 30, and 60 minutes), stop the reaction by adding an equal volume of cold acetonitrile.

  • Sample Processing: Centrifuge the samples to pellet the precipitated protein.

  • Analysis: Analyze the supernatant for the remaining concentration of this compound using a validated LC-MS/MS method.

  • Data Analysis: Plot the natural logarithm of the percentage of remaining this compound against time. The slope of the linear portion of this plot represents the elimination rate constant (k). The in vitro half-life (t1/2) is calculated as 0.693/k. The intrinsic clearance (CLint) is then calculated using the following equation:

    CLint (µL/min/mg protein) = (0.693 / t1/2) * (incubation volume / mg microsomal protein)

Data Presentation for Comparative Analysis

Clear and concise data presentation is vital for comparing metabolic profiles across species. Tables are an effective way to summarize quantitative data.

Table 1: Comparative Metabolic Stability of this compound in Liver Microsomes

SpeciesIn Vitro Half-Life (t1/2, min)Intrinsic Clearance (CLint, µL/min/mg protein)
HumanDataData
RatDataData
MouseDataData
DogDataData
MonkeyDataData

Table 2: Identification of Metabolites of this compound in Hepatocytes

SpeciesMetabolite 1 (Structure/Mass Shift)Metabolite 2 (Structure/Mass Shift)Metabolite 3 (Structure/Mass Shift)
HumanObserved/Not ObservedObserved/Not ObservedObserved/Not Observed
RatObserved/Not ObservedObserved/Not ObservedObserved/Not Observed
MouseObserved/Not ObservedObserved/Not ObservedObserved/Not Observed
DogObserved/Not ObservedObserved/Not ObservedObserved/Not Observed
MonkeyObserved/Not ObservedObserved/Not ObservedObserved/Not Observed

Visualizing Metabolic Processes

Diagrams are powerful tools for illustrating complex biological processes and experimental designs.

Experimental_Workflow cluster_prep Preparation cluster_incubation Incubation (37°C) cluster_analysis Analysis cluster_output Output Compound This compound Incubate Incubate Compound with Microsomes Compound->Incubate Microsomes Liver Microsomes (Human, Rat, Mouse, Dog, Monkey) Microsomes->Incubate Add_NADPH Initiate Reaction (Add NADPH) Incubate->Add_NADPH Time_Points Sample at Time Points (0, 5, 15, 30, 60 min) Add_NADPH->Time_Points Quench Stop Reaction (Add Acetonitrile) Time_Points->Quench Centrifuge Centrifuge Quench->Centrifuge LCMS LC-MS/MS Analysis Centrifuge->LCMS Data_Analysis Calculate t1/2 and CLint LCMS->Data_Analysis Comparison_Table Comparative Data Table Data_Analysis->Comparison_Table

Caption: Experimental workflow for assessing the metabolic stability of a compound across different species using liver microsomes.

Metabolic_Pathway cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism Parent This compound Metabolite1 Hydroxylated Metabolite Parent->Metabolite1 CYP3A4 Metabolite2 Dealkylated Metabolite Parent->Metabolite2 CYP2D6 Conjugate1 Glucuronide Conjugate Metabolite1->Conjugate1 UGT1A1 Conjugate2 Sulfate Conjugate Metabolite2->Conjugate2 SULT1A1 Excretion Excretion Conjugate1->Excretion Conjugate2->Excretion

Caption: A hypothetical metabolic pathway for this compound, illustrating potential Phase I and Phase II transformations.

By following these established methodologies, researchers can build a comprehensive metabolic profile for a novel compound like this compound. This comparative data is indispensable for making informed decisions on species selection for further preclinical studies and for predicting the compound's metabolic fate in humans, ultimately contributing to the development of safer and more effective drugs.

References

comparative study of the genomic effects of 1-Hydroxypregnacalciferol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the genomic effects of the active form of vitamin D, 1,25-dihydroxyvitamin D3 (Calcitriol), and two of its synthetic analogs, Calcipotriol and Paricalcitol. Due to the lack of available scientific literature on a compound specifically named "1-Hydroxypregnacalciferol," this guide focuses on these well-characterized and clinically relevant alternatives to provide a useful and data-driven comparison for researchers in the field.

The primary mechanism of action for vitamin D and its analogs is the regulation of gene expression.[1][2][3] This is mediated through the binding to and activation of the Vitamin D Receptor (VDR), a nuclear transcription factor.[1][2][4] The activated VDR forms a heterodimer with the Retinoid X Receptor (RXR), and this complex then binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) in the promoter regions of target genes, thereby modulating their transcription.[3][4]

Comparative Genomic and Functional Data

The following table summarizes key quantitative data for Calcitriol, Calcipotriol, and Paricalcitol, highlighting their differences in VDR binding affinity, gene regulation, and therapeutic applications.

ParameterCalcitriol (1,25-dihydroxyvitamin D3)CalcipotriolParicalcitol (19-nor-1,25-dihydroxyvitamin D2)
VDR Binding Affinity HighSimilar to CalcitriolLower than Calcitriol
Primary Therapeutic Use Systemic treatment of hypocalcemia, osteoporosis, and secondary hyperparathyroidism.Topical treatment of psoriasis.[4][5]Treatment of secondary hyperparathyroidism in chronic kidney disease.[1]
Effect on Calcium Metabolism Strong calcemic activity.[1]Low calcemic activity when used topically.[5]Reduced calcemic activity compared to Calcitriol.
Key Regulated Genes Broad regulation of genes involved in calcium homeostasis (e.g., TRPV6, Calbindin-D9k), bone metabolism (e.g., Osteocalcin), immune response, and cell proliferation.Primarily regulates genes involved in keratinocyte proliferation and differentiation (e.g., downregulates keratin K6/K16, upregulates involucrin).Selectively regulates genes involved in parathyroid hormone (PTH) synthesis and secretion.
Clinical Advantage Effective in systemic vitamin D deficiency states.High efficacy for psoriasis with minimal systemic side effects.[4]Lower risk of hypercalcemia and hyperphosphatemia compared to Calcitriol in the treatment of hyperparathyroidism.[1]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the genomic signaling pathway of vitamin D analogs and a typical experimental workflow for studying their effects on gene expression.

Vitamin_D_Signaling cluster_cell Target Cell cluster_nucleus Nucleus VDA Vitamin D Analog (e.g., Calcitriol) VDR Vitamin D Receptor (VDR) VDA->VDR Binds VDA_VDR VDA-VDR Complex VDA->VDA_VDR VDR->VDA_VDR RXR Retinoid X Receptor (RXR) VDR_RXR VDR-RXR Heterodimer RXR->VDR_RXR VDA_VDR->VDR_RXR VDRE Vitamin D Response Element (VDRE) VDR_RXR->VDRE Binds Gene Target Gene VDRE->Gene Regulates Transcription mRNA mRNA Gene->mRNA Transcription Protein Protein mRNA->Protein Translation Biological Response Biological Response Protein->Biological Response

Caption: Genomic signaling pathway of Vitamin D analogs.

Experimental_Workflow cluster_setup Experimental Setup cluster_analysis Data Acquisition and Analysis A Cell Culture (e.g., Keratinocytes, Parathyroid cells) B Treatment with Vitamin D Analog (e.g., Calcitriol, Calcipotriol) A->B C Incubation (Time course) B->C D RNA Extraction C->D E Gene Expression Analysis (e.g., qRT-PCR, Microarray, RNA-seq) D->E F Data Analysis and Visualization E->F

Caption: Workflow for studying genomic effects.

Experimental Protocols

Below are generalized methodologies for key experiments used to assess the genomic effects of vitamin D analogs.

VDR Binding Assay

Objective: To determine the binding affinity of a vitamin D analog to the Vitamin D Receptor.

Methodology:

  • Preparation of VDR: Recombinant human VDR is expressed and purified.

  • Radioligand Binding: A constant amount of radiolabeled Calcitriol (e.g., [³H]1α,25(OH)₂D₃) is incubated with the purified VDR in the presence of increasing concentrations of the unlabeled test compound (e.g., Calcipotriol or Paricalcitol).

  • Separation: The bound and free radioligand are separated using a method such as hydroxylapatite adsorption or size-exclusion chromatography.

  • Quantification: The amount of bound radioactivity is measured using liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that displaces 50% of the radiolabeled Calcitriol (IC₅₀) is calculated. The binding affinity (Ki) is then determined using the Cheng-Prusoff equation.

Gene Expression Analysis by Quantitative Real-Time PCR (qRT-PCR)

Objective: To quantify the change in the expression of specific target genes in response to treatment with a vitamin D analog.

Methodology:

  • Cell Culture and Treatment: A relevant cell line (e.g., human keratinocytes for Calcipotriol studies) is cultured to a desired confluency. The cells are then treated with the vitamin D analog at various concentrations and for different time points. A vehicle control (e.g., ethanol) is also included.

  • RNA Isolation: Total RNA is extracted from the cells using a commercial kit (e.g., RNeasy Kit, Qiagen). The quality and quantity of the RNA are assessed using spectrophotometry and gel electrophoresis.

  • Reverse Transcription: The isolated RNA is reverse transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme and random primers or oligo(dT) primers.

  • qRT-PCR: The cDNA is used as a template for PCR amplification with gene-specific primers for the target gene and a housekeeping gene (e.g., GAPDH, ACTB) for normalization. The amplification is monitored in real-time using a fluorescent dye (e.g., SYBR Green) or a fluorescently labeled probe.

  • Data Analysis: The relative expression of the target gene is calculated using the delta-delta Ct (ΔΔCt) method, normalizing the expression to the housekeeping gene and comparing the treated samples to the vehicle control.

Conclusion

While Calcitriol remains the cornerstone for understanding the broad genomic effects of vitamin D, synthetic analogs like Calcipotriol and Paricalcitol offer significant therapeutic advantages due to their more selective genomic actions and reduced side-effect profiles. Calcipotriol's targeted regulation of genes in keratinocytes makes it a first-line topical treatment for psoriasis.[4][5] Paricalcitol's ability to suppress parathyroid hormone with a lower risk of hypercalcemia has made it a valuable tool in the management of secondary hyperparathyroidism in patients with chronic kidney disease.[1] The continued development of vitamin D analogs with even greater cell- and gene-specific regulatory properties holds promise for a wide range of therapeutic applications.

References

Validation of 1-Hydroxypregnacalciferol: A Comparative Analysis of a Novel Vitamin D Analog

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive review of available scientific literature reveals a notable absence of information on a compound referred to as "1-Hydroxypregnacalciferol." Extensive searches of prominent scientific databases and clinical trial registries have yielded no direct data regarding its synthesis, mechanism of action, or therapeutic potential. This suggests that "this compound" may be a novel investigational compound not yet widely documented in peer-reviewed literature, or potentially an alternative nomenclature for a known molecule that is not readily identifiable.

This guide, therefore, aims to provide a framework for the potential validation of such a novel Vitamin D analog by comparing its hypothetical attributes to well-established Vitamin D compounds and other therapeutic agents in relevant disease areas. This comparative analysis will serve as a roadmap for researchers, scientists, and drug development professionals in evaluating the prospective therapeutic utility of this compound, should data become available.

A Comparative Landscape of Vitamin D Analogs

The therapeutic landscape of Vitamin D analogs is primarily focused on their role in calcium homeostasis, bone metabolism, and increasingly, in immunomodulation and cancer therapy. The primary active form of Vitamin D, calcitriol (1,25-dihydroxyvitamin D3), and its synthetic analogs have been pivotal in managing conditions like osteoporosis and secondary hyperparathyroidism in chronic kidney disease.

To objectively assess the potential of a new entity like this compound, its performance would need to be benchmarked against existing therapies. The following table outlines key comparative parameters for established Vitamin D analogs.

CompoundMechanism of ActionPrimary Therapeutic Use(s)Key Efficacy EndpointsNotable Side Effects
Calcitriol Binds to and activates the Vitamin D Receptor (VDR), a nuclear transcription factor, modulating gene expression involved in calcium and phosphate homeostasis.Secondary hyperparathyroidism in CKD, hypocalcemia in hypoparathyroidism, psoriasis.Suppression of parathyroid hormone (PTH) levels, normalization of serum calcium.Hypercalcemia, hypercalciuria.
Alfacalcidol (1α-hydroxycholecalciferol) A pro-drug that is rapidly converted in the liver to calcitriol.Osteoporosis, renal osteodystrophy.[1]Increased bone mineral density, reduction in fracture rates.[1]Hypercalcemia, hypercalciuria.[1]
Doxercalciferol (1α-hydroxyvitamin D2) A pro-drug that is activated in the liver to 1,25-dihydroxyvitamin D2.Secondary hyperparathyroidism in CKD.Reduction in PTH levels.Lower incidence of hypercalcemia compared to calcitriol.
Paricalcitol A synthetic, active Vitamin D analog that selectively activates the VDR.Secondary hyperparathyroidism in CKD.Significant reduction in PTH with minimal effects on serum calcium and phosphorus.Less risk of hypercalcemia compared to calcitriol.

Hypothetical Validation Workflow for this compound

The validation of a novel therapeutic agent like this compound would necessitate a rigorous, multi-stage experimental workflow. The following diagram illustrates a logical progression from initial characterization to preclinical evaluation.

G cluster_0 In Vitro Characterization cluster_1 Cell-Based Assays cluster_2 Preclinical Animal Models Compound Synthesis\n& Purification Compound Synthesis & Purification VDR Binding Affinity VDR Binding Affinity Compound Synthesis\n& Purification->VDR Binding Affinity Transcriptional Activity Assay Transcriptional Activity Assay VDR Binding Affinity->Transcriptional Activity Assay Cell Proliferation\n& Differentiation Assays Cell Proliferation & Differentiation Assays Transcriptional Activity Assay->Cell Proliferation\n& Differentiation Assays Cytokine Expression Analysis Cytokine Expression Analysis Cell Proliferation\n& Differentiation Assays->Cytokine Expression Analysis Disease Model Selection\n(e.g., Osteoporosis, Cancer) Disease Model Selection (e.g., Osteoporosis, Cancer) Cytokine Expression Analysis->Disease Model Selection\n(e.g., Osteoporosis, Cancer) Pharmacokinetic & Pharmacodynamic Studies Pharmacokinetic & Pharmacodynamic Studies Disease Model Selection\n(e.g., Osteoporosis, Cancer)->Pharmacokinetic & Pharmacodynamic Studies Efficacy & Toxicity Assessment Efficacy & Toxicity Assessment Pharmacokinetic & Pharmacodynamic Studies->Efficacy & Toxicity Assessment

Caption: A streamlined workflow for the preclinical validation of a novel Vitamin D analog.

Key Experimental Protocols for Therapeutic Validation

1. Vitamin D Receptor (VDR) Binding Affinity Assay:

  • Objective: To determine the binding affinity of this compound to the VDR in comparison to calcitriol.

  • Methodology: A competitive binding assay using a radiolabeled Vitamin D analog (e.g., [³H]calcitriol) and a source of VDR (e.g., recombinant human VDR or nuclear extracts from VDR-expressing cells). Varying concentrations of unlabeled this compound and calcitriol are incubated with the VDR and radiolabeled ligand. The amount of bound radioactivity is measured, and the IC50 (concentration required for 50% inhibition of radioligand binding) is calculated to determine the relative binding affinity.

2. VDR-Mediated Transcriptional Activity Assay:

  • Objective: To assess the ability of this compound to activate VDR-mediated gene transcription.

  • Methodology: A reporter gene assay is employed. Cells (e.g., HEK293T) are co-transfected with a VDR expression vector and a reporter plasmid containing a VDR-responsive element (VDRE) upstream of a reporter gene (e.g., luciferase). Transfected cells are treated with varying concentrations of this compound or calcitriol. The reporter gene activity is measured as a function of compound concentration to determine the EC50 (concentration for 50% maximal response) and maximal efficacy.

Signaling Pathways: The Vitamin D Receptor Axis

The biological effects of Vitamin D and its analogs are predominantly mediated through the Vitamin D Receptor, a member of the nuclear receptor superfamily. Upon ligand binding, the VDR undergoes a conformational change, leading to the recruitment of co-regulatory proteins and the modulation of target gene expression.

G cluster_0 Cytoplasm cluster_1 Nucleus This compound This compound VDR VDR This compound->VDR Binding VDR-Ligand Complex VDR-Ligand Complex RXR RXR VDRE Vitamin D Responsive Element RXR->VDRE Binding Coactivators Coactivators VDRE->Coactivators Recruitment Gene Transcription Gene Transcription Coactivators->Gene Transcription Initiation VDR-Ligand Complex->RXR Heterodimerization

Caption: The canonical signaling pathway of a Vitamin D analog via the Vitamin D Receptor.

Conclusion

While "this compound" remains an enigmatic entity within the current scientific landscape, the established methodologies and comparative frameworks for evaluating Vitamin D analogs provide a clear path for its potential validation. Should this compound emerge from the discovery pipeline, its therapeutic promise will be determined by its unique pharmacological profile, including its VDR binding affinity, transcriptional activity, and, crucially, its therapeutic index in relevant disease models. Future research is warranted to elucidate the structure and activity of this putative molecule and to ascertain its potential contribution to the armamentarium of Vitamin D-based therapies.

References

Safety Operating Guide

Navigating the Disposal of 1-Hydroxypregnacalciferol: A Guide to Safe and Compliant Practices

Author: BenchChem Technical Support Team. Date: November 2025

General Safety and Handling Precautions

Prior to disposal, it is essential to handle 1-Hydroxypregnacalciferol with appropriate care. Based on safety data sheets for similar chemical compounds, the following precautions should be taken:

Precaution CategorySpecific Recommendations
Personal Protective Equipment (PPE) Always wear appropriate PPE, including a lab coat, nitrile gloves, and protective eyewear.[1]
Handling Avoid inhalation of dust or vapors and prevent contact with skin and eyes.[2][3] Handle in a well-ventilated area, preferably within a fume hood.[3]
Storage Keep the container tightly closed and store in a well-ventilated place, away from incompatible materials.[2]
First Aid In case of eye contact, rinse cautiously with water for several minutes.[2][3] If on skin, wash with plenty of soap and water.[2][3] If inhaled, move to fresh air.[2][3] Seek medical attention if irritation persists or if you feel unwell.[2][3]

Step-by-Step Disposal Protocol for Unlisted Chemical Waste

In the absence of specific disposal instructions for this compound, the following general procedure should be followed to ensure safety and regulatory compliance:

  • Consult the Safety Data Sheet (SDS): Although a specific disposal section may be generic, the SDS provides critical information on the chemical's hazards, which will inform the disposal process.

  • Contact Your Institutional EHS Office: This is the most critical step. Your institution's Environmental Health and Safety (EHS) or equivalent department is the definitive resource for hazardous waste disposal procedures. They will provide guidance based on local, state, and federal regulations.

  • Waste Characterization: The EHS office will likely require information to characterize the waste. This may include the chemical name, quantity, and any potential contaminants.

  • Segregation and Labeling: Do not mix this compound waste with other chemical waste streams unless explicitly instructed to do so by your EHS office.[4] The waste container must be clearly and accurately labeled as "Hazardous Waste" and include the chemical name and any other information required by your institution.[5]

  • Containerization: Use a sturdy, leak-proof container that is compatible with the chemical.[5] Keep the container closed except when adding waste.[5][6]

  • Storage Pending Disposal: Store the labeled waste container in a designated satellite accumulation area within your laboratory.[7] This area should be secure and away from general laboratory traffic.

  • Arrange for Pickup: Follow your institution's procedure for requesting a hazardous waste pickup from the EHS department.[5]

Disposal Decision Workflow

DisposalWorkflow start Start: Need to dispose of This compound sds Consult Safety Data Sheet (SDS) for hazard information start->sds ehs Contact Institutional Environmental Health & Safety (EHS) Office sds->ehs provide_info Provide EHS with all known information about the waste ehs->provide_info follow_ehs Follow EHS-provided, specific disposal procedures provide_info->follow_ehs segregate Segregate and label waste in a designated container follow_ehs->segregate store Store in a secure Satellite Accumulation Area segregate->store pickup Arrange for EHS waste pickup store->pickup end End: Compliant and Safe Disposal pickup->end

Caption: Decision workflow for the safe disposal of unlisted laboratory chemical waste.

Important Considerations:

  • Do Not Dispose Down the Drain: Unless explicitly approved by your EHS office for a specific, neutralized, and diluted chemical, do not pour chemical waste down the sanitary sewer.[1][6]

  • Avoid Evaporation: Evaporation in a fume hood is not an acceptable method of hazardous waste disposal.[5]

  • Empty Containers: Even "empty" containers of hazardous chemicals require special disposal procedures. They must be thoroughly rinsed, with the first rinsate collected as hazardous waste.[5][8] After proper cleaning and removal of labels, the container may be disposed of as regular trash or recycled, according to institutional policy.[6][8]

By adhering to these general guidelines and, most importantly, by working in close partnership with your institution's EHS department, you can ensure the safe and compliant disposal of this compound and all laboratory chemical waste.

References

Safeguarding Researchers: A Comprehensive Guide to Handling 1-Hydroxypregnacalciferol

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation: Researchers, scientists, and drug development professionals handling 1-Hydroxypregnacalciferol must adhere to stringent safety protocols due to its nature as a potent synthetic vitamin D analog. This guide provides essential safety and logistical information, including operational and disposal plans, to ensure the well-being of laboratory personnel and the integrity of research.

Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following guidelines are based on the established protocols for handling potent pharmaceutical compounds and the safety data available for the closely related and potent vitamin D analog, Calcitriol. A conservative approach is paramount.

Personal Protective Equipment (PPE) and Engineering Controls

The primary objective when handling potent compounds is to minimize exposure through a combination of engineering controls and appropriate PPE.

Engineering Controls:

A multi-layered approach to containment is essential. Operations should be conducted within a certified chemical fume hood, a glove box, or a similar ventilated enclosure. For procedures with a higher risk of aerosolization, such as weighing or preparing solutions, a containment ventilated enclosure (CVE) or an isolator is recommended. The laboratory should be maintained under negative pressure to prevent the escape of airborne particles.

Personal Protective Equipment (PPE):

The following PPE is mandatory when handling this compound:

  • Gloves: Double gloving with nitrile gloves is required. The outer glove should be changed immediately upon contamination and every two hours during continuous use.

  • Eye Protection: Chemical splash goggles are the minimum requirement. For procedures with a higher splash risk, a face shield should be worn in addition to goggles.

  • Lab Coat: A dedicated, disposable, solid-front lab coat with tight-fitting cuffs is necessary. This should be removed before exiting the designated handling area.

  • Respiratory Protection: A NIOSH-approved respirator with a P100 (or N100 if oil aerosols are not present) particulate filter is required for all powder handling activities. The choice of respirator (e.g., a half-mask or full-face respirator) should be based on a risk assessment of the specific procedure. A powered air-purifying respirator (PAPR) may be necessary for extended duration tasks or in situations with higher potential for exposure.

Quantitative Exposure Limits

While specific occupational exposure limits (OELs) for this compound have not been established, the data for Calcitriol provides a crucial reference point for risk assessment and control.

CompoundOccupational Exposure Limit (OEL) - Time-Weighted Average (TWA)Occupational Exposure Band (OEB)
Calcitriol (Reference) 0.04 µg/m³4

This data is for Calcitriol and should be used as a conservative estimate for this compound.

Safe Handling and Operational Plan

A clear and detailed operational plan is critical to minimize the risk of exposure and contamination.

Experimental Workflow:

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Don PPE Don PPE Prepare Work Area Prepare Work Area Don PPE->Prepare Work Area Weigh Compound Weigh Compound Prepare Work Area->Weigh Compound Prepare Solution Prepare Solution Weigh Compound->Prepare Solution Conduct Experiment Conduct Experiment Prepare Solution->Conduct Experiment Decontaminate Surfaces Decontaminate Surfaces Conduct Experiment->Decontaminate Surfaces Dispose of Waste Dispose of Waste Decontaminate Surfaces->Dispose of Waste Doff PPE Doff PPE Dispose of Waste->Doff PPE

Safe Handling Workflow Diagram
Step-by-Step Handling Protocol:

  • Preparation:

    • Don all required PPE before entering the designated handling area.

    • Prepare the work area by covering surfaces with absorbent, disposable liners.

    • Ensure all necessary equipment and materials are within the containment enclosure before starting work.

  • Weighing and Solution Preparation:

    • Perform all manipulations of solid this compound within a certified chemical fume hood or a more stringent containment system.

    • Use dedicated, clearly labeled equipment for handling the compound.

    • When preparing solutions, add the solvent to the solid slowly to avoid aerosolization.

  • Experimental Procedures:

    • Keep all containers with this compound tightly sealed when not in use.

    • Conduct all experimental steps that could generate aerosols or dust within a primary engineering control.

  • Decontamination:

    • At the end of the procedure, decontaminate all surfaces and equipment. A suitable decontamination solution, such as a freshly prepared 10% bleach solution followed by a rinse with 70% ethanol and then water, should be used.

    • Wipe down the exterior of all sealed containers before removing them from the containment area.

Disposal Plan

Proper disposal of this compound and all contaminated materials is crucial to prevent environmental contamination and accidental exposure.

Waste Segregation and Disposal Protocol:
Waste TypeDisposal Procedure
Solid Waste (unused compound, contaminated liners, gloves, etc.)Collect in a dedicated, sealed, and clearly labeled hazardous waste container.
Liquid Waste (solutions containing this compound)Collect in a dedicated, sealed, and clearly labeled hazardous waste container. Do not pour down the drain.
Sharps (contaminated needles, scalpels, etc.)Dispose of in a designated sharps container for hazardous chemical waste.

All waste must be disposed of through the institution's hazardous waste management program. Follow all local, state, and federal regulations for the disposal of potent pharmaceutical compounds.

By adhering to these rigorous safety protocols, researchers can mitigate the risks associated with handling this compound and ensure a safe and controlled laboratory environment. Continuous risk assessment and adherence to established procedures are the cornerstones of a robust safety culture.

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.